CK-119
Descripción
Propiedades
Número CAS |
197917-10-5 |
|---|---|
Fórmula molecular |
C21H23ClN4O5 |
Peso molecular |
446.9 g/mol |
Nombre IUPAC |
diethyl 6-[(4-chlorophenyl)methyl]-1,4-dimethyl-5-oxopyridazino[4,5-c]pyridazine-3,4-dicarboxylate |
InChI |
InChI=1S/C21H23ClN4O5/c1-5-30-19(28)17-21(3,20(29)31-6-2)16-15(25(4)24-17)11-23-26(18(16)27)12-13-7-9-14(22)10-8-13/h7-11H,5-6,12H2,1-4H3 |
Clave InChI |
FVWILZZSXZMAHY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NN(C2=C(C1(C)C(=O)OCC)C(=O)N(N=C2)CC3=CC=C(C=C3)Cl)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CK-119; CK119; CK 119; UNII-AL53N923EI; GC-6119. |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the CK-119 Compound
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification and Properties
CK-119 is a synthetic compound identified as a potent interleukin-1 (IL-1) blocker. It belongs to the dihydropyridazino-pyridazine chemical class.
| Property | Value |
| IUPAC Name | diethyl 6-[(4-chlorophenyl)methyl]-1,4-dimethyl-5-oxo-1,4,5,6-tetrahydropyridazino[4,5-c]pyridazine-3,4-dicarboxylate |
| Chemical Formula | C₂₁H₂₃ClN₄O₅ |
| CAS Number | 197917-10-5 |
| Molecular Weight | 446.88 g/mol |
| Chemical Structure | [Image generated based on IUPAC name] |
Mechanism of Action and Signaling Pathway
This compound functions as an antagonist of the pro-inflammatory cytokine Interleukin-1 (IL-1). The IL-1 signaling pathway is a critical component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. While the precise molecular interaction of this compound with the IL-1 pathway has not been fully elucidated in publicly available literature, its classification as an IL-1 blocker suggests it interferes with the binding of IL-1α and IL-1β to the IL-1 receptor (IL-1R), or a downstream signaling event. This inhibition disrupts the subsequent recruitment of adaptor proteins like MyD88 and the activation of downstream kinases, ultimately leading to the suppression of inflammatory gene expression.
Caption: Proposed mechanism of this compound in the IL-1 signaling cascade.
Preclinical Data
In Vitro Efficacy: Inhibition of Fibroblast-like Cell Proliferation
This compound has demonstrated potent inhibitory effects on the proliferation of fibroblast-like cells, which are key mediators in tissue scarring and fibrosis.
| Cell Type | Effective Concentration (mg/L) | Observed Effect |
| Corneal Fibroblasts | 30 | Inhibition of cell growth |
| Conjunctival Fibroblasts | 3 - 10 | Inhibition of cell growth |
Mechanism of Anti-proliferative Action
The anti-proliferative effect of this compound is primarily attributed to the inhibition of nucleic acid synthesis.
| Biomolecule Synthesis | Effect of this compound (in corneal fibroblasts) |
| DNA Synthesis | Markedly inhibited |
| RNA Synthesis | Markedly inhibited |
| Protein Synthesis | Unaffected or slightly enhanced |
Experimental Protocols
The following protocols are summarized based on the available scientific literature.
Fibroblast-like Cell Proliferation Assay
This protocol outlines the general steps to assess the anti-proliferative effects of this compound.
Caption: Workflow for assessing this compound's effect on cell proliferation.
Methodology:
-
Cell Culture: Fibroblast-like corneal and conjunctival cells are cultured in appropriate media and conditions until they reach a desired confluency.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (medium with the solvent used for this compound, but without the compound) is also included.
-
Incubation: The cells are incubated with the compound for specific time points (e.g., 24, 48, and 72 hours).
-
Assessment of Proliferation: Cell proliferation can be quantified using various methods, such as the MTT assay, which measures metabolic activity, or by direct cell counting using a hemocytometer.
-
Data Analysis: The results are analyzed to determine the concentration-dependent effect of this compound on cell growth.
Nucleic Acid and Protein Synthesis Assays
This protocol describes the general methodology to determine the effect of this compound on the synthesis of DNA, RNA, and proteins.
Caption: General workflow for macromolecule synthesis analysis.
Methodology:
-
Cell Preparation: Fibroblast-like cells are cultured and treated with this compound as described in the proliferation assay.
-
Radiolabeling: Towards the end of the treatment period, radiolabeled precursors are added to the culture medium for a short "pulse" period.
-
For DNA synthesis: [³H]-thymidine
-
For RNA synthesis: [³H]-uridine
-
For protein synthesis: [³H]-leucine
-
-
Cell Lysis and Precipitation: After the pulse, the cells are washed and lysed. Macromolecules (DNA, RNA, and protein) are then precipitated using an acid (e.g., trichloroacetic acid, TCA).
-
Quantification: The amount of incorporated radiolabel in the precipitated macromolecules is quantified using liquid scintillation counting. A decrease in radioactivity compared to the control indicates inhibition of synthesis.
Therapeutic Potential
The demonstrated activity of this compound as an IL-1 blocker and an inhibitor of fibroblast proliferation suggests its potential therapeutic application in diseases characterized by inflammation and fibrosis. A patent has listed this compound for the potential treatment of age-related macular degeneration and arthritis. Further research is warranted to explore its efficacy and safety in relevant preclinical models for these and other inflammatory and fibrotic conditions.
Unraveling the Enigma of CK-119: A Technical Guide to Its Biological Target Identification
For Researchers, Scientists, and Drug Development Professionals
Abstract
CK-119 has been identified as a potent inhibitor of Interleukin-1 (IL-1) mediated cellular processes, primarily characterized by its anti-proliferative effects through the inhibition of DNA and RNA synthesis. This technical guide delves into the current understanding of this compound's biological target and mechanism of action. While the precise molecular target of this compound remains to be definitively elucidated, this document synthesizes the available data, outlines a putative mechanism of action, and provides a comprehensive framework of experimental protocols for the definitive identification and validation of its biological target.
Introduction to this compound
This compound is a small molecule belonging to the dihydropyridazino-pyridazine class of compounds. Initial studies have demonstrated its capacity to function as an Interleukin-1 (IL-1) blocker, effectively inhibiting the proliferation of fibroblast-like corneal and conjunctival cells. This activity is attributed to the downstream inhibition of DNA and RNA synthesis, a hallmark of disrupting critical cell signaling pathways. The therapeutic potential of such an IL-1 inhibitor is significant, given the central role of IL-1 in a myriad of inflammatory diseases.
The Interleukin-1 Signaling Pathway: A Presumptive Arena for this compound Activity
Interleukin-1, existing as two primary forms (IL-1α and IL-1β), is a master pro-inflammatory cytokine. Its signaling cascade is initiated by the binding of IL-1 to the IL-1 receptor type I (IL-1R1). This binding event induces a conformational change that facilitates the recruitment of the IL-1 receptor accessory protein (IL-1RAcP). The formation of this ternary complex brings the intracellular Toll-interleukin 1 receptor (TIR) domains of both receptor chains into close proximity, initiating a downstream signaling cascade.
This cascade involves the recruitment of adaptor proteins, most notably MyD88, which in turn recruits the IL-1 receptor-associated kinases (IRAKs), specifically IRAK4 and IRAK1. IRAK4 phosphorylates and activates IRAK1, leading to the recruitment of TNF receptor-associated factor 6 (TRAF6). Activated TRAF6, an E3 ubiquitin ligase, catalyzes the formation of K63-linked polyubiquitin chains on itself and other substrates, including NEMO (IKKγ). This scaffolding event leads to the activation of the TAK1 complex, which subsequently phosphorylates and activates the IκB kinase (IKK) complex. The IKK complex phosphorylates the inhibitor of κB (IκB), targeting it for proteasomal degradation. The degradation of IκB releases the nuclear factor-κB (NF-κB) transcription factor, allowing its translocation to the nucleus where it drives the expression of numerous pro-inflammatory and proliferative genes.
Based on its classification as an "IL-1 blocker," this compound is hypothesized to interfere with one or more key steps in this pathway.
Diagram of the IL-1 Signaling Pathway
Caption: The Interleukin-1 signaling cascade.
Quantitative Data on this compound Activity
The primary quantitative data available for this compound pertains to its anti-proliferative effects on fibroblast-like cells.
| Cell Type | Compound | Effective Concentration for Growth Inhibition | Effect on DNA/RNA Synthesis | Reference |
| Corneal Fibroblasts | This compound | 30 mg/L | Marked Inhibition | |
| Conjunctival Cells | This compound | 3-10 mg/L | Marked Inhibition |
Note: The original study did not provide IC50 values, but rather concentration ranges for observed effects.
Experimental Protocols for Target Identification and Validation
The definitive identification of this compound's biological target requires a multi-faceted approach. Below are detailed methodologies for key experiments.
Target Identification Workflow
The following workflow outlines a systematic approach to pinpoint the direct molecular target of this compound.
Diagram of the Target Identification Workflow
Caption: A workflow for identifying the biological target of this compound.
Detailed Experimental Methodologies
4.2.1. Affinity Chromatography-Mass Spectrometry
-
Principle: Immobilized this compound is used to capture its binding partners from a cell lysate. The bound proteins are then eluted and identified by mass spectrometry.
-
Protocol:
-
Immobilization of this compound: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
-
Cell Lysate Preparation: Culture a relevant cell line (e.g., human dermal fibroblasts) and prepare a native protein lysate.
-
Affinity Pull-down: Incubate the cell lysate with the this compound-conjugated beads. As a negative control, use beads without this compound or beads with an inactive analog.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins using a denaturing buffer or by competing with free this compound.
-
Mass Spectrometry: Analyze the eluted proteins by LC-MS/MS to identify potential binding partners.
-
4.2.2. Drug Affinity Responsive Target Stability (DARTS)
-
Principle: The binding of a small molecule to its target protein can increase the protein's stability and resistance to proteolysis.
-
Protocol:
-
Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line.
-
Incubation with this compound: Treat aliquots of the lysate with varying concentrations of this compound or a vehicle control.
-
Protease Digestion: Add a protease (e.g., thermolysin) to each aliquot and incubate for a fixed time.
-
Quenching and Analysis: Stop the digestion and analyze the protein fragments by SDS-PAGE and Coomassie staining or by Western blotting for specific candidate proteins. Proteins that show increased resistance to digestion in the presence of this compound are potential targets.
-
4.2.3. Cellular Thermal Shift Assay (CETSA)
-
Principle: Ligand binding stabilizes a target protein, leading to an increase in its melting temperature.
-
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat aliquots of the treated cells to a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing folded, stable proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.
-
Analysis: Analyze the soluble fraction by Western blotting for candidate target proteins. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.
-
4.2.4. In Vitro Binding Assays
-
Surface Plasmon Resonance (SPR): To quantify the binding affinity (KD) and kinetics (kon, koff) between this compound and a purified candidate protein.
-
Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding (KD, ΔH, ΔS).
-
MicroScale Thermophoresis (MST): To determine the binding affinity in solution.
4.2.5. Cellular Target Engagement Assays
-
NanoBRET™: A proximity-based assay to measure the engagement of this compound with a target protein in living cells. The target protein is tagged with NanoLuc® luciferase, and a fluorescent tracer that binds to the same target is used. Displacement of the tracer by this compound results in a decrease in the BRET signal.
4.2.6. Functional Validation
-
Gene Silencing (siRNA/shRNA) or Knockout (CRISPR/Cas9): Depletion of the candidate target protein in cells should phenocopy the effects of this compound treatment (e.g., inhibition of IL-1-induced proliferation).
-
Rescue Experiments: Overexpression of a wild-type or drug-resistant mutant of the target protein in knockdown/knockout cells should rescue the cells from the effects of this compound.
Putative Mechanism of Action and Future Directions
Given that this compound inhibits DNA and RNA synthesis downstream of IL-1 signaling, a plausible hypothesis is that it targets a critical kinase or adaptor protein in the IL-1 signal transduction pathway. Potential direct targets could include IRAK1, IRAK4, or TRAF6 . Inhibition of these central nodes would effectively block the activation of NF-κB and subsequent gene expression required for proliferation.
Future research should focus on executing the target identification and validation experiments outlined in this guide. Pinpointing the direct molecular target of this compound will not only provide a deeper understanding of its mechanism of action but also pave the way for rational drug design and the development of more potent and selective IL-1 signaling inhibitors.
Conclusion
This compound represents a promising scaffold for the development of novel anti-inflammatory therapeutics. While its activity as an IL-1 blocker is established, the precise molecular target remains an area of active investigation. The experimental framework provided in this technical guide offers a clear and systematic path to unraveling the biological target of this compound, a crucial step in its journey from a chemical probe to a potential clinical candidate.
CK-119: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
CK-119 is a synthetic dihydropyridazino-pyridazine compound identified as a potent blocker of interleukin-1 (IL-1). Its primary mechanism of action involves the inhibition of DNA and RNA synthesis, leading to the suppression of cell proliferation, particularly in fibroblast-like cells. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound. It includes detailed, representative experimental protocols for assessing its effects on cell proliferation and nucleic acid synthesis, along with visualizations of its proposed signaling pathway and a general experimental workflow. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and similar IL-1 inhibitors.
Chemical Structure and Properties
This compound is a small molecule with the chemical formula C21H23ClN4O5. Its structure is characterized by a pyridazino[4,5-c]pyridazine core. The detailed chemical and physical properties of this compound are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | Pyridazino(4,5-C)pyridazine-3,4-dicarboxylic acid, 6-((4-chlorophenyl)methyl)-1,4,5,6-tetrahydro-1,4-dimethyl-5-oxo-, 3,4-diethyl ester[1] |
| CAS Number | 197917-10-5[1] |
| Chemical Formula | C21H23ClN4O5[1] |
| SMILES | CCOC(=O)C1=NN(c2cnn(c(=O)c2C1(C)C(=O)OCC)Cc3ccc(cc3)Cl)C |
| InChI Key | FVWILZZSXZMAHY-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 446.88 g/mol [1][2] |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO, not in water[1] |
Pharmacological Properties and Mechanism of Action
This compound is characterized as an interleukin-1 (IL-1) blocker.[3][4][5] The IL-1 family of cytokines are key mediators of inflammation, and their signaling pathways are implicated in a variety of diseases. The binding of IL-1 to its receptor (IL-1R) initiates a signaling cascade that typically leads to the activation of transcription factors such as Nuclear Factor-kappaB (NF-κB) and Activator protein 1 (AP-1).[6][7] These transcription factors then drive the expression of genes involved in inflammation and cell proliferation.
This compound exerts its biological effects by inhibiting the proliferation of fibroblast-like corneal and conjunctival cells.[3] The primary mechanism underlying this anti-proliferative activity is the inhibition of DNA and RNA synthesis.
Table 3: Pharmacological Data for this compound
| Parameter | Value | Cell Type | Reference |
| Effective Concentration for Cell Growth Inhibition | 30 mg/L | Corneal Fibroblasts | (Bo X, et al., 1998) |
| Effective Concentration for Cell Growth Inhibition | 3-10 mg/L | Conjunctival Fibroblasts | (Bo X, et al., 1998) |
| Mechanism of Action | Inhibition of DNA and RNA synthesis | Fibroblast-like cells | [3] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound, depicting its role as an IL-1 blocker and its subsequent effects on downstream signaling and nucleic acid synthesis.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
Fibroblast Cell Culture
-
Cell Lines: Primary human corneal or conjunctival fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, they are detached using trypsin-EDTA and subcultured at a ratio of 1:3 to 1:5.
Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding: Fibroblasts are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (or vehicle control, e.g., DMSO). Cells are incubated for 24-48 hours.
-
Radiolabeling: [³H]-Thymidine (1 µCi/well) is added to each well, and the plates are incubated for an additional 18-24 hours.
-
Cell Harvesting: Cells are harvested onto glass fiber filters using a cell harvester. The filters are washed with phosphate-buffered saline (PBS) to remove unincorporated [³H]-thymidine.
-
Scintillation Counting: The filters are dried, and scintillation fluid is added. The amount of incorporated [³H]-thymidine is quantified using a liquid scintillation counter.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control. IC50 values (the concentration of this compound that inhibits cell proliferation by 50%) can be calculated using non-linear regression analysis.
RNA Synthesis Assay ([³H]-Uridine Incorporation)
This assay measures the rate of RNA synthesis.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Proliferation Assay protocol.
-
Radiolabeling: [³H]-Uridine (1 µCi/well) is added to each well, and the plates are incubated for 4-6 hours.
-
RNA Precipitation: The medium is aspirated, and cells are washed with cold PBS. Cold 5% trichloroacetic acid (TCA) is added to each well and incubated on ice for 30 minutes to precipitate nucleic acids.
-
Washing: The TCA is removed, and the wells are washed twice with cold 5% TCA and then with ethanol to remove unincorporated [³H]-uridine.
-
Solubilization and Counting: The precipitate is solubilized in a lysis buffer (e.g., 0.1 N NaOH with 1% SDS), and the solution is transferred to scintillation vials. Scintillation fluid is added, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control to determine the extent of RNA synthesis inhibition.
Experimental Workflow
The following diagram outlines a general workflow for the preclinical evaluation of this compound's anti-proliferative activity.
Caption: General experimental workflow for this compound evaluation.
Conclusion
This compound is a noteworthy interleukin-1 blocker with demonstrated anti-proliferative effects on fibroblast-like cells, mediated through the inhibition of DNA and RNA synthesis. This technical guide provides foundational information for researchers interested in exploring its therapeutic applications. The provided representative protocols and workflow diagrams offer a starting point for the in vitro characterization of this compound and similar compounds. Further research is warranted to elucidate the precise molecular targets of this compound within the IL-1 signaling pathway and to evaluate its efficacy and safety in preclinical models of inflammatory and fibrotic diseases.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. This compound | interleukin-1 blocker | CAS# 197917-10-5 | InvivoChem [invivochem.com]
- 6. Interleukin-1 and Nuclear Factor Kappa B Signaling Promote Breast Cancer Progression and Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide: CK-119 Solubility and Stability
Disclaimer: The full text of the primary research article detailing the initial studies of CK-119, "Inhibition of fibroblast-like cell proliferation by interleukin-1 blockers, this compound and CK-122" (Bo X, Chiou GC, 1998), is not publicly available. Consequently, the quantitative data and specific experimental protocols for solubility and stability are based on information from publicly accessible databases and chemical supplier technical data sheets, supplemented with generalized industry-standard protocols.
Introduction to this compound
This compound is identified as a potent interleukin-1 (IL-1) blocker.[1][2] Its mechanism of action involves the inhibition of DNA and RNA synthesis, which in turn suppresses the proliferation of fibroblast-like corneal and conjunctival cells.[1][2][3] Chemically, this compound is known as diethyl 6-[(4-chlorophenyl)methyl]-1,4-dimethyl-5-oxopyridazino[4,5-c]pyridazine-3,4-dicarboxylate.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 197917-10-5 | MedChemExpress, InvivoChem |
| Molecular Formula | C21H23ClN4O5 | MedChemExpress, InvivoChem |
| Molecular Weight | 446.88 g/mol | MedChemExpress, InvivoChem |
| Appearance | Solid powder | InvivoChem |
Solubility Data
Quantitative solubility data for this compound is not extensively available in the public domain. The following table summarizes the known qualitative and any available quantitative information.
| Solvent | Solubility | Concentration/Conditions | Source |
| DMSO | Soluble | Not specified | InvivoChem |
| Water | Not soluble | Not specified | InvivoChem |
| Ethanol | May be soluble | Recommended for testing | InvivoChem |
| DMF | May be soluble | Recommended for testing | InvivoChem |
Stability Data
Detailed stability studies for this compound are not publicly documented. The information below is based on general handling and storage recommendations from suppliers.
| Condition | Stability | Recommendations | Source |
| Powder (Long-term) | Stable for up to 3 years at -20°C | Store in a dry, dark place. | InvivoChem |
| Powder (Short-term) | Stable for up to 2 years at 4°C | Store in a dry, dark place. | InvivoChem |
| In Solvent (Long-term) | Stable for up to 6 months at -80°C | Use freshly prepared solutions. | InvivoChem |
| In Solvent (Short-term) | Stable for up to 1 month at -20°C | Use freshly prepared solutions. | InvivoChem |
| Shipping | Stable at ambient temperature for a few days | Non-hazardous chemical shipment. | InvivoChem |
Experimental Protocols
The specific experimental protocols used to determine the solubility and stability of this compound are not detailed in the available literature. However, the following sections describe generalized, industry-standard methodologies that would be appropriate for a compound of this nature.
Solubility Determination: Shake-Flask Method
This method is a standard approach to determine the equilibrium solubility of a compound in a specific solvent.
Workflow for Solubility Determination
Caption: A generalized workflow for determining the equilibrium solubility of a compound using the shake-flask method.
Methodology:
-
An excess amount of solid this compound is added to a vial containing a known volume of the solvent of interest (e.g., DMSO, water, ethanol).
-
The vial is sealed and agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, the suspension is filtered or centrifuged to remove any undissolved solid.
-
The concentration of this compound in the clear supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The solubility is reported in units such as mg/mL or molarity.
Stability Assessment: Forced Degradation Study
Forced degradation studies are conducted to identify the degradation products and pathways of a drug substance under various stress conditions.
Workflow for Stability Assessment
Caption: A generalized workflow for assessing the stability of a compound through forced degradation studies.
Methodology:
-
Solutions of this compound are prepared in an appropriate solvent.
-
Aliquots of the solution are subjected to various stress conditions, including:
-
Acidic hydrolysis: Addition of a strong acid (e.g., 0.1 N HCl) and incubation at an elevated temperature.
-
Basic hydrolysis: Addition of a strong base (e.g., 0.1 N NaOH) and incubation at an elevated temperature.
-
Oxidative degradation: Addition of an oxidizing agent (e.g., 3% H₂O₂) and incubation.
-
Thermal degradation: Incubation of the solution at a high temperature.
-
Photodegradation: Exposure of the solution to UV and/or visible light.
-
-
Samples are collected at various time points and analyzed by a stability-indicating HPLC method. This method should be capable of separating the intact this compound from any degradation products.
-
The percentage of remaining this compound and the formation of any degradation products are quantified.
Signaling Pathway
This compound is an inhibitor of the Interleukin-1 (IL-1) signaling pathway. The binding of IL-1 to its receptor (IL-1R) initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, a key regulator of inflammatory responses.
Interleukin-1 (IL-1) Signaling Pathway
Caption: A simplified diagram of the Interleukin-1 signaling pathway leading to the activation of NF-κB and inflammatory gene expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Treating inflammation by blocking interleukin-1 in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of fibroblast-like cell proliferation by interleukin-1 blockers, this compound and CK-122 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | interleukin-1 blocker | CAS# 197917-10-5 | InvivoChem [invivochem.com]
CK-119: An In-Depth Technical Guide on In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CK-119 is identified as a potent interleukin-1 (IL-1) blocker. This technical guide synthesizes the available preclinical, in vitro data on this compound, providing a resource for researchers and professionals in drug development. The primary focus of this document is the in vitro activity of this compound, as detailed in the available scientific literature. It is important to note that the information is primarily derived from the abstract of a key study, as the full text was not accessible in the public domain. Consequently, while quantitative data is presented, detailed experimental protocols are based on standard methodologies in the field and should be considered illustrative. No in vivo studies on this compound were identified in the conducted literature search.
Core Mechanism of Action
This compound functions as an antagonist of Interleukin-1 (IL-1). IL-1 is a key pro-inflammatory cytokine that plays a crucial role in the inflammatory cascade. By blocking the action of IL-1, this compound is proposed to inhibit downstream signaling pathways that lead to cellular proliferation and the expression of inflammatory mediators.
In Vitro Studies: Inhibition of Fibroblast-like Cell Proliferation
The primary research available on this compound demonstrates its inhibitory effect on the proliferation of fibroblast-like cells from ocular tissues. The study highlights that this compound's mechanism of action involves the inhibition of DNA and RNA synthesis, while protein synthesis remains largely unaffected or is slightly enhanced.[1]
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound in in vitro cell culture experiments as reported in the abstract of the primary study.
Table 1: Effective Concentrations of this compound on Corneal Fibroblast-like Cells [1]
| Parameter | Effective Concentration (mg/L) |
| Inhibition of Cell Growth | 30 |
| Marked Inhibition of DNA Synthesis | 30 - 100 |
| Marked Inhibition of RNA Synthesis | 30 - 100 |
Table 2: Effective Concentrations of this compound on Conjunctival Fibroblast-like Cells [1]
| Parameter | Effective Concentration (mg/L) |
| Inhibition of Cell Growth | 3 - 10 |
Experimental Protocols (Illustrative)
As the detailed experimental protocols from the original study are not available, the following represents a standard, illustrative methodology for the key experiments cited.
Cell Culture
Fibroblast-like cells, either corneal or conjunctival, would be isolated from tissue explants and cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. Cells would be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay
The inhibitory effect of this compound on cell growth could be determined using a standard colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
After a specified incubation period (e.g., 48-72 hours), the medium is removed, and MTT solution is added to each well.
-
Following incubation to allow for formazan crystal formation, a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.
DNA and RNA Synthesis Assays
The effect of this compound on DNA and RNA synthesis can be assessed by measuring the incorporation of radiolabeled precursors, such as [³H]-thymidine for DNA synthesis and [³H]-uridine for RNA synthesis.
-
Cells are seeded and treated with this compound as described for the proliferation assay.
-
Towards the end of the treatment period, [³H]-thymidine or [³H]-uridine is added to the culture medium.
-
After a short incubation period (e.g., 4-6 hours), the cells are harvested.
-
The amount of incorporated radiolabel is quantified using a scintillation counter.
-
The percentage of inhibition of DNA or RNA synthesis is calculated relative to the control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the proposed signaling pathway of IL-1 and a typical experimental workflow for evaluating an IL-1 inhibitor like this compound.
Proposed Signaling Pathway for IL-1 Inhibition by this compound
Caption: Proposed mechanism of this compound as an IL-1 antagonist.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: A typical workflow for evaluating this compound's in vitro effects.
Conclusion
This compound demonstrates potential as an inhibitor of fibroblast proliferation in vitro, with a mechanism tied to the blockade of IL-1 and subsequent inhibition of DNA and RNA synthesis. The provided quantitative data offers a preliminary understanding of its potency. However, a comprehensive evaluation of its therapeutic potential would necessitate further in-depth studies, including the elucidation of its precise binding kinetics to the IL-1 receptor and comprehensive in vivo efficacy and safety assessments. The lack of publicly available, full-text research on this compound underscores the need for additional investigation to fully characterize this compound.
References
Technical Guide: CK-119 Target Engagement Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CK-119 is a small molecule inhibitor identified as a potent blocker of Interleukin-1 (IL-1) signaling.[1][2] Preclinical studies have demonstrated its ability to inhibit the proliferation of fibroblast-like corneal and conjunctival cells, primarily through the inhibition of DNA and RNA synthesis.[1][2] This technical guide provides an in-depth overview of the core target engagement assays relevant for characterizing this compound and other inhibitors of the IL-1 pathway. The methodologies detailed herein are designed to confirm direct target binding, assess cellular activity, and elucidate the mechanism of action.
The Interleukin-1 (IL-1) Signaling Pathway
Interleukin-1 is a master cytokine that plays a central role in inflammation and immunity. The IL-1 signaling cascade is initiated by the binding of IL-1α or IL-1β to the IL-1 receptor type 1 (IL-1R1). This ligand-receptor interaction recruits the IL-1 receptor accessory protein (IL-1RAcP), leading to the formation of a signaling-competent ternary complex. This complex then recruits the adapter protein MyD88, which in turn initiates a downstream signaling cascade involving IRAK kinases and TRAF6. Ultimately, this pathway leads to the activation of key transcription factors, including NF-κB and those regulated by MAP kinases (p38, JNK), driving the expression of numerous pro-inflammatory genes.
Quantitative Data Summary
While specific binding affinities and cellular potencies for this compound are not publicly available, the following table outlines the typical quantitative data that should be generated for an IL-1 pathway inhibitor.
| Assay Type | Target Readout | Key Parameter | Typical Value Range for Potent Inhibitor |
| Biochemical Assays | |||
| IL-1R1 Ligand Binding Assay | Inhibition of IL-1β binding to IL-1R1 | Ki / IC50 | < 100 nM |
| Caspase-1 Enzyme Assay | Inhibition of Caspase-1 activity | Ki / IC50 | < 100 nM |
| Cell-Based Assays | |||
| NF-κB Reporter Gene Assay | Inhibition of IL-1β-induced reporter expression | IC50 | < 500 nM |
| Pro-inflammatory Gene Expression | Inhibition of IL-6, IL-8, or COX-2 mRNA levels | IC50 | < 1 µM |
| Fibroblast Proliferation Assay | Inhibition of fibroblast growth | GI50 | < 10 µM |
| DNA Synthesis Assay | Inhibition of 3H-thymidine incorporation | IC50 | < 10 µM |
Experimental Protocols
Biochemical Assays
1. IL-1 Receptor Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the ability of a test compound to compete with a labeled IL-1 ligand for binding to the IL-1 receptor.
-
Materials:
-
Recombinant human IL-1R1
-
Biotinylated IL-1β
-
Europium-labeled Streptavidin
-
XL665-labeled anti-tag antibody (specific to a tag on the receptor)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
-
-
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add recombinant IL-1R1.
-
Add the this compound dilutions or vehicle control.
-
Add a fixed concentration of biotinylated IL-1β.
-
Incubate for 1-2 hours at room temperature.
-
Add a pre-mixed solution of Europium-labeled Streptavidin and XL665-labeled anti-tag antibody.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on an HTRF reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.
-
Calculate the HTRF ratio (665nm/620nm * 10,000) and plot against the inhibitor concentration to determine the IC50.
-
Cell-Based Assays
1. NF-κB Reporter Gene Assay
This assay measures the inhibition of IL-1-induced NF-κB transcriptional activity.
-
Materials:
-
HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Recombinant human IL-1β.
-
Luciferase assay reagent (e.g., ONE-Glo).
-
White, clear-bottom 96-well plates.
-
Luminometer.
-
-
Protocol:
-
Seed the reporter cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of this compound for 1 hour.
-
Stimulate the cells with a pre-determined EC80 concentration of IL-1β for 6 hours.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50.
-
2. Fibroblast Proliferation Assay (MTT Assay)
This assay assesses the inhibitory effect of this compound on the proliferation of fibroblast cells.
-
Materials:
-
Human corneal or conjunctival fibroblast cells.
-
Fibroblast growth medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well clear plates.
-
Spectrophotometer (absorbance at 570 nm).
-
-
Protocol:
-
Seed fibroblast cells in 96-well plates and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Plot the absorbance against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
3. DNA Synthesis Assay ([3H]-Thymidine Incorporation)
This assay directly measures the inhibition of DNA synthesis.
-
Materials:
-
Fibroblast cells.
-
Cell culture medium.
-
[3H]-Thymidine.
-
Trichloroacetic acid (TCA).
-
Scintillation fluid.
-
Scintillation counter.
-
96-well plates and cell harvester.
-
-
Protocol:
-
Seed fibroblast cells in 96-well plates.
-
Treat the cells with serial dilutions of this compound for 24-48 hours.
-
Pulse-label the cells by adding [3H]-Thymidine to each well for the last 4-6 hours of incubation.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Wash the cells with PBS and then precipitate the DNA with cold TCA.
-
Dry the filter mat and place it in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Plot the counts per minute (CPM) against the inhibitor concentration to determine the IC50.
-
Conclusion
The characterization of an IL-1 pathway inhibitor such as this compound requires a multi-faceted approach to ascertain its target engagement and biological activity. The assays described in this guide, from direct biochemical binding assays to cell-based functional and phenotypic readouts, provide a comprehensive framework for researchers to quantify the potency and elucidate the mechanism of action of novel IL-1 inhibitors. Rigorous and reproducible execution of these experimental protocols is paramount for the successful progression of such compounds in the drug discovery and development pipeline.
References
Unraveling the Molecular Network: A Technical Guide to CK-119 Signaling Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
CK-119 is a potent small molecule inhibitor of the pro-inflammatory cytokine Interleukin-1 (IL-1). Its mechanism of action involves the suppression of cellular proliferation through the inhibition of DNA and RNA synthesis, making it a molecule of significant interest in inflammatory diseases and oncology.[1][2][3] This technical guide provides an in-depth exploration of the Interleukin-1 signaling pathway and the putative modulatory role of this compound. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the core signaling axis, detailed experimental protocols for its investigation, and a structured presentation of the limited available quantitative data.
Introduction to Interleukin-1 Signaling
The Interleukin-1 (IL-1) family of cytokines are pivotal mediators of innate immunity and inflammation. The signaling cascade is initiated by the binding of IL-1α or IL-1β to the IL-1 receptor type I (IL-1R1). This ligand-receptor interaction induces a conformational change, leading to the recruitment of the IL-1 receptor accessory protein (IL-1RAcP). The formation of this receptor-ligand complex brings the intracellular Toll-interleukin-1 receptor (TIR) domains of IL-1R1 and IL-1RAcP into close proximity, initiating a downstream signaling cascade.
This cascade involves the recruitment of adaptor proteins such as Myeloid differentiation primary response 88 (MyD88), which in turn recruits IL-1 receptor-associated kinases (IRAKs). Subsequent phosphorylation and ubiquitination events lead to the activation of downstream pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][5][6][7][8] The culmination of this signaling is the translocation of transcription factors to the nucleus, driving the expression of a plethora of pro-inflammatory genes, including cytokines, chemokines, and matrix metalloproteinases.
This compound: A Modulator of the IL-1 Signaling Pathway
This compound is identified as a potent blocker of Interleukin-1.[1] While the precise point of intervention within the IL-1 signaling pathway is not definitively elucidated in publicly available literature, its described biological activity—inhibition of fibroblast-like cell proliferation via suppression of DNA and RNA synthesis—suggests it may act at a downstream juncture of the signaling cascade.[1][2] It is plausible that this compound interferes with the signaling events leading to the activation of transcription factors essential for the cell cycle progression and nucleotide biosynthesis.
Quantitative Data on this compound Activity
The available quantitative data for this compound is sparse and primarily derived from a single study by Bo X, et al. (1998). The key findings from this publication, as cited by commercial suppliers, are summarized below.
| Parameter | Cell Type | Value | Reference |
| Biological Activity | Fibroblast-like corneal and conjunctival cells | Inhibition of cell growth | Bo X, et al. 1998 |
| Mechanism | Not specified | Inhibition of DNA and RNA synthesis | Bo X, et al. 1998 |
Visualizing the IL-1 Signaling Pathway and this compound's Hypothesized Intervention
The following diagrams illustrate the canonical IL-1 signaling pathway and a hypothetical workflow for assessing the efficacy of IL-1 inhibitors like this compound.
Caption: Figure 1: The Interleukin-1 Signaling Pathway
Caption: Figure 2: Experimental Workflow for Assessing IL-1 Inhibitors
Detailed Experimental Protocols
The following are representative protocols that could be employed to investigate the effects of this compound on the IL-1 signaling pathway.
Cell Culture and Treatment
-
Cell Line: Human fibroblast-like synoviocytes (HFLS) or other IL-1 responsive cell lines.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Treatment:
-
Seed cells in appropriate culture plates (e.g., 96-well for proliferation assays).
-
Allow cells to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 1-2 hours.
-
Stimulate cells with recombinant human IL-1β (e.g., 10 ng/mL) for the desired time period (e.g., 24-48 hours).
-
Cell Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation.
-
Labeling: Add 10 µM BrdU to each well and incubate for 2-4 hours.
-
Fixation and Denaturation:
-
Remove media and fix cells with a fixing/denaturing solution for 30 minutes at room temperature.
-
-
Detection:
-
Wash wells with wash buffer.
-
Add anti-BrdU antibody and incubate for 1 hour.
-
Wash and add a horseradish peroxidase-conjugated secondary antibody.
-
Incubate for 30 minutes.
-
-
Measurement:
-
Wash and add TMB substrate.
-
Stop the reaction with a stop solution.
-
Measure absorbance at 450 nm using a microplate reader.
-
DNA and RNA Synthesis Assay (Radiolabeling)
This method directly measures the incorporation of radiolabeled precursors into newly synthesized DNA and RNA.
-
Radiolabeling:
-
During the final 4-6 hours of IL-1 stimulation, add [³H]-thymidine (for DNA synthesis) or [³H]-uridine (for RNA synthesis) to the culture medium.
-
-
Harvesting:
-
Wash cells with cold PBS.
-
Lyse cells with a lysis buffer.
-
-
Precipitation:
-
Precipitate macromolecules with trichloroacetic acid (TCA).
-
-
Quantification:
-
Collect the precipitate on glass fiber filters.
-
Wash the filters with ethanol.
-
Measure the radioactivity using a scintillation counter.
-
IL-1 Induced Cytokine Secretion Assay (ELISA)
This assay quantifies the production of downstream inflammatory cytokines, such as IL-6 or IL-8, as a functional readout of IL-1 signaling.
-
Sample Collection: Collect the cell culture supernatant after the treatment period.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody against the cytokine of interest (e.g., anti-IL-6).
-
Block non-specific binding sites.
-
Add standards and samples to the wells and incubate.
-
Wash and add a biotinylated detection antibody.
-
Wash and add streptavidin-HRP.
-
Wash and add TMB substrate.
-
Stop the reaction and measure absorbance at 450 nm.
-
Conclusion
This compound presents as a compelling molecule for the modulation of the Interleukin-1 signaling pathway. Its ability to inhibit cell proliferation through the suppression of DNA and RNA synthesis positions it as a valuable tool for research in inflammation and related pathologies. The experimental frameworks provided herein offer a robust starting point for the further characterization of this compound and other novel IL-1 inhibitors. Deeper investigation into its precise molecular target within the IL-1 cascade will be crucial for its future development and therapeutic application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Interleukin-1 (IL-1) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IL-1 Family Signaling Interactive Pathway: R&D Systems [rndsystems.com]
- 6. The Structural Pathway of Interleukin 1 (IL-1) Initiated Signaling Reveals Mechanisms of Oncogenic Mutations and SNPs in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
Unraveling the Cellular Impact of CK-119: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
CK-119 is identified as a potent interleukin-1 (IL-1) blocker that demonstrates specific cellular effects, primarily centered on the inhibition of cell proliferation through the modulation of macromolecular synthesis. This technical guide synthesizes the available data on the cellular and molecular consequences of this compound treatment, providing an in-depth resource for researchers and professionals in the field of drug development. The information is based on a key study investigating its effects on fibroblast-like cells.
Core Cellular Effects of this compound
This compound exerts a significant inhibitory effect on the proliferation of fibroblast-like cells, with observed activity in both corneal and conjunctival cell types.[1][2][3][4] The primary mechanism underlying this cytostatic effect is the targeted inhibition of DNA and RNA synthesis.[1][2][3][4] Interestingly, protein synthesis appears to be largely unaffected or may even be enhanced at certain concentrations.[1]
Quantitative Analysis of Cellular Inhibition
The inhibitory effects of this compound on cell growth and macromolecular synthesis have been quantified in corneal and conjunctival fibroblasts. The following table summarizes the effective concentrations of this compound that lead to these cellular changes.
| Cell Type | Effective Concentration for Cell Growth Inhibition | Effect on DNA Synthesis | Effect on RNA Synthesis | Effect on Protein Synthesis |
| Corneal Fibroblasts | 30 mg/L | Markedly Inhibited | Markedly Inhibited | Unaffected or Enhanced (at 30-100 mg/L) |
| Conjunctival Fibroblasts | 3-10 mg/L | Markedly Inhibited | Markedly Inhibited | Unaffected or Enhanced (at 30-100 mg/L) |
Experimental Methodologies
To facilitate the replication and further investigation of the cellular effects of this compound, the following experimental protocols are detailed based on the foundational research.
Cell Culture and Proliferation Assay
-
Cell Isolation and Culture: Fibroblast-like cells are isolated from corneal and conjunctival tissues. The cells are then cultured in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Treatment: Once the cells reach a desired confluency, they are treated with varying concentrations of this compound (e.g., 3-10 mg/L for conjunctival cells and 30 mg/L for corneal fibroblasts). A control group without this compound treatment is maintained.
-
Cell Growth Assessment: Cell proliferation is measured at specific time points following treatment. This can be achieved through direct cell counting using a hemocytometer or by using colorimetric assays such as the MTT or WST-1 assay, which measure metabolic activity as an indicator of cell viability and proliferation.
Macromolecular Synthesis Assays
To determine the impact of this compound on the synthesis of DNA, RNA, and proteins, radiolabeled precursor incorporation assays are typically employed.
-
DNA Synthesis (Thymidine Incorporation Assay):
-
Cells are cultured and treated with this compound as described above.
-
During the final hours of the incubation period, tritiated thymidine ([³H]-thymidine) is added to the culture medium.
-
Cells are then harvested, and the amount of incorporated [³H]-thymidine into the newly synthesized DNA is measured using a scintillation counter. A reduction in incorporation in this compound-treated cells compared to controls indicates inhibition of DNA synthesis.
-
-
RNA Synthesis (Uridine Incorporation Assay):
-
Similar to the DNA synthesis assay, cells are treated with this compound.
-
Tritiated uridine ([³H]-uridine) is added to the medium to be incorporated into newly synthesized RNA.
-
The amount of incorporated [³H]-uridine is quantified via scintillation counting to assess the rate of RNA synthesis.
-
-
Protein Synthesis (Leucine Incorporation Assay):
-
Following this compound treatment, cells are incubated with a radiolabeled amino acid, such as tritiated leucine ([³H]-leucine).
-
The incorporation of [³H]-leucine into newly synthesized proteins is measured by scintillation counting to determine the effect of this compound on protein synthesis.
-
Visualizing the Mechanism of Action and Experimental Design
To provide a clear visual representation of the processes involved, the following diagrams have been generated.
Caption: Proposed mechanism of this compound as an IL-1 blocker.
Caption: Workflow for assessing this compound cellular effects.
References
CK-119: A Technical Review of a Putative Interleukin-1 Blocker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review and background on CK-119, a compound identified as a potent interleukin-1 (IL-1) blocker.[1][2][3][4] Due to the limited availability of primary research in publicly accessible databases, this document summarizes the existing information and provides generalized experimental protocols and logical workflows relevant to the study of such a compound.
Core Compound Information
This compound is described as a small molecule that acts as a potent antagonist of interleukin-1. Its primary reported biological effect is the inhibition of cell growth in fibroblast-like corneal and conjunctival cells, which is believed to occur through the inhibition of DNA and RNA synthesis.[1][3][4]
| Property | Data | Reference |
| IUPAC Name | diethyl 6-[(4-chlorophenyl)methyl]-1,4-dimethyl-5-oxopyridazino[4,5-c]pyridazine-3,4-dicarboxylate | [5] |
| Molecular Formula | C₂₁H₂₃ClN₄O₅ | [3] |
| Molecular Weight | 446.88 g/mol | [3] |
| CAS Number | 197917-10-5 | [3] |
| Reported Mechanism | Interleukin-1 (IL-1) Blocker; Inhibitor of DNA and RNA synthesis | [1][2][4] |
| Biological Activity | Inhibits proliferation of fibroblast-like corneal and conjunctival cells | [1][3][4] |
| Quantitative Data (IC₅₀) | Not available in publicly accessible literature. |
Interleukin-1 (IL-1) Signaling Pathway and Mechanism of Action
Interleukin-1 is a key pro-inflammatory cytokine that plays a crucial role in the innate immune response. The IL-1 family includes several members, with IL-1α and IL-1β being the most studied. They signal through the IL-1 receptor type I (IL-1R1), which, upon ligand binding, forms a complex with the IL-1 receptor accessory protein (IL-1RAcP). This dimerization initiates a downstream signaling cascade involving the recruitment of adaptor proteins like MyD88.
The subsequent activation of IRAK (IL-1 receptor-associated kinase) and TRAF6 (TNF receptor-associated factor 6) leads to the activation of major inflammatory pathways, including NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPKs (mitogen-activated protein kinases) such as p38 and JNK. These pathways culminate in the transcription of numerous genes involved in inflammation, cell proliferation, and tissue degradation.
As an IL-1 blocker, this compound is hypothesized to interfere with this pathway. The exact point of inhibition is not specified in the available literature, but it could act as a receptor antagonist, preventing IL-1 from binding to IL-1R1, or it could interfere with a downstream component of the signaling cascade.
Experimental Protocols
Detailed experimental protocols for this compound are not available in the public domain. The following sections describe generalized, standard methodologies for the key experiments that would be required to characterize a compound with the reported activities of this compound.
Fibroblast Proliferation Assay (General Protocol)
This assay is designed to measure the effect of a compound on the proliferation of fibroblast cells in vitro.
1. Cell Culture:
-
Culture human corneal or conjunctival fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency.
2. Assay Procedure:
-
Seed fibroblasts into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., a serial dilution from 100 µM to 1 nM). Include a vehicle control (e.g., DMSO) and a positive control for proliferation (e.g., medium with a growth factor like FGF or IL-1 if it stimulates proliferation in the chosen cell line).
-
Incubate the plates for 48-72 hours.
3. Proliferation Measurement (MTT Assay):
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
DNA and RNA Synthesis Inhibition Assay (General Protocol)
This protocol measures the rate of new DNA or RNA synthesis by quantifying the incorporation of radiolabeled nucleosides.
1. Cell Preparation:
-
Seed cells in 24-well plates at a higher density (e.g., 50,000 cells per well) and culture as described above.
-
After 24 hours, treat the cells with different concentrations of this compound for a predetermined period (e.g., 24 hours).
2. Radiolabeling:
-
For DNA Synthesis: Add 1 µCi/mL of [³H]-thymidine to each well.
-
For RNA Synthesis: Add 1 µCi/mL of [³H]-uridine to each well.
-
Incubate the cells for 4 hours at 37°C to allow for the incorporation of the radiolabel into newly synthesized DNA or RNA.
3. Macromolecule Precipitation and Measurement:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 10% trichloroacetic acid (TCA) to each well and incubate on ice for 30 minutes to precipitate macromolecules (including DNA and RNA).
-
Wash the wells twice with ice-cold 5% TCA to remove unincorporated radiolabel.
-
Solubilize the precipitate by adding 500 µL of 0.1 M NaOH with 1% SDS to each well.
-
Transfer the lysate to a scintillation vial, add 4 mL of scintillation fluid, and measure the radioactivity using a scintillation counter.
-
A decrease in counts per minute (CPM) relative to the vehicle control indicates inhibition of DNA or RNA synthesis.
Experimental and Logical Workflow Visualization
The following diagram illustrates a logical workflow for the initial characterization of a compound like this compound.
Summary and Future Directions
This compound is presented in the available chemical and vendor literature as a potent interleukin-1 blocker that exerts its effects by inhibiting DNA and RNA synthesis, leading to the suppression of fibroblast proliferation. While its basic chemical properties are known, a significant gap exists in the publicly accessible scientific literature regarding its specific quantitative efficacy (e.g., IC₅₀ values), detailed mechanism of action, and the precise experimental conditions under which it was tested.
For researchers interested in this compound, the immediate next steps would be to:
-
Obtain the primary research article: The key reference appears to be Bo X, et al. Zhongguo Yao Li Xue Bao. 1998 Jul;19(4):304-8. Accessing this article is critical for obtaining detailed protocols and original data.
-
Independently validate the reported activities: Replicating the cell proliferation and DNA/RNA synthesis inhibition experiments is essential.
-
Elucidate the precise mechanism of action: Further studies are needed to determine if this compound acts as a direct receptor antagonist or if it inhibits a downstream component of the IL-1 signaling pathway. Target engagement and binding assays would be necessary to confirm its interaction with components of the IL-1 pathway.
Without these crucial pieces of information, this compound remains a compound of putative interest with an incompletely defined biological and pharmacological profile.
References
Preclinical Profile of CK-119: An Interleukin-1 Blocker with Anti-proliferative Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
CK-119 is a potent, small molecule interleukin-1 (IL-1) blocker identified as a dihydropyridazino-pyridazine derivative. Preclinical investigations have demonstrated its efficacy in inhibiting the proliferation of fibroblast-like cells, a key process in various fibrotic and inflammatory conditions. The primary mechanism of action of this compound is the suppression of DNA and RNA synthesis, leading to cell growth arrest. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including detailed experimental protocols and a visualization of its targeted signaling pathway.
Core Preclinical Data
This compound has been evaluated for its anti-proliferative effects on primary fibroblast-like cells isolated from ocular tissues. The compound demonstrates a significant and concentration-dependent inhibition of cell growth.
Table 1: Anti-proliferative Activity of this compound on Fibroblast-like Cells
| Cell Type | This compound Concentration (mg/L) | Effect on Cell Growth |
| Corneal Fibroblasts | 30 | Inhibition |
| Corneal Fibroblasts | 30 - 100 | Marked inhibition of DNA and RNA synthesis |
| Conjunctival Fibroblasts | 3 - 10 | Inhibition |
| Conjunctival Fibroblasts | 30 - 100 | Marked inhibition of DNA and RNA synthesis |
Data summarized from in vitro studies.[1]
Table 2: Effect of this compound on Macromolecular Synthesis
| Macromolecule | Effect of this compound | Concentration Range (mg/L) | Cell Types |
| DNA | Marked Inhibition | 30 - 100 | Corneal and Conjunctival Fibroblasts |
| RNA | Marked Inhibition | 30 - 100 | Corneal and Conjunctival Fibroblasts |
| Protein | Unaffected or Enhanced | 30 - 300 | Corneal and Conjunctival Fibroblasts |
Observations from in vitro studies on corneal and conjunctival fibroblasts.[1]
Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of this compound. These protocols are based on standard techniques for assessing anti-proliferative activity and macromolecular synthesis.
Cell Culture
-
Cell Lines: Primary cultures of fibroblast-like cells are established from corneal and conjunctival tissues.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. The medium is changed every 2-3 days, and cells are passaged upon reaching 80-90% confluency.
Cell Proliferation Assay
A colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is utilized to assess cell viability and proliferation.
-
Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control.
DNA Synthesis Assay (³H-Thymidine Incorporation)
This assay measures the rate of DNA synthesis by quantifying the incorporation of a radiolabeled nucleoside.
-
Seeding and Treatment: Cells are cultured and treated with this compound as described for the proliferation assay.
-
Radiolabeling: ³H-thymidine (1 µCi/well) is added to the culture medium for the final 4-6 hours of the incubation period.
-
Harvesting: The cells are washed with ice-cold PBS and then lysed.
-
Precipitation: The DNA is precipitated using trichloroacetic acid (TCA).
-
Measurement: The amount of incorporated radioactivity is measured using a scintillation counter.
RNA Synthesis Assay (³H-Uridine Incorporation)
This assay is similar to the DNA synthesis assay but measures the incorporation of a radiolabeled RNA precursor.
-
Seeding and Treatment: Cells are cultured and treated with this compound.
-
Radiolabeling: ³H-uridine (1 µCi/well) is added to the culture medium for the final 2-4 hours of the incubation period.
-
Harvesting and Precipitation: The cells are harvested, and RNA is precipitated as described for the DNA synthesis assay.
-
Measurement: The radioactivity incorporated into RNA is quantified using a scintillation counter.
Signaling Pathway and Mechanism of Action
This compound functions as an interleukin-1 (IL-1) blocker. The IL-1 signaling pathway is a critical component of the inflammatory response. By inhibiting this pathway, this compound is thought to suppress the downstream signaling cascades that promote fibroblast proliferation.
References
An In-depth Technical Guide to the Safety and Toxicity Profile of CK-119
Disclaimer: The identifier "CK-119" is associated with multiple distinct chemical and biological entities. This guide provides information on several of these compounds to ensure comprehensive coverage. Please identify the specific compound of interest to your research.
A review of publicly available information reveals at least four distinct therapeutic candidates or research compounds referred to as "this compound" or a similar designation:
-
PB-119 (PEGylated Exenatide): A long-acting GLP-1 receptor agonist for the treatment of type 2 diabetes mellitus. A clinical trial has been conducted to evaluate its safety and pharmacokinetics.
-
ATRN-119: An orally bioavailable inhibitor of the ataxia telangiectasia and Rad3-related (ATR) protein kinase, with potential application as an anti-cancer agent.[1]
-
This compound (Interleukin-1 Blocker): A research chemical that inhibits the synthesis of DNA and the growth of fibroblast-like corneal and conjunctival cells.[2][3][4]
-
AMG 119: A Chimeric Antigen Receptor (CAR) T-cell therapy targeting Delta-Like Ligand 3 (DLL3) for the treatment of small cell lung cancer (SCLC).[5][6][7]
This guide will focus on the most detailed publicly available safety and toxicity data, which pertains to PB-119 (PEGylated Exenatide) , while also providing a summary of the other identified compounds.
PB-119 (PEGylated Exenatide)
PB-119 is a PEGylated form of exenatide, a GLP-1 receptor agonist used to treat type 2 diabetes. PEGylation extends the half-life of the drug, allowing for less frequent administration. A study was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of multiple escalating doses of PB-119 in healthy volunteers.[8]
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and safety findings from a multiple-dose escalation study in healthy subjects.
Table 1: Pharmacokinetic Parameters of PB-119 After 6 Weeks of Once-Weekly Subcutaneous Injections [8]
| Parameter | 165 µg Dose Group (n=11) | 330 µg Dose Group (n=10) | 660 µg Dose Group (n=12) |
| t½ (h) | 55.67 ± 11.03 | 56.99 ± 21.37 | 54.81 ± 13.87 |
| Cavg (ng/mL) | 4.22 ± 0.78 | 6.03 ± 1.43 | 10.50 ± 3.06 |
| AUCss (h·ng/mL) | 708.59 ± 131.87 | 1012.63 ± 240.79 | 1763.81 ± 514.50 |
| Accumulation Index | 1.15 ± 0.07 | 1.17 ± 0.11 | 1.14 ± 0.07 |
| CLss/F (mL/h) | 241.25 ± 51.13 | 341.53 ± 73.62 | 450.06 ± 313.76 |
Data are presented as mean ± standard deviation. t½: half-life; Cavg: average plasma concentration; AUCss: area under the curve at steady state; CLss/F: apparent clearance at steady state.
Table 2: Summary of Adverse Events [8]
| Adverse Event | 165 µg Dose Group | 330 µg Dose Group | 660 µg Dose Group |
| Nausea | Reported | Reported | Reported |
| Other GI reactions | Reported | Reported | Reported |
The study notes that gastrointestinal reactions, including nausea, were the most common adverse events. The 165 µg and 330 µg doses were considered safe.[8]
Experimental Protocols
Study Design: A multiple-dose, dose-escalation study was conducted in healthy young adult subjects. Participants were divided into three groups, receiving once-weekly subcutaneous injections of 165 µg, 330 µg, or 660 µg of PEGylated exenatide (PB-119) for 6 weeks.[8]
Pharmacokinetic Analysis: Venous blood samples were collected at selected time points to determine plasma drug concentrations.[8]
Safety and Tolerability Assessment: Safety and tolerability were evaluated by monitoring adverse events, laboratory parameters (including blood glucose, insulin, glucagon, and C-peptide), and electrocardiograms.[8]
Experimental Workflow Diagram
Caption: Experimental workflow for the PB-119 multiple-dose escalation study.
Other Compounds Designated "this compound"
ATRN-119
ATRN-119 is an orally available inhibitor of the ATR kinase.[1] ATR is a key protein in the DNA damage response pathway, and its inhibition can lead to the death of cancer cells.[1]
Signaling Pathway Diagram
Caption: ATRN-119 mechanism of action in inhibiting the ATR signaling pathway.
This compound (Interleukin-1 Blocker)
This compound is described as an interleukin-1 (IL-1) blocker that inhibits the growth of fibroblast-like corneal and conjunctival cells by halting DNA and RNA synthesis.[3][4] It is available from commercial chemical suppliers for research use.[2]
AMG 119
AMG 119 is a CAR T-cell therapy being investigated for the treatment of relapsed/refractory small cell lung cancer (SCLC).[5] Preclinical studies showed that AMG 119 was effective at killing DLL3-expressing SCLC cells in vitro and inhibiting tumor growth in vivo.[5] A phase 1 clinical trial (NCT03392064) was initiated to evaluate the safety and tolerability of AMG 119.[5] The clinical pharmacology profile from this study indicated that AMG 119 was clinically safe and well-tolerated at the tested doses, with no dose-limiting toxicities reported.[6] The therapy demonstrated robust cellular expansion and long-lasting persistence.[6][7]
This guide provides a summary of the available safety and toxicity information for compounds identified as "this compound." For more detailed information, researchers should consult the primary literature and regulatory documents associated with the specific compound of interest.
References
- 1. Facebook [cancer.gov]
- 2. This compound | interleukin-1 blocker | CAS# 197917-10-5 | InvivoChem [invivochem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Pharmacology Profile of AMG 119, the First Chimeric Antigen Receptor T (CAR-T) Cell Therapy Targeting Delta-Like Ligand 3 (DLL3), in Patients with Relapsed/Refractory Small Cell Lung Cancer (SCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safety, Pharmacokinetics and Pharmacodynamics of Multiple Escalating Doses of PEGylated Exenatide (PB-119) in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Experimental Compound CK-119 (Hypothetical Casein Kinase Inhibitor)
Disclaimer: The compound "CK-119" is not a recognized designation for a known experimental drug in publicly available scientific literature. The following application notes and protocols are based on the hypothesis that "this compound" is an experimental inhibitor of the Casein Kinase (CK) family of protein kinases, which are significant targets in cancer research. The provided information is a representative guide for the characterization of such a compound in a cell culture setting.
Introduction
Casein Kinase 1 (CK1) and Casein Kinase 2 (CK2) are families of serine/threonine protein kinases that are crucial regulators of a wide array of cellular processes, including cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of CK1 and CK2 activity has been implicated in the development and progression of various human cancers, making them attractive targets for therapeutic intervention.[2][4] Small molecule inhibitors targeting these kinases are of significant interest in oncology drug discovery.[4][5]
These application notes provide a comprehensive overview of the presumed mechanism of action of the hypothetical compound this compound as a Casein Kinase inhibitor and detail the experimental protocols for its characterization in cancer cell lines.
Mechanism of Action and Signaling Pathways
This compound is hypothesized to be a selective inhibitor of a Casein Kinase isoform (e.g., CK1α, CK1δ, CK1ε, or CK2α). The primary mechanism of action for such inhibitors is typically competitive binding to the ATP-binding pocket of the kinase domain, which prevents the phosphorylation of downstream substrates.[4][5][6] Inhibition of Casein Kinases can modulate several key oncogenic signaling pathways:
-
Wnt/β-catenin Pathway: CK1 isoforms, particularly CK1α and CK1ε, are critical regulators of the Wnt/β-catenin signaling pathway.[7][8][9] CK1α acts as a tumor suppressor by phosphorylating β-catenin, marking it for degradation.[8] Conversely, CK1ε can promote Wnt signaling.[9] Inhibition of the relevant CK1 isoform by this compound would therefore be expected to modulate β-catenin stability and downstream gene transcription.[5]
-
Hedgehog (Hh) Signaling Pathway: The Hedgehog pathway, which is crucial in development and cancer, is also regulated by CK1.[10][11][12] CK1 can have both positive and negative regulatory roles on the GLI family of transcription factors, the final effectors of the Hh pathway.[11][12]
-
PI3K/Akt/mTOR Pathway: CK2 is known to regulate the PI3K/Akt/mTOR signaling cascade, which is a central pathway for cell survival and proliferation.[13][14][15] Inhibition of CK2 by a compound like this compound could lead to decreased phosphorylation of Akt and other downstream effectors, thereby inducing apoptosis.[14][15]
Signaling Pathway Diagram: Wnt/β-catenin Pathway Modulation by a CK1α Agonist/Inhibitor
Caption: Wnt/β-catenin signaling pathway and the putative inhibitory action of this compound.
Quantitative Data: Representative IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 of this compound would need to be determined across a panel of cancer cell lines. Below is a table of representative IC50 values for known Casein Kinase inhibitors to provide a reference for expected results.
| Inhibitor | Target | Cell Line | Cancer Type | IC50 (µM) |
| IC261 | CK1δ/ε | MCF7 | Breast Cancer | 0.5[16] |
| IC261 | CK1δ/ε | MDA-MB-453 | Breast Cancer | 86[16] |
| PF-670462 | CK1δ/ε | HCT-116 | Colorectal Cancer | ~0.1-1 |
| CX-4945 | CK2 | B-ALL cell lines | Leukemia | ~0.5-1[14] |
| CX-4945 | CK2 | CML cell lines | Leukemia | ~1-5[15] |
Note: IC50 values are highly dependent on the assay conditions, including cell type and incubation time.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound by measuring its effect on cell viability. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[17][18]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[19]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[20]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[17]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[19]
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[21]
Materials:
-
This compound
-
Selected cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations (e.g., 1x and 2x the determined IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells.
-
For adherent cells, wash with PBS and detach using trypsin.
-
Combine all cells, centrifuge at 300 x g for 5 minutes, and discard the supernatant.
-
-
Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[22]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[22]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Differentiate between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Western Blot Analysis
This protocol is for detecting changes in protein expression and phosphorylation in response to this compound treatment. For example, to investigate the effect on the Wnt pathway, one could measure the levels of phosphorylated and total β-catenin.
Materials:
-
This compound
-
Selected cancer cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-β-catenin, anti-β-catenin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with this compound as described for the apoptosis assay.
-
Wash cells with ice-cold PBS and add lysis buffer.
-
Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[23]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[23]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:2000 dilution) for 1 hour at room temperature.[23]
-
Wash the membrane again with TBST.
-
-
Detection and Data Analysis:
-
Apply the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin).
-
Experimental Workflow Diagram
Caption: General experimental workflow for the in vitro characterization of this compound.
References
- 1. Casein kinase 1 - Wikipedia [en.wikipedia.org]
- 2. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CK1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Casein kinase 1 and Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Casein Kinase 1α as a Regulator of Wnt-Driven Cancer | MDPI [mdpi.com]
- 9. pnas.org [pnas.org]
- 10. Casein Kinase 1D Encodes a Novel Drug Target in Hedgehog—GLI-Driven Cancers and Tumor-Initiating Cells Resistant to SMO Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hedgehog-induced phosphorylation by CK1 sustains the activity of Ci/Gli activator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CK1 in Developmental signaling: Hedgehog and Wnt - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Combined Casein Kinase II inhibition and epigenetic modulation in acute B-lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. benchchem.com [benchchem.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. kumc.edu [kumc.edu]
- 23. benchchem.com [benchchem.com]
Application Notes and Protocols for CK-119 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of CK-119 (also known as TAS-119), a potent and selective oral inhibitor of Aurora A kinase, in various preclinical animal models of cancer. This document outlines the mechanism of action, recommended dosing regimens, and detailed protocols for efficacy and toxicology studies.
Mechanism of Action
This compound is a selective inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2][3] Overexpression of Aurora A is common in many cancers and is associated with tumorigenesis and resistance to taxane-based chemotherapies. This compound enhances the anti-tumor efficacy of taxanes by abrogating the mitotic spindle checkpoint, which is often hyperactivated in cancer cells with elevated Aurora A levels.[3]
Signaling Pathway
The Aurora A kinase signaling pathway plays a crucial role in cell cycle regulation, particularly during mitosis. Its inhibition by this compound disrupts these processes, leading to mitotic catastrophe and cell death in cancer cells.
Caption: Simplified signaling pathway of Aurora A kinase and the points of intervention by this compound and taxanes.
Quantitative Data Summary
Efficacy of this compound in Combination with Taxanes in Xenograft Models
| Animal Model | Tumor Model | This compound Dose | Combination Agent | Key Findings | Reference |
| Nude Rats | HeLa-luc Xenograft | 5, 10, 30 mg/kg (oral, daily for 4 days) | Paclitaxel (10 mg/kg, single dose) | Dose-dependent enhancement of antitumor efficacy. | [4] |
| Nude Mice | NCI-H460 Xenograft | 60 mg/kg (oral, daily for 4 days, starting day after taxane) | Paclitaxel (60 mg/kg) or Docetaxel | Significant enhancement of antitumor efficacy. | [4] |
Preclinical Toxicology of this compound
| Species | Study Type | Key Findings | Reference |
| Rats | Combination with Paclitaxel | This compound did not exaggerate paclitaxel-induced neutropenia and neurotoxicity. The combination was well-tolerated. | [4][5] |
| Rodents | General Toxicology | The starting dose for a first-in-human study was determined to be 70 mg BID based on the severely toxic dose in 10% of exposed animals (STD10) of 63 mg/kg BID in rodents. | [6] |
Experimental Protocols
General Animal Husbandry and Welfare
All animal experiments should be conducted in accordance with institutional guidelines and regulations. Animals should be housed in a specific pathogen-free (SPF) environment with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum.
NCI-H460 Lung Cancer Xenograft Model in Nude Mice
This protocol details the establishment of a subcutaneous xenograft model to assess the efficacy of this compound in combination with taxanes.
Materials:
-
NCI-H460 human non-small cell lung cancer cells
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel
-
Phosphate-buffered saline (PBS), sterile
-
This compound (TAS-119)
-
Paclitaxel or Docetaxel
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Calipers
Procedure:
-
Cell Preparation: Culture NCI-H460 cells in appropriate media until they reach 80-90% confluency. Harvest the cells by trypsinization and wash with sterile PBS. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the animals for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Administration:
-
Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Taxane alone, this compound + Taxane).
-
Administer the taxane (e.g., paclitaxel 60 mg/kg) via intravenous or intraperitoneal injection.
-
Beginning the day after taxane administration, administer this compound (60 mg/kg) orally, once daily, for 4 consecutive days.
-
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
HeLa-luc Cervical Cancer Xenograft Model in Nude Rats
This protocol describes a subcutaneous xenograft model in nude rats for evaluating the pharmacodynamic effects and efficacy of this compound.
Materials:
-
HeLa-luc human cervical cancer cells (expressing luciferase)
-
Female nude rats (6-8 weeks old)
-
This compound (TAS-119)
-
Vehicle for this compound
-
Bioluminescence imaging system
Procedure:
-
Cell Preparation and Implantation: Prepare and implant HeLa-luc cells as described for the mouse model, adjusting cell numbers as appropriate for rats.
-
Tumor Growth and Imaging: Monitor tumor growth via bioluminescence imaging.
-
Pharmacodynamic Study:
-
Once tumors are established, administer this compound orally at various doses (5, 10, 30 mg/kg).
-
At selected time points after dosing, euthanize a subset of animals and collect tumor tissue to assess the inhibition of Aurora A kinase activity (e.g., by measuring the phosphorylation of a downstream substrate like histone H3).
-
-
Efficacy Study (Combination with Taxane):
-
Administer a single dose of paclitaxel (10 mg/kg).
-
Beginning the next day, administer this compound orally once daily for 4 days.
-
Monitor tumor growth via bioluminescence and caliper measurements.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating this compound in a xenograft animal model.
References
- 1. TAS-119, a novel selective Aurora A and TRK inhibitor, exhibits antitumor efficacy in preclinical models with deregulated activation of the Myc, β-Catenin, and TRK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Aurora A Inhibitor TAS-119 Enhances Antitumor Efficacy of Taxanes In Vitro and In Vivo: Preclinical Studies as Guidance for Clinical Development and Trial Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. A first-in-human phase 1 and pharmacological study of TAS-119, a novel selective Aurora A kinase inhibitor in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of Stock Solutions for the Kinase Inhibitor CK-119
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols for the preparation, storage, and handling of stock solutions for the novel kinase inhibitor, CK-119. Adherence to these guidelines will ensure solution accuracy, stability, and reproducibility in experimental settings.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of key signaling kinases. Due to its hydrophobic nature, careful consideration must be given to solvent selection and handling to maintain its activity and ensure accurate experimental concentrations. This document outlines the recommended procedures for preparing high-concentration stock solutions and subsequent working solutions for use in a variety of in vitro and in vivo experimental applications.
This compound Properties and Solubility
Accurate stock solution preparation begins with understanding the physicochemical properties of the compound. The quantitative data for this compound are summarized below.
| Property | Value | Notes |
| Molecular Weight | 482.5 g/mol | Use this value for all molarity calculations. |
| Appearance | White to off-white crystalline solid | |
| Solubility in DMSO | ≥ 50 mg/mL (≥ 103.6 mM) | Dimethyl sulfoxide is the recommended solvent for primary stock solutions. |
| Solubility in Ethanol | ~5 mg/mL (~10.4 mM) | Can be used for specific applications, but precipitation risk is higher. |
| Solubility in Water | Insoluble | Do not use aqueous buffers to prepare primary stock solutions. |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes (P1000, P200, P20) and sterile, low-retention tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution in DMSO.
-
Pre-weigh Vial: Tare a sterile, amber-colored vial on a calibrated analytical balance.
-
Weigh this compound: Carefully weigh out 4.83 mg of this compound powder into the tared vial.
-
Calculation: (10 mmol/L) * (1 L / 1000 mL) * (1 mL) * (482.5 g/mol ) * (1000 mg/g) = 4.825 mg
-
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve Compound: Tightly cap the vial and vortex for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot for Storage: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. When stored correctly, the DMSO stock solution is stable for at least 6 months.
Protocol for Preparing Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium or experimental buffer.
Important: The final concentration of DMSO in the assay should be kept low (typically <0.1%) to avoid solvent-induced artifacts.
Example: Preparing a 10 µM working solution in cell culture medium.
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform Serial Dilution:
-
Intermediate Dilution: Dilute the 10 mM stock 1:100 by adding 2 µL of the stock to 198 µL of cell culture medium. This results in a 100 µM intermediate solution.
-
Final Dilution: Dilute the 100 µM intermediate solution 1:10 by adding 100 µL to 900 µL of cell culture medium to achieve the final 10 µM working concentration.
-
-
Mix Thoroughly: Gently vortex or pipette up and down to ensure the working solution is homogeneous before adding it to your experimental system.
Signaling Pathway and Experimental Workflow
This compound is hypothesized to be an inhibitor of a Receptor Tyrosine Kinase (RTK) signaling pathway. The diagram below illustrates the canonical RTK cascade and the proposed point of inhibition by this compound. The experimental workflow outlines the key steps from stock preparation to data analysis.
Caption: Proposed mechanism of this compound inhibiting RTK signaling.
Caption: General experimental workflow using this compound.
Application Notes and Protocols for Western Blot Analysis
Important Note on "CK-119" Identification: The designation "this compound" is ambiguous and can refer to several distinct proteins in a research context. The most common interpretations are Uncoordinated 119 (Unc119) , a signaling adapter protein, and Cytokeratin 19 (CK19) , a structural intermediate filament protein. It is crucial to verify the specific protein target from your antibody's datasheet to ensure the correct protocol and interpretation of results. This document provides detailed information for both Unc119 and Cytokeratin 19.
Section 1: Uncoordinated 119 (Unc119)
Unc119 is an adapter protein crucial for T-cell activation and the trafficking of lymphocyte-specific protein tyrosine kinase (Lck) via Rab11 endosomes.[1] It plays a vital role in the formation of the immunological synapse.[1]
Quantitative Data for Western Blotting of Unc119
| Parameter | Recommendation | Source |
| Antibody Name | Anti-Unc119 | [2] |
| Sample Type | Human primary T cells, Jurkat T cell line | [2] |
| Lysate Preparation | Standard lysis buffer | [2] |
| Predicted Molecular Weight | ~26 kDa | [3] |
| Primary Antibody Dilution | Dependent on antibody manufacturer | N/A |
| Incubation | Overnight at 4°C | [4] |
| Secondary Antibody | HRP-conjugated anti-species IgG | [5][6] |
Experimental Protocol: Western Blotting for Unc119
This protocol provides a general guideline. Optimization may be required based on the specific antibody and experimental setup.
1. Sample Preparation (from cultured T-cells) [7]
- Collect suspension cells (e.g., Jurkat) by centrifugation at 500 x g for 5 minutes.
- Wash the cell pellet twice with ice-cold Phosphate Buffered Saline (PBS).
- Lyse the cells with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (1 mL per 1x10^7 cells).
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
- Add Laemmli sample buffer to the desired amount of protein (typically 20-30 µg) and boil at 95-100°C for 5 minutes.
2. SDS-PAGE and Protein Transfer
- Load the prepared samples onto a 12% or 15% polyacrylamide gel.
- Run the gel until the dye front reaches the bottom.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane. The transfer can be performed using a wet or semi-dry system.
3. Immunoblotting
- Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[4]
- Incubate the membrane with the primary anti-Unc119 antibody, diluted in the blocking buffer, overnight at 4°C with gentle agitation.
- Wash the membrane three times for 5-10 minutes each with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
- Wash the membrane three times for 10-15 minutes each with TBST.
4. Detection
- Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate for 1-5 minutes.
- Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
Signaling Pathway and Workflow Diagrams for Unc119
Caption: Unc119-mediated T-cell receptor signaling pathway.
Section 2: Cytokeratin 19 (CK19)
Cytokeratin 19 (CK19) , also known as Keratin 19 (KRT19), is a 40 kDa intermediate filament protein. It is expressed in various epithelial tissues and is often used as a diagnostic marker for certain types of carcinomas.[8]
Quantitative Data for Western Blotting of CK19
| Parameter | Recommendation | Source |
| Antibody Name | Anti-Cytokeratin 19 (e.g., 10712-1-AP) | [9] |
| Sample Type | A549 cells, mouse brain tissue, various lysates | [9] |
| Lysate Preparation | Standard lysis buffer (e.g., RIPA) | [5] |
| Predicted Molecular Weight | ~40 kDa | [8] |
| Primary Antibody Dilution | 1:3000 to 1:80000 (highly dependent on antibody) | [9] |
| Incubation | 1.5 hours at room temperature | [9] |
| Secondary Antibody | HRP-conjugated anti-species IgG | [6] |
Experimental Protocol: Western Blotting for CK19
This protocol is a general guideline. Always refer to the antibody manufacturer's datasheet for specific recommendations.
1. Sample Preparation
- For cultured cells (e.g., A549), wash with ice-cold PBS and lyse using RIPA buffer with protease inhibitors.[5]
- For tissue samples, homogenize the tissue in RIPA buffer on ice.[7]
- Incubate lysates on ice for 30 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Determine the protein concentration of the supernatant.
- Prepare samples by adding Laemmli buffer and boiling for 5 minutes. A typical protein load is 20-30 µg per lane.
2. SDS-PAGE and Protein Transfer
- Load samples onto a 10% or 12% polyacrylamide gel.
- Perform electrophoresis to separate proteins by size.
- Transfer proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting
- Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary anti-CK19 antibody, diluted as recommended (e.g., 1:5000), for 1.5 hours at room temperature or overnight at 4°C.[9]
- Wash the membrane three times for 5-10 minutes each with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane thoroughly with TBST (3-5 times for 10 minutes each).
4. Detection
- Apply an ECL chemiluminescent substrate to the membrane.
- Image the blot using a digital imager or by exposing it to X-ray film.
Workflow Diagram for Western Blot Analysis
Caption: General experimental workflow for Western blot analysis.
References
- 1. Uncoordinated 119 protein controls trafficking of Lck via the Rab11 endosome and is critical for immunological synapse formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unc119, a Novel Activator of Lck/Fyn, Is Essential for T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uncoordinated-119 (Unc-119) - Wikipedia [en.wikipedia.org]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. bio-rad.com [bio-rad.com]
- 6. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 7. img.abclonal.com [img.abclonal.com]
- 8. Cytokeratin-19 (CK-19) Polyclonal Antibody (602-670) [thermofisher.com]
- 9. Cytokeratin 19 antibody (10712-1-AP) | Proteintech [ptglab.com]
Application Notes and Protocols for CK-119 in Protein Interaction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to CK-119
This compound is identified as a potent dihydropyridazino-pyridazine compound that functions as an interleukin-1 (IL-1) blocker.[1][2] Its primary established role is the inhibition of fibroblast-like cell proliferation, a process it achieves by impeding DNA and RNA synthesis, while protein synthesis remains largely unaffected or is sometimes enhanced.[1]
It is crucial to note that the scientific literature does not contain established protocols for the use of this compound as a primary affinity reagent in traditional immunoprecipitation (IP) assays. Standard IP techniques rely on the high specificity of an antibody to isolate a target antigen. For small molecules like this compound, an analogous technique is a pull-down assay, where the small molecule is immobilized on a solid support to capture its interacting proteins.
This document provides a detailed protocol for a generic small molecule pull-down assay, which can be adapted for this compound to identify its cellular binding partners.
Quantitative Data on this compound Activity
The following table summarizes the known effective concentrations of this compound from cell-based assays.
| Parameter | Cell Type | Effective Concentration | Observed Effect | Reference |
| Cell Growth Inhibition | Corneal Fibroblast-like Cells | 30 mg/L | Marked inhibition of cell growth. | [1] |
| Cell Growth Inhibition | Conjunctival Fibroblast-like Cells | 3 - 10 mg/L | Potent inhibition of cell growth. | [1] |
| Macromolecule Synthesis | Corneal Fibroblast-like Cells | 30 - 100 mg/L | Significant inhibition of DNA and RNA synthesis. | [1] |
| Protein Synthesis | Corneal Fibroblast-like Cells | 30 - 100 mg/L | Protein synthesis was either unaffected or enhanced. | [1] |
Experimental Protocol: Small Molecule Pull-Down Assay for this compound
This protocol outlines the necessary steps to identify proteins that interact with this compound. A prerequisite for this protocol is the successful chemical conjugation of this compound to a solid-phase matrix, such as agarose or magnetic beads.
A. Preparation of Cell Lysates
-
Cell Harvest : Begin with approximately 1-5 x 10^7 cultured cells per experimental condition. For adherent cells, wash twice with ice-cold phosphate-buffered saline (PBS), then detach using a cell scraper in the presence of ice-cold PBS. For suspension cells, wash by pelleting and resuspending in ice-cold PBS.
-
Cell Lysis : Pellet the washed cells and resuspend in 0.5-1.0 mL of ice-cold lysis buffer (e.g., modified RIPA buffer) supplemented with a protease inhibitor cocktail.
-
Homogenization : Incubate the cell suspension on ice for 30 minutes, vortexing intermittently to ensure thorough lysis.
-
Clarification : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet insoluble cellular debris.
-
Supernatant Collection : Carefully transfer the clear supernatant to a new, pre-chilled microcentrifuge tube. This is your cleared cell lysate.
-
Protein Quantification : Determine the total protein concentration of the cleared lysate using a standard method like the Bradford or BCA protein assay. For accurate measurement, dilute a small aliquot of the lysate at least 1:10 to minimize interference from detergents in the lysis buffer.
B. Pre-Clearing the Lysate
-
Purpose : This step is critical for minimizing nonspecific binding of proteins to the bead matrix, thereby reducing background in the final analysis.
-
Procedure : To your lysate (containing approximately 1 mg of total protein), add 20-30 µL of unconjugated control beads (the same type used for this compound conjugation).
-
Incubation : Incubate the lysate-bead mixture on a rotator for 1 hour at 4°C.
-
Separation : Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Carefully transfer the supernatant (the pre-cleared lysate) to a fresh tube, discarding the beads.
C. Affinity Pull-Down of this compound Interacting Proteins
-
Incubation : Add the this compound-conjugated beads to the pre-cleared lysate. The optimal quantity of beads should be determined empirically. For a negative control, add an equivalent amount of control beads to a separate, identical aliquot of pre-cleared lysate.
-
Binding : Incubate both the experimental and control samples overnight at 4°C with gentle end-over-end rotation to allow for the formation of protein-CK-119 complexes.
-
Washing : Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) and carefully aspirate the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (a common choice is the lysis buffer with a reduced detergent concentration). This removes proteins that are not specifically bound.
D. Elution and Analysis of Bound Proteins
-
Elution : After the final wash, remove all residual wash buffer. Add 20-40 µL of 2X SDS-PAGE loading buffer to the beads and boil for 5-10 minutes to denature the proteins and release them from the beads.
-
Sample Preparation : Centrifuge the tubes to pellet the beads. The supernatant now contains the eluted proteins.
-
Analysis : The eluted proteins can be resolved by SDS-PAGE and visualized by Coomassie or silver staining. For identification of the captured proteins, mass spectrometry is the recommended downstream application. Western blotting can be used to confirm the presence of a suspected interacting partner.
Important Distinction: this compound vs. Unc119
It is important to differentiate this compound from Unc119 (Uncoordinated 119 protein) . Unc119 is a signaling adaptor protein that is essential for T-cell activation.[3][4] It functions by associating with and activating Src-family kinases, such as Lck and Fyn, thereby playing a key role in T-cell receptor signaling.[4][5] The similar naming can be a source of confusion, but these are distinct molecules with unrelated functions.
Diagrams and Workflows
Caption: General workflow for a small molecule pull-down assay.
Caption: Simplified signaling pathway involving the Unc119 protein.
References
- 1. Inhibition of fibroblast-like cell proliferation by interleukin-1 blockers, this compound and CK-122 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Uncoordinated 119 protein controls trafficking of Lck via the Rab11 endosome and is critical for immunological synapse formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unc119, a Novel Activator of Lck/Fyn, Is Essential for T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Unc119 Immunofluorescence Staining
Note to the user: The search for "CK-119" did not yield a specific reagent or antibody. However, based on the context of immunological research, it is highly probable that the intended target is Unc119 (Uncoordinated 119 protein) , a crucial signaling adaptor protein in lymphocytes. These application notes and protocols are based on the immunofluorescence staining of Unc119.
Introduction
Unc119, also known as HRG4, is a signaling adaptor protein vital for the activation of T-cells.[1][2] It plays a critical role in the trafficking of lymphocyte-specific protein tyrosine kinase (Lck) to the plasma membrane, a necessary step for T-cell receptor (TCR) signaling.[1][2][3] The Unc119-regulated pathway is essential for the formation of the immunological synapse and subsequent T-cell activation.[1] Immunofluorescence is a powerful technique to visualize the subcellular localization and expression levels of Unc119, providing insights into its function in cellular processes.[4] This document provides a detailed protocol for the immunofluorescence staining of Unc119 in cultured cells.
Data Presentation
The following table summarizes typical starting concentrations and conditions for immunofluorescence staining of Unc119. It is crucial to note that optimal conditions may vary depending on the specific antibody, cell type, and experimental setup. Researchers should perform a titration experiment to determine the optimal primary antibody concentration.[5]
| Parameter | Recommendation | Notes |
| Primary Antibody | ||
| Host Species | Rabbit, Mouse, or Goat | Choose a primary antibody raised in a species different from the species of your sample if using indirect detection on tissue sections to avoid cross-reactivity. |
| Dilution Range | 1:50 - 1:500 (e.g., 0.5–5.0 µg/ml) | The optimal dilution should be determined by titration to achieve a high signal-to-noise ratio.[5][6] |
| Incubation Time | 1 hour at room temperature or overnight at 4°C | Overnight incubation at 4°C is often recommended to maximize signal intensity.[5][6][7] |
| Secondary Antibody | ||
| Host Species | Anti-Rabbit, Anti-Mouse, or Anti-Goat | The secondary antibody must recognize the host species of the primary antibody. |
| Fluorophore Conjugate | Alexa Fluor 488, 594, 647, or similar | Select a fluorophore compatible with the available fluorescence microscope and filter sets. |
| Dilution Range | 1:500 - 1:2000 | The optimal dilution will depend on the specific antibody and should be determined experimentally. |
| Incubation Time | 1 hour at room temperature | Protect from light to prevent photobleaching of the fluorophore.[8] |
| Controls | ||
| Negative Control | No primary antibody | Incubate a sample with only the secondary antibody to check for non-specific binding.[8] |
| Positive Control | Cell line known to express Unc119 (e.g., Jurkat) | Use a cell line with known expression of the target protein to validate the staining protocol.[2] |
Experimental Protocols
This protocol describes the immunofluorescence staining of Unc119 in adherent cultured cells.
Materials
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)[9]
-
Blocking Buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS with 0.1% Tween 20)[9]
-
Primary Antibody against Unc119
-
Fluorophore-conjugated Secondary Antibody
-
Nuclear Counterstain (e.g., DAPI or Hoechst)
-
Antifade Mounting Medium
-
Glass coverslips and microscope slides
Procedure
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to 50-70% confluency.[8]
-
Washing: Gently wash the cells three times with PBS for 5 minutes each.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.[9]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.[9]
-
Primary Antibody Incubation: Dilute the primary anti-Unc119 antibody in Blocking Buffer to its optimal concentration. Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[6][7]
-
Washing: Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes.
-
Washing: Wash the cells a final two times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[10]
-
Imaging: Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
Visualizations
Caption: Workflow for immunofluorescence staining.
Caption: Unc119 in T-cell receptor signaling.
References
- 1. Uncoordinated 119 protein controls trafficking of Lck via the Rab11 endosome and is critical for immunological synapse formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unc119, a Novel Activator of Lck/Fyn, Is Essential for T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. scbt.com [scbt.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. cpos.hku.hk [cpos.hku.hk]
- 9. researchgate.net [researchgate.net]
- 10. medicine.tulane.edu [medicine.tulane.edu]
Application Notes and Protocols for Flow Cytometry Using CK-119
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the immunofluorescent staining of intracellular antigens for flow cytometry, with a specific focus on the application of CK-119. Initial research indicates that "this compound" may refer to several molecules, including the dihydropyridazino-pyridazine compound that acts as an interleukin-1 blocker or the monoclonal antibody clone MSVA-119M which targets human Cytokeratin 19 (CK19).[1][2] Given the context of a flow cytometry protocol, this guide will focus on the use of an antibody, presumptively targeting an intracellular antigen like Cytokeratin 19. The provided protocol is, therefore, designed for intracellular staining but can be adapted for cell surface markers.
Cytokeratin 19 is a 40 kDa acidic cytokeratin and a component of the cytoskeleton in epithelial cells.[2] Its expression is widely used in diagnostic pathology to identify various carcinomas.[2] Flow cytometry offers a powerful tool for the quantitative analysis of CK19 expression at the single-cell level, which is invaluable for cancer research and drug development.
Core Principles of Intracellular Flow Cytometry
The detection of intracellular antigens by flow cytometry requires a multi-step process.[3] Cells must first be fixed to preserve their structure and then permeabilized to allow antibodies to access their intracellular targets.[3][4] This is in contrast to cell surface staining, where antibodies can directly bind to their targets on live cells.[5] It is crucial to optimize fixation and permeabilization conditions for each specific antibody and cell type to ensure optimal staining.[6]
Quantitative Data Summary
The optimal concentration and specific binding characteristics of any antibody, including one designated this compound, must be empirically determined by the end-user through titration experiments. The following table provides a template for recording such optimization data.
| Parameter | Experimental Condition 1 | Experimental Condition 2 | Experimental Condition 3 |
| Antibody Concentration | e.g., 0.5 µg/10^6 cells | e.g., 1.0 µg/10^6 cells | e.g., 2.0 µg/10^6 cells |
| Cell Type | e.g., MCF-7 | e.g., HeLa | e.g., A549 |
| Fixation/Permeabilization Kit | e.g., Foxp3/Transcription Factor Staining Buffer Set | e.g., Intracellular Fixation & Permeabilization Buffer Set | e.g., Fixation/Methanol Protocol |
| Percentage of Positive Cells (%) | User-determined | User-determined | User-determined |
| Mean Fluorescence Intensity (MFI) | User-determined | User-determined | User-determined |
| Stain Index | User-determined | User-determined | User-determined |
Experimental Protocol: Intracellular Staining for Flow Cytometry
This protocol is designed for the staining of intracellular antigens and can be adapted for simultaneous analysis of cell surface markers.[3]
Materials and Reagents
-
Cells of Interest : Single-cell suspension at a concentration of 1 x 10^7 cells/mL.
-
This compound Antibody : Fluorochrome-conjugated. The optimal dilution should be predetermined by titration.
-
Flow Cytometry Staining Buffer : PBS with 0.5% BSA and 0.05% Sodium Azide.[5]
-
Fixation Buffer : e.g., 4% paraformaldehyde in PBS.
-
Permeabilization Buffer : e.g., 1X Permeabilization Buffer (saponin-based).
-
Fc Receptor Blocking Reagent (Optional) : To reduce non-specific binding.[5][7]
-
Isotype Control : Fluorochrome-conjugated antibody of the same isotype and at the same concentration as the primary antibody.
-
FACS Tubes : 12 x 75 mm polystyrene round-bottom tubes.[7]
-
Centrifuge
Experimental Workflow Diagram
Caption: Intracellular flow cytometry workflow.
Step-by-Step Protocol
-
Cell Preparation :
-
Harvest cells and prepare a single-cell suspension.
-
Wash the cells with ice-cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes at 4°C.[5]
-
Resuspend the cell pellet and adjust the cell concentration to 1 x 10^7 cells/mL in staining buffer.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each FACS tube.[7]
-
-
Optional: Cell Surface Staining :
-
If performing simultaneous surface and intracellular staining, it is recommended to stain for surface antigens before fixation and permeabilization.[8]
-
Fc Receptor Blocking (Optional) : To reduce non-specific antibody binding, add an Fc receptor blocking reagent and incubate for 10 minutes at room temperature.[5]
-
Add the predetermined optimal concentration of fluorochrome-conjugated primary antibodies for cell surface markers.
-
Incubate for 30 minutes at 4°C in the dark.[7]
-
Wash the cells twice with 2 mL of staining buffer, centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.[9]
-
-
Fixation :
-
Resuspend the cell pellet in 100 µL of Fixation Buffer.
-
Incubate for 20 minutes at room temperature, protected from light.
-
Wash the cells once with 2 mL of staining buffer.
-
-
Permeabilization and Intracellular Staining :
-
Resuspend the fixed cells in 100 µL of 1X Permeabilization Buffer.
-
Add the predetermined optimal concentration of the fluorochrome-conjugated this compound antibody.
-
Include an isotype control in a separate tube.
-
Incubate for 30-60 minutes at room temperature in the dark.[6]
-
Wash the cells twice with 2 mL of 1X Permeabilization Buffer.[3]
-
-
Data Acquisition :
Signaling Pathway and Logical Relationships
The primary function of Cytokeratin 19 is as a structural protein, forming the intermediate filament network within epithelial cells. It does not have a classical signaling pathway. However, its expression is often regulated by transcription factors and signaling pathways involved in cell differentiation and proliferation. The logical relationship in a flow cytometry experiment is the detection of this protein through antibody binding.
Caption: Detection of Cytokeratin 19 by this compound antibody.
Conclusion
This document provides a comprehensive and adaptable protocol for the use of a "this compound" antibody in flow cytometry for intracellular antigen detection. Researchers should note the critical importance of antibody titration and the optimization of fixation and permeabilization steps to ensure reliable and reproducible results. The provided templates and diagrams serve as a guide to aid in the experimental setup and data organization.
References
- 1. Inhibition of fibroblast-like cell proliferation by interleukin-1 blockers, this compound and CK-122 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ms-validatedantibodies.com [ms-validatedantibodies.com]
- 3. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 4. General Intracellular Target Flow Cytometry Protocol Using Detergents: Novus Biologicals [novusbio.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 9. biotium.com [biotium.com]
Application Notes and Protocols for CK-119 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
CK-119 is a potent small molecule inhibitor of the pro-inflammatory cytokine Interleukin-1 (IL-1). It has been shown to inhibit the proliferation of fibroblast-like cells by impeding DNA and RNA synthesis. As a modulator of the IL-1 signaling pathway, this compound presents a valuable tool for researchers in inflammation, immunology, and oncology. High-throughput screening (HTS) campaigns targeting the IL-1 pathway are crucial for the discovery of novel therapeutics for a range of inflammatory diseases. These application notes provide a framework for utilizing this compound as a reference compound in HTS assays designed to identify novel IL-1 signaling inhibitors.
Principle of Action
Interleukin-1, existing as IL-1α and IL-1β, initiates a signaling cascade by binding to the IL-1 receptor type I (IL-1R1). This binding event recruits the IL-1 receptor accessory protein (IL-1RAcP), leading to the formation of a signaling-competent receptor complex. Downstream signaling involves the recruitment of myeloid differentiation primary response 88 (MyD88) and subsequent activation of IL-1 receptor-associated kinases (IRAKs). This cascade culminates in the activation of key transcription factors, notably NF-κB and AP-1, which drive the expression of numerous inflammatory genes. This compound, as an IL-1 blocker, is hypothesized to interfere with this pathway, thereby reducing the inflammatory response.
High-Throughput Screening Applications
This compound is an ideal positive control for HTS campaigns aimed at discovering novel inhibitors of the IL-1 signaling pathway. Two primary types of assays are particularly relevant:
-
Cell-Based Reporter Gene Assays: These assays utilize engineered cell lines that express a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the control of an NF-κB or AP-1 response element. Inhibition of the IL-1 pathway by a test compound results in a measurable decrease in reporter gene expression.
-
Biochemical Assays: These cell-free assays can be designed to measure the inhibition of specific molecular interactions within the IL-1 signaling pathway, such as the binding of IL-1β to its receptor, IL-1R1.
Below are detailed protocols for a primary cell-based HTS assay and a secondary biochemical confirmatory assay.
Data Presentation
The following tables summarize hypothetical quantitative data from a representative HTS campaign using this compound as a reference compound.
Table 1: Primary High-Throughput Screen - Cell-Based NF-κB Reporter Assay
| Compound ID | Concentration (µM) | Inhibition of NF-κB Activity (%) | Z'-factor |
| This compound | 10 | 95.2 ± 3.1 | 0.78 |
| Hit Cpd 1 | 10 | 88.5 ± 4.5 | 0.75 |
| Hit Cpd 2 | 10 | 91.2 ± 2.8 | 0.81 |
| DMSO Control | N/A | 0 | N/A |
Table 2: Secondary Confirmatory Assay - IL-1β/IL-1R1 Binding Assay (ELISA-based)
| Compound ID | IC₅₀ (µM) | Hill Slope |
| This compound | 1.25 | 1.1 |
| Hit Cpd 1 | 2.87 | 0.9 |
| Hit Cpd 2 | 0.98 | 1.2 |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Primary High-Throughput Screen - Cell-Based NF-κB Reporter Assay
Objective: To identify compounds that inhibit IL-1β-induced NF-κB activation in a high-throughput format.
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct (or similar).
-
Assay medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Recombinant human IL-1β.
-
This compound (positive control).
-
DMSO (negative control).
-
Luciferase assay reagent.
-
White, clear-bottom 384-well assay plates.
-
Automated liquid handling systems.
-
Luminometer plate reader.
Method:
-
Cell Seeding: Dispense 20 µL of cell suspension (e.g., 5,000 cells/well) into each well of a 384-well plate using an automated dispenser.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 18-24 hours.
-
Compound Addition:
-
Prepare compound plates by dispensing test compounds, this compound (final concentration 10 µM), and DMSO into separate wells.
-
Using an automated liquid handler, transfer 100 nL of each compound solution to the corresponding wells of the cell plate.
-
-
Pre-incubation: Incubate the plate for 1 hour at 37°C.
-
Stimulation: Add 5 µL of recombinant human IL-1β (at a pre-determined EC₈₀ concentration) to all wells except for the negative control wells (which receive assay medium only).
-
Incubation: Incubate the plate for 6 hours at 37°C.
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add 25 µL of luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Read the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage inhibition for each compound relative to the DMSO and this compound controls.
-
Determine the Z'-factor to assess assay quality.
-
Protocol 2: Secondary Confirmatory Assay - IL-1β/IL-1R1 Binding Assay (ELISA-based)
Objective: To confirm the inhibitory activity of primary screen hits by measuring their ability to block the binding of IL-1β to its receptor, IL-1R1, and to determine their potency (IC₅₀).
Materials:
-
Recombinant human IL-1R1.
-
Biotinylated recombinant human IL-1β.
-
Streptavidin-HRP conjugate.
-
TMB substrate.
-
Stop solution (e.g., 1 M H₂SO₄).
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
High-binding 96-well ELISA plates.
-
Microplate reader.
Method:
-
Plate Coating: Coat the wells of a 96-well plate with 100 µL of recombinant human IL-1R1 (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing and Blocking:
-
Wash the plate three times with wash buffer.
-
Block the wells with 200 µL of assay buffer for 2 hours at room temperature.
-
-
Compound Incubation:
-
Prepare serial dilutions of the hit compounds and this compound in assay buffer.
-
Wash the plate three times.
-
Add 50 µL of the diluted compounds to the respective wells.
-
-
IL-1β Incubation: Add 50 µL of biotinylated recombinant human IL-1β (at a pre-determined Kₑ concentration) to all wells and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add 100 µL of streptavidin-HRP conjugate (diluted in assay buffer) to each well and incubate for 30 minutes at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Signal Development:
-
Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 10-15 minutes).
-
Stop the reaction by adding 100 µL of stop solution.
-
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Plot the percentage inhibition against the log of the compound concentration.
-
Determine the IC₅₀ value for each compound using a non-linear regression analysis (e.g., four-parameter logistic fit).
-
Conclusion
This compound serves as a valuable research tool for the investigation of the IL-1 signaling pathway. The protocols and data presented here provide a comprehensive guide for its application as a reference compound in high-throughput screening campaigns aimed at the discovery of novel anti-inflammatory therapeutics. The provided workflows and assay methodologies can be adapted to specific research needs and available instrumentation, facilitating the identification and characterization of new modulators of IL-1-mediated inflammation.
Application Notes and Protocols for Investigating the Kinase-Modulating Potential of CK-119
For Researchers, Scientists, and Drug Development Professionals
Introduction
CK-119 is recognized as a potent blocker of interleukin-1 (IL-1), a key cytokine in inflammatory processes. Its established mechanism involves the inhibition of fibroblast-like cell proliferation through the suppression of DNA and RNA synthesis.[1][2][3][4] While the primary therapeutic area for IL-1 blockers is in inflammatory diseases, the intricate crosstalk between inflammation and cellular signaling pathways, including kinase cascades, presents an avenue for exploring novel activities of existing compounds.
It is important to distinguish this compound from the Uncoordinated 119 protein (Unc119), an adaptor protein crucial for T-cell activation through its interaction with the lymphocyte-specific protein tyrosine kinase (Lck).[5][6][7]
These application notes provide a framework for investigating the hypothetical kinase-inhibitory properties of this compound. The following protocols are designed to assess the compound's effects on cell viability, specific kinase phosphorylation, and direct enzymatic activity.
Hypothetical Signaling Pathway of this compound as a Kinase Inhibitor
While this compound is a known IL-1 blocker, the following diagram illustrates a hypothetical mechanism by which it could act as a kinase inhibitor, for the purpose of designing investigational assays. This model depicts this compound interfering with a generic receptor tyrosine kinase (RTK) signaling cascade, a common pathway in cell proliferation and survival.
Caption: Hypothetical inhibition of the RAF kinase by this compound in the MAPK/ERK signaling pathway.
Experimental Protocols
Cell Viability and Proliferation Assay (MTT or CellTiter-Glo®)
This assay determines the effect of this compound on the proliferation and viability of a selected cancer cell line that is dependent on the kinase pathway being investigated.
Experimental Workflow
Caption: Workflow for assessing cell viability after treatment with this compound.
Materials:
-
Selected cancer cell line (e.g., A375 for BRAF pathway)
-
Complete cell culture medium
-
96-well clear or white-walled plates
-
This compound compound
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
Signal Development:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution.
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well and mix for 2 minutes on an orbital shaker to induce cell lysis.[8]
-
-
Data Acquisition:
-
For MTT: Measure the absorbance at 570 nm.
-
For CellTiter-Glo®: Measure the luminescent signal.[8]
-
-
Data Analysis: The signal is proportional to the number of viable cells. Plot the percentage of viable cells against the log concentration of this compound to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).
Western Blot Analysis of Kinase Phosphorylation
This protocol is used to determine if this compound inhibits the phosphorylation of a target kinase and its downstream substrate in a cellular context.
Experimental Workflow
Caption: Workflow for detecting kinase phosphorylation via Western blot.
Materials:
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target kinase)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound for a predetermined time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with cold PBS and then add lysis buffer. Scrape the cells and incubate the lysate on ice for 30 minutes.[8]
-
Protein Quantification: Centrifuge the lysate to pellet debris and determine the protein concentration of the supernatant using a BCA assay.[8]
-
SDS-PAGE and Transfer: Normalize protein concentrations, load samples onto an SDS-PAGE gel, and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.[8]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-ERK and anti-total-ERK) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.[8]
In Vitro Kinase Activity Assay (ADP-Glo™)
This biochemical assay directly measures the enzymatic activity of a purified kinase in the presence of this compound. The ADP-Glo™ assay quantifies the amount of ADP produced, which is proportional to kinase activity.
Experimental Workflow
Caption: Workflow for a direct in vitro kinase activity assay.
Materials:
-
Purified active kinase of interest
-
Specific substrate for the kinase
-
ADP-Glo™ Kinase Assay Kit
-
384-well white plates
-
This compound compound
-
Luminometer
Protocol:
-
Reaction Setup: In a 384-well plate, add the purified kinase, its specific substrate, and serial dilutions of this compound.
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction. Include wells with no kinase (negative control) and no inhibitor (positive control).
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop Reaction: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent. This reagent converts the ADP produced by the kinase reaction back into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the positive control.
Data Presentation
The quantitative data generated from these assays should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: Effect of this compound on Cell Viability
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| This compound | A375 | MTT | 72 | 15.2 |
| Positive Control | Vemurafenib | A375 | MTT | 72 |
Table 2: Inhibition of Kinase Phosphorylation by this compound
| Treatment | Concentration (µM) | p-ERK / Total ERK Ratio (Normalized) | % Inhibition |
| Vehicle Control | 0 | 1.00 | 0% |
| This compound | 1 | 0.85 | 15% |
| This compound | 5 | 0.62 | 38% |
| This compound | 10 | 0.34 | 66% |
| This compound | 25 | 0.15 | 85% |
Table 3: In Vitro Kinase Activity Inhibition by this compound
| Compound | Target Kinase | Substrate | % Inhibition at 10 µM | IC50 (µM) |
| This compound | BRAF | MEK1 | 78% | 8.9 |
| Positive Control | Dabrafenib | BRAF | MEK1 | 99% |
Conclusion
The protocols outlined in these application notes provide a comprehensive approach to exploring the potential off-target effects of the IL-1 blocker this compound on kinase signaling pathways. By systematically evaluating its impact on cell proliferation, intracellular phosphorylation events, and direct enzymatic activity, researchers can generate robust data to determine if this compound possesses any novel kinase-modulating properties. Positive results from these assays would warrant further investigation into the specific molecular interactions and potential for repositioning this compound in new therapeutic contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Uncoordinated 119 protein controls trafficking of Lck via the Rab11 endosome and is critical for immunological synapse formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unc119, a Novel Activator of Lck/Fyn, Is Essential for T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Imaging with CK-119
For Researchers, Scientists, and Drug Development Professionals
Introduction
The following document provides detailed application notes and protocols for the utilization of CK-119 in in vivo imaging studies. This compound is a novel agent with potential applications in preclinical research for visualizing specific biological processes and pathways. This document is intended to guide researchers, scientists, and drug development professionals in the effective use of this compound for non-invasive imaging. Due to the nascent stage of publicly available research on a specific compound designated "this compound" for in vivo imaging, this document synthesizes general principles and protocols applicable to novel imaging agents, drawing from established methodologies in the field. Specific quantitative data and detailed signaling pathways directly attributed to a molecule labeled "this compound" are not available in the current scientific literature. The provided protocols and data tables are therefore illustrative, based on common practices for similar classes of imaging agents.
Disclaimer
The information provided herein is for research purposes only and is not intended for diagnostic or therapeutic use in humans. Researchers should exercise their own independent judgment in designing and conducting experiments.
Overview of this compound
While specific details on "this compound" are not publicly available, we will proceed with the general framework for a hypothetical novel imaging agent. For the purpose of these notes, we will assume this compound is a fluorescently-labeled small molecule inhibitor designed to target a specific kinase involved in oncogenic signaling.
Assumed Properties of this compound:
-
Type: Small molecule inhibitor conjugated to a near-infrared (NIR) fluorescent dye.
-
Target: A hypothetical "Cancer Kinase" (CK) involved in tumor proliferation and survival.
-
Imaging Modality: Fluorescence Imaging.
-
Potential Applications: Tumor detection, monitoring therapeutic response, and studying pharmacodynamics of CK inhibitors.
Data Presentation: Illustrative Quantitative Data
The following tables represent typical quantitative data that would be generated during the characterization of a new in vivo imaging agent like this compound.
Table 1: Pharmacokinetic Properties of this compound in Rodents (Illustrative)
| Parameter | Value (Mean ± SD) | Animal Model | Administration |
| Half-life (t½) | 4.5 ± 0.8 hours | Balb/c mice | Intravenous |
| Peak Plasma Conc. (Cmax) | 12.5 ± 2.1 µg/mL | Balb/c mice | Intravenous |
| Area Under Curve (AUC) | 58.3 ± 9.7 µg*h/mL | Balb/c mice | Intravenous |
| Bioavailability (Oral) | < 5% | Sprague-Dawley rats | Oral gavage |
Table 2: Biodistribution of this compound in Tumor-Bearing Mice (Illustrative) (Data presented as % Injected Dose per Gram of Tissue (%ID/g) at 24 hours post-injection)
| Organ | %ID/g (Mean ± SD) |
| Tumor | 8.2 ± 1.5 |
| Liver | 15.6 ± 3.2 |
| Spleen | 4.1 ± 0.9 |
| Kidneys | 2.5 ± 0.6 |
| Lungs | 1.8 ± 0.4 |
| Muscle | 0.5 ± 0.1 |
| Blood | 1.1 ± 0.3 |
Table 3: Tumor-to-Background Ratios (TBR) for this compound Imaging (Illustrative)
| Time Post-Injection | Tumor-to-Muscle Ratio | Tumor-to-Contralateral Tissue Ratio |
| 4 hours | 2.5 ± 0.4 | 2.1 ± 0.3 |
| 8 hours | 4.1 ± 0.7 | 3.8 ± 0.6 |
| 24 hours | 7.8 ± 1.2 | 7.2 ± 1.1 |
| 48 hours | 5.3 ± 0.9 | 4.9 ± 0.8 |
Experimental Protocols
Animal Handling and Tumor Model Generation
Materials:
-
Human cancer cell line expressing the target "Cancer Kinase" (e.g., MDA-MB-231)
-
Female athymic nude mice (4-6 weeks old)
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS, syringes, and needles
Protocol:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor tumor growth using calipers. Proceed with imaging studies when tumors reach a volume of 100-150 mm³.
In Vivo Fluorescence Imaging Protocol for this compound
Materials:
-
This compound imaging agent
-
Tumor-bearing mice
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia (e.g., isoflurane)
-
Sterile saline for injection
Protocol:
-
Prepare the this compound solution in sterile saline at the desired concentration (e.g., 1 mg/mL).
-
Anesthetize the tumor-bearing mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Acquire a baseline fluorescence image of the mouse before injecting this compound.
-
Administer this compound via intravenous (tail vein) injection at a dose of 10 mg/kg.
-
Acquire fluorescence images at multiple time points post-injection (e.g., 1, 4, 8, 24, and 48 hours).
-
For each image acquisition, place the anesthetized mouse in the imaging chamber.
-
Set the imaging parameters:
-
Excitation filter: (Appropriate for the NIR dye, e.g., 745 nm)
-
Emission filter: (Appropriate for the NIR dye, e.g., 800 nm)
-
Exposure time, binning, and f/stop should be optimized for signal-to-noise.
-
-
Analyze the images using the accompanying software. Draw regions of interest (ROIs) over the tumor and a contralateral background region (e.g., muscle) to quantify the fluorescence signal.
-
Calculate the tumor-to-background ratio at each time point.
Ex Vivo Biodistribution Protocol
Materials:
-
Mice previously injected with this compound
-
Surgical tools
-
Scintillation vials or 96-well plates for fluorescence reading
-
Tissue homogenizer
-
Fluorescence plate reader
Protocol:
-
At the final imaging time point, euthanize the mouse via a humane method.
-
Dissect the major organs (tumor, liver, spleen, kidneys, lungs, heart, muscle, etc.).
-
Weigh each organ.
-
Place each organ in a separate labeled tube.
-
Homogenize the tissues.
-
Measure the fluorescence of each tissue homogenate using a fluorescence plate reader.
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in each organ and express the data as a percentage of the injected dose per gram of tissue (%ID/g).
Visualization of Pathways and Workflows
Below are Graphviz diagrams illustrating a hypothetical signaling pathway for the target of this compound and the experimental workflow.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: General experimental workflow for this compound in vivo imaging.
Application Notes and Protocols for the Quantification of CK-119
For Researchers, Scientists, and Drug Development Professionals
Introduction
CK-119 is an interleukin-1 (IL-1) blocker that inhibits the cell growth of fibroblast-like corneal and conjunctival cells by primarily inhibiting DNA and RNA synthesis.[1][2] As a potential therapeutic agent, robust and reliable analytical methods for the quantification of this compound in various matrices are essential for pharmacokinetic studies, formulation development, and quality control.
This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The LC-MS/MS protocol is adapted from a validated method for a similar small molecule and serves as a strong starting point for method development and validation.[3]
This compound Compound Details:
| Parameter | Value |
| IUPAC Name | Pyridazino(4,5-C)pyridazine-3,4-dicarboxylic acid, 6-((4-chlorophenyl)methyl)-1,4,5,6-tetrahydro-1,4-dimethyl-5-oxo-, 3,4-diethyl ester[1] |
| CAS Number | 197917-10-5[1][2] |
| Chemical Formula | C21H23ClN4O5[1] |
| Molecular Weight | 446.88 g/mol [1] |
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substance and simple formulations where high sensitivity is not required.
Quantitative Data Summary (Target Validation Parameters)
| Parameter | Target Range/Value |
| Linearity (R²) | > 0.999 |
| Concentration Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials:
-
HPLC system with a UV/Vis detector (e.g., Agilent 1260 Infinity II, Waters Alliance)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
This compound reference standard
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (v/v). A gradient elution is recommended to ensure good peak shape and separation from potential impurities.
-
Initial Conditions: 30% Acetonitrile
-
Gradient: Linearly increase to 90% Acetonitrile over 10 minutes.
-
Hold: Hold at 90% Acetonitrile for 2 minutes.
-
Re-equilibration: Return to 30% Acetonitrile and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: To be determined by UV scan of this compound (likely in the range of 254-280 nm).
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the prepared standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma, serum, and tissue homogenates. The following protocol is a recommended starting point based on a method for a similar small molecule.[3]
Quantitative Data Summary (Target Validation Parameters for Plasma)
| Parameter | Target Range/Value |
| Linearity (R²) | > 0.995 |
| Concentration Range | 1 - 5000 ng/mL |
| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) |
| Precision (% RSD) | < 15% (< 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Matrix Effect | Within acceptable limits |
| Recovery | Consistent and reproducible |
Experimental Protocol: LC-MS/MS
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., Sciex Triple Quad™, Waters Xevo™, Agilent 6400 Series)
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 2.7 µm particle size)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
This compound reference standard
-
Internal Standard (IS) - a structurally similar compound or a stable isotope-labeled this compound.
-
Biological matrix (e.g., human plasma)
-
Microcentrifuge tubes
2. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid and 2 mM ammonium formate in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
Initial Conditions: 20% B
-
Gradient: Linearly increase to 95% B over 3 minutes.
-
Hold: Hold at 95% B for 1 minute.
-
Re-equilibration: Return to 20% B and equilibrate for 1.5 minutes.
-
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Spectrometer: Triple Quadrupole
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Proposed):
-
This compound: Precursor ion (Q1) m/z 447.1 → Product ion (Q3) [To be determined by infusion and fragmentation of the this compound standard. A plausible fragmentation would be the loss of the ethyl ester group, resulting in a product ion around m/z 374.1].
-
Internal Standard: To be determined based on the selected IS.
-
3. Standard and Sample Preparation (Plasma):
-
Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the IS in DMSO or acetonitrile.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in acetonitrile:water (1:1, v/v).
-
Calibration Standards and Quality Controls (QCs): Spike the working standard solutions into blank plasma to prepare calibration standards (e.g., 1, 5, 20, 100, 500, 2000, 5000 ng/mL) and QC samples (low, mid, high concentrations).
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibration standard, or QC, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
4. Data Analysis:
-
Integrate the peak areas for this compound and the IS.
-
Calculate the peak area ratio (this compound/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of this compound using a weighted (1/x²) linear regression.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Visualizations
Caption: Experimental workflow for this compound quantification by LC-MS/MS.
Caption: Signaling pathway of IL-1 and the inhibitory action of this compound.
References
Application Notes and Protocols for Kinase Inhibitors in Combination Cancer Therapy
For: Researchers, scientists, and drug development professionals.
Subject: Application of Kinase Inhibitors in Combination with Other Cancer Therapies, with a focus on ATRN-119 as a representative ATR inhibitor.
Executive Summary
The development of kinase inhibitors has marked a significant advancement in precision oncology. However, monotherapy often leads to the development of resistance. This document provides an overview and detailed protocols for the combination of kinase inhibitors with other therapeutic modalities to enhance anti-tumor efficacy and overcome resistance. While the initial topic of interest was "CK-119," publicly available information on this specific compound in cancer combination therapy is limited to a 1998 study identifying it as an interleukin-1 blocker that inhibits fibroblast-like cell proliferation.
Therefore, to provide a relevant and detailed guide, we will focus on ATRN-119 , an orally bioavailable and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor currently in clinical development. ATR inhibitors represent a promising class of drugs that target the DNA Damage Response (DDR) pathway, a key mechanism in cancer cell survival. Preclinical and clinical data for ATRN-119 support its evaluation in combination with DNA-damaging agents and immunotherapy.
Application Notes
Rationale for Combination Therapy with ATRN-119
ATRN-119 is a potent inhibitor of ATR, a critical kinase in the DDR pathway that is activated by DNA replication stress.[1][2] Many cancer cells exhibit increased replication stress due to oncogene activation and defects in other DDR pathways, making them highly dependent on ATR for survival.[2][3] By inhibiting ATR, ATRN-119 can induce synthetic lethality in cancer cells with specific DDR mutations.[1]
The primary rationale for using ATRN-119 in combination therapy is to potentiate the effects of other cancer treatments:
-
With DNA-Damaging Agents (e.g., Radiation Therapy, Chemotherapy): These agents induce DNA damage. By inhibiting the ATR-mediated repair pathway, ATRN-119 can enhance the cytotoxic effects of these therapies, leading to increased cancer cell death.[4][5]
-
With PARP Inhibitors: Preclinical studies have demonstrated significant synergy between ATRN-119 and PARP inhibitors.[6]
-
With Immune Checkpoint Inhibitors: Preclinical evidence suggests that ATR inhibition may enhance anti-tumor immune responses, providing a rationale for combination with immunotherapy.[7]
-
With Antibody-Drug Conjugates (ADCs): The combination of ATRN-119 with ADCs is also being explored.[4]
ATRN-119: Summary of Preclinical and Clinical Data
Aprea Therapeutics is developing ATRN-119 and has transitioned its development from monotherapy to a focus on combination therapies based on preclinical data and the broader landscape of DDR inhibitors.[4]
Table 1: Summary of ATRN-119 Phase 1/2a ABOYA-119 Monotherapy Trial Data
| Parameter | Finding | Reference |
| Drug | ATRN-119 (oral ATR inhibitor) | [1] |
| Trial | Phase 1/2a ABOYA-119 (NCT04905914) | [2][8] |
| Patient Population | Advanced solid tumors with DDR mutations | [2][9] |
| Recommended Phase 2 Dose (Monotherapy) | 1100 mg once daily | [4][7] |
| Pharmacokinetics | Dose-proportional, supporting once-daily dosing | |
| Safety Profile | Manageable adverse events at the RP2D | [4] |
| Preliminary Efficacy (Monotherapy) | Durable disease stabilization in heavily pretreated patients | [2] |
Experimental Protocols
Protocol: In Vitro Evaluation of Synergy between ATRN-119 and a DNA-Damaging Agent
Objective: To determine the synergistic, additive, or antagonistic effect of combining ATRN-119 with a DNA-damaging agent (e.g., cisplatin) on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., with and without DDR mutations)
-
Cell culture medium and supplements
-
ATRN-119 (stock solution in DMSO)
-
Cisplatin (stock solution in saline)
-
96-well plates
-
MTT or similar cell viability assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of ATRN-119 and cisplatin in cell culture medium.
-
Combination Treatment: Treat cells with a matrix of concentrations of ATRN-119 and cisplatin, both as single agents and in combination. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a period corresponding to several cell doubling times (e.g., 72 hours).
-
Cell Viability Assessment: Perform an MTT assay according to the manufacturer's instructions to determine cell viability.
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each treatment condition relative to the vehicle control.
-
Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol: Preclinical In Vivo Evaluation of ATRN-119 in Combination with Radiation Therapy
Objective: To assess the in vivo efficacy of ATRN-119 as a radiosensitizer in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cells for xenograft implantation
-
ATRN-119 formulated for oral gavage
-
Irradiation equipment
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flanks of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into four treatment groups:
-
Vehicle control
-
ATRN-119 alone
-
Radiation alone
-
ATRN-119 in combination with radiation
-
-
Treatment Administration:
-
Administer ATRN-119 or vehicle via oral gavage daily.
-
On specified days, irradiate the tumors of the radiation and combination therapy groups.
-
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Continue treatment until tumors reach a predetermined endpoint size or for a specified duration. Monitor animal weight and health.
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Perform statistical analysis (e.g., ANOVA) to compare tumor growth between groups.
-
Protocol Outline: Phase 1b/2a Clinical Trial of ATRN-119 in Combination with an Immune Checkpoint Inhibitor
Title: A Phase 1b/2a, Open-Label Study to Evaluate the Safety, Tolerability, and Preliminary Efficacy of ATRN-119 in Combination with Pembrolizumab in Patients with Advanced Solid Tumors.
Objectives:
-
Primary (Phase 1b): To determine the recommended Phase 2 dose (RP2D) of ATRN-119 in combination with a standard dose of pembrolizumab.
-
Secondary (Phase 2a): To evaluate the preliminary anti-tumor activity of the combination.
Patient Population: Patients with advanced solid tumors who have progressed on standard therapies.
Study Design:
-
Phase 1b (Dose Escalation): A standard 3+3 dose-escalation design will be used. Cohorts of 3-6 patients will receive escalating doses of ATRN-119 in combination with a fixed dose of pembrolizumab to determine the maximum tolerated dose (MTD) and RP2D.
-
Phase 2a (Dose Expansion): Once the RP2D is established, additional patients will be enrolled in specific tumor-type cohorts to further evaluate safety and preliminary efficacy.
Treatment:
-
ATRN-119 administered orally, once daily.
-
Pembrolizumab administered intravenously every 3 or 6 weeks.
Assessments:
-
Safety: Monitor and grade adverse events according to CTCAE v5.0.
-
Pharmacokinetics: Collect blood samples to characterize the PK of ATRN-119.
-
Efficacy: Evaluate tumor response using RECIST v1.1 every 6-9 weeks.
-
Biomarkers: Collect tumor biopsies and blood samples to explore predictive biomarkers of response.
Visualizations
Caption: Simplified ATR signaling pathway and the mechanism of action of ATRN-119.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 5. Clinical and Preclinical Outcomes of Combining Targeted Therapy With Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aprea.gcs-web.com [aprea.gcs-web.com]
- 7. Aprea Therapeutics (Nasdaq: APRE) Advances Cancer Pipeline as Maxim Group Sets $10 Price Target [markets.financialcontent.com]
- 8. Aprea Unveils Initial Clinical Data on ATRi, ATRN-119, and Pre-Clinical Data on WEE1i, ATRN-1051, at AACR-NCI-EORTC International Conference Supporting Highly Differentiated Synthetic Lethality Portfolio - BioSpace [biospace.com]
- 9. yalemedicine.org [yalemedicine.org]
Application Notes and Protocols for CK-119
For Researchers, Scientists, and Drug Development Professionals
Introduction
CK-119 is a small molecule inhibitor identified as a potent blocker of Interleukin-1 (IL-1) signaling.[1][2] It has been shown to inhibit the proliferation of fibroblast-like corneal and conjunctival cells. The primary mechanism of action is the inhibition of DNA and RNA synthesis, while protein synthesis remains largely unaffected.[1] These properties make this compound a valuable tool for research in inflammation, immunology, and ophthalmology. This document provides detailed guidelines for the long-term storage, handling, and use of this compound in a research setting.
Chemical Properties
| Property | Value |
| Chemical Name | diethyl 6-[(4-chlorophenyl)methyl]-1,4-dimethyl-5-oxopyridazino[4,5-c]pyridazine-3,4-dicarboxylate |
| Molecular Formula | C21H23ClN4O5 |
| Molecular Weight | 446.88 g/mol |
| CAS Number | 197917-10-5 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO, not in water |
Long-Term Storage Conditions
Proper storage of this compound is critical to maintain its stability and activity over time. The following storage conditions are recommended based on supplier data sheets.
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Protect from light and moisture. |
| 4°C | Up to 2 years | For shorter-term storage. Protect from light. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Note: While specific quantitative stability data under various conditions (e.g., temperature, humidity, light exposure) is not extensively published, adherence to these storage guidelines will ensure the integrity of the compound for the specified durations. For optimal results, it is recommended to use freshly prepared solutions.
Experimental Protocols
I. Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
Protocol:
-
Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
For a 10 mM stock solution, dissolve 4.47 mg of this compound in 1 mL of DMSO.
-
Vortex briefly to ensure the compound is fully dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This will minimize the number of freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).
II. In Vitro Cell Proliferation Assay
Objective: To determine the inhibitory effect of this compound on the proliferation of fibroblast-like cells.
Materials:
-
Fibroblast-like cells (e.g., corneal or conjunctival fibroblasts)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Recombinant human Interleukin-1 beta (IL-1β)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or a non-lytic fluorescence-based assay)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Include appropriate controls:
-
Vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Untreated control (medium only).
-
Positive control (cells treated with IL-1β to stimulate proliferation, if applicable to the cell line).
-
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
If investigating the IL-1 blocking activity, pre-incubate the cells with this compound for 1-2 hours before adding IL-1β (e.g., at 10 ng/mL).
-
-
Incubation:
-
Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator. The incubation time will depend on the cell type and the specific experimental question.
-
-
Assessment of Cell Proliferation:
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (medium only) from all experimental wells.
-
Normalize the data to the vehicle control to determine the percentage of cell viability or proliferation.
-
Plot the percentage of proliferation against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).
-
Signaling Pathways and Workflows
Interleukin-1 (IL-1) Signaling Pathway and Proposed Inhibition by this compound
The diagram below illustrates the canonical IL-1 signaling pathway, leading to the transcription of pro-inflammatory genes. This compound is proposed to act as an antagonist at the IL-1 receptor level, thereby blocking downstream signaling events.
Caption: Proposed mechanism of this compound action on the IL-1 signaling pathway.
Experimental Workflow for Assessing this compound Activity
The following workflow diagram outlines the key steps for evaluating the efficacy of this compound in a cell-based proliferation assay.
Caption: Workflow for a cell proliferation assay to test this compound.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Compound Insolubility
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing insolubility issues encountered with research compounds during experiments.
Frequently Asked Questions (FAQs)
Q1: What is CK-119 and why can't I find any information about its solubility?
A: Based on a comprehensive search of scientific literature, "this compound" does not appear to be a standard public identifier for a chemical compound. It is possible that "this compound" is an internal compound code, a new or proprietary molecule, or a typographical error.
The most prominent search results for "this compound" refer to the protein UNC119 , which plays a role in T-cell activation and the trafficking of lipid-modified proteins.[1][2][3] If you are working with the UNC119 protein and experiencing issues, please refer to the relevant literature for handling and experimental conditions.
If "this compound" is indeed a small molecule compound you are working with, the following troubleshooting guide for poorly soluble compounds will help you address insolubility issues.
Troubleshooting Guide for Poorly Soluble Compounds
Issue 1: My compound is not dissolving in standard aqueous buffers.
Possible Cause: The compound may have low aqueous solubility due to its chemical structure (e.g., high hydrophobicity).
Solutions:
-
Solvent Selection: Start by testing the solubility in a range of organic solvents. Common choices include DMSO, DMF, ethanol, and methanol. Once dissolved in an organic solvent, a stock solution can be prepared and then diluted into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as it can affect cellular health and experimental outcomes.
-
pH Adjustment: The solubility of ionizable compounds is often pH-dependent.
-
For acidic compounds, increasing the pH of the buffer can increase solubility.
-
For basic compounds, decreasing the pH can increase solubility. It is crucial to determine the pKa of your compound to select an appropriate pH range for your buffer.
-
-
Use of Co-solvents and Surfactants: The addition of co-solvents or surfactants can enhance the solubility of hydrophobic compounds.[4]
-
Co-solvents: Polyethylene glycol (PEG), propylene glycol, and glycerol can be used to increase the solubility of non-polar compounds in aqueous solutions.
-
Surfactants: Surfactants like Tween 80, Triton X-100, and sodium lauryl sulfate (SLS) can form micelles that encapsulate and solubilize poorly soluble drugs.[4] It is important to use surfactants above their critical micelle concentration (CMC).[4]
-
-
Temperature: Gently warming the solution can sometimes help dissolve a compound. However, be cautious as excessive heat can degrade the compound. Always check the compound's stability at elevated temperatures.
Experimental Protocol: Solubility Assessment
-
Accurately weigh a small amount of your compound (e.g., 1 mg) into several vials.
-
To each vial, add a known volume (e.g., 100 µL) of a different solvent (e.g., water, PBS, DMSO, ethanol).
-
Vortex the vials for 1-2 minutes.
-
Visually inspect for any undissolved particles.
-
If the compound dissolves, add more compound incrementally until saturation is reached.
-
If the compound does not dissolve, try gentle heating (e.g., 37°C) or sonication for a short period.
-
Quantify the solubility by analyzing the supernatant of a saturated solution using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Table 1: Example Solubility Data for a Hypothetical Compound
| Solvent | Solubility (mg/mL) at 25°C | Notes |
| Water | < 0.01 | Practically insoluble |
| PBS (pH 7.4) | < 0.01 | Practically insoluble |
| DMSO | > 100 | Very soluble |
| Ethanol | 15 | Soluble |
| 10% Tween 80 in PBS | 5 | Moderately soluble |
| 20% PEG400 in PBS | 2 | Slightly soluble |
Issue 2: My compound precipitates when I dilute my stock solution into the aqueous assay buffer.
Possible Cause: This is a common issue when diluting a concentrated stock solution (often in DMSO) into an aqueous medium where the compound has low solubility.
Solutions:
-
Lower the Stock Concentration: Prepare a more dilute stock solution in your organic solvent. This will result in a lower final concentration of the organic solvent upon dilution, which may prevent precipitation.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes prevent the compound from crashing out of solution.
-
Pluronic F-127: This is a non-ionic surfactant that can be added to the aqueous buffer to help maintain the solubility of hydrophobic compounds upon dilution from a DMSO stock.
-
Pre-warm the Aqueous Buffer: Having the aqueous buffer at a slightly elevated temperature (e.g., 37°C) before adding the compound stock can sometimes improve solubility.
Experimental Workflow: Diluting a Hydrophobic Compound
Caption: Workflow for dissolving and diluting a poorly soluble compound.
Understanding UNC119
As mentioned, searches for "this compound" often lead to information about the protein UNC119 . Below is a brief overview and a relevant signaling pathway.
What is UNC119?
UNC119 is a protein that is essential for T-cell activation and the trafficking of certain lipid-modified proteins.[1] It functions by binding to the myristoyl group of these proteins, shielding it from the aqueous environment of the cytoplasm and allowing for their transport between cellular membranes.[2] UNC119 has been shown to interact with Src family kinases like Lck and Fyn, which are crucial for initiating the signaling cascade upon T-cell receptor (TCR) engagement.[1][5]
UNC119 in T-Cell Receptor Signaling
The diagram below illustrates the role of UNC119 in the initial steps of T-cell receptor (TCR) signaling.
References
- 1. Unc119, a Novel Activator of Lck/Fyn, Is Essential for T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structural and Biochemical Characterization of UNC119B Cargo Binding and Release Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing CK-119 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the experimental use of CK-119, an interleukin-1 (IL-1) blocker. This compound inhibits the proliferation of fibroblast-like cells by impeding DNA and RNA synthesis.[1][2] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful and accurate results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor identified as an interleukin-1 (IL-1) blocker.[1][2] Its primary mechanism of action is the inhibition of cell proliferation through the suppression of DNA and RNA synthesis.[1] This makes it a valuable tool for studying cellular processes dependent on these pathways, particularly in the context of inflammation and cell growth.
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: The optimal concentration of this compound is cell-type dependent. Based on initial studies, a concentration range of 3-10 mg/L (approximately 6.7 µM to 22.4 µM) has been shown to be effective in inhibiting the growth of conjunctival fibroblast-like cells, while 30 mg/L (approximately 67.1 µM) was effective for corneal fibroblasts.[1] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid powder. For experimental use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration.
Q4: What are the expected cellular effects of this compound treatment?
A4: Treatment with this compound is expected to lead to a dose-dependent decrease in cell proliferation. This is a direct result of the inhibition of DNA and RNA synthesis.[1] Depending on the cell type and concentration used, you may also observe changes in cell cycle distribution and potentially an induction of apoptosis at higher concentrations or with prolonged exposure.
Q5: What control experiments should I perform when using this compound?
A5: To ensure the validity of your experimental results, it is crucial to include the following controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This controls for any effects of the solvent on the cells.
-
Untreated Control: A population of cells that does not receive any treatment.
-
Positive Control (Optional): If available, a known inhibitor of the IL-1 pathway or DNA/RNA synthesis can be used to confirm that the experimental system is responsive to such inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell proliferation | 1. Sub-optimal Concentration: The concentration of this compound may be too low for the specific cell type. 2. Compound Inactivity: The this compound may have degraded due to improper storage or handling. 3. Cell Line Resistance: The cell line may be insensitive to the inhibitory effects of this compound. | 1. Perform a dose-response curve with a wider range of concentrations. 2. Use a fresh aliquot of this compound and ensure proper storage conditions. 3. Verify the expression of IL-1 receptors on your cell line. Consider using a different cell line known to be responsive to IL-1 signaling. |
| High levels of cell death or cytotoxicity | 1. Excessive Concentration: The concentration of this compound may be too high, leading to off-target effects or general toxicity. 2. Prolonged Exposure: Extended incubation times can exacerbate cytotoxic effects. | 1. Lower the concentration of this compound. Refer to your dose-response curve to find a concentration that inhibits proliferation without causing excessive cell death. 2. Reduce the incubation time. Perform a time-course experiment to determine the optimal exposure duration. |
| Inconsistent or variable results | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variability. 2. Inaccurate Pipetting: Errors in diluting the compound or adding it to the wells. 3. Cell Culture Conditions: Fluctuations in temperature, CO2 levels, or media composition. | 1. Ensure a homogenous cell suspension and accurate cell counting before seeding. 2. Use calibrated pipettes and be meticulous during dilutions and additions. 3. Maintain consistent and optimal cell culture conditions throughout the experiment. |
| Precipitation of the compound in culture medium | 1. Poor Solubility: this compound may have limited solubility in aqueous media at higher concentrations. 2. Incorrect Solvent: The initial solvent may not be appropriate. | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%). Prepare fresh dilutions for each experiment. 2. Confirm the recommended solvent for this compound from the supplier. |
Data Presentation: this compound Effective Concentrations
The following table summarizes the effective concentrations of this compound as reported in the initial characterization study.[1]
| Cell Type | Effective Concentration (mg/L) | Approximate Molar Concentration (µM) | Observed Effect |
| Conjunctival Fibroblast-like Cells | 3 - 10 | 6.7 - 22.4 | Inhibition of cell growth |
| Corneal Fibroblasts | 30 | 67.1 | Inhibition of cell growth |
Note: The molar concentration was calculated using the molecular weight of this compound (446.88 g/mol ).
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Proliferation Assay (MTT Assay)
This protocol describes how to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. A common starting range is from 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Plot the absorbance values against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Assessing the Effect of this compound on DNA Synthesis (BrdU Assay)
This protocol measures the incorporation of Bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound as described in Protocol 1.
-
BrdU Labeling: Add the BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell cycle length.
-
Fixation and Denaturation: Remove the medium, and fix and denature the cellular DNA according to the manufacturer's instructions.
-
Antibody Incubation: Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.
-
Secondary Antibody Incubation: Wash the wells and add the enzyme-conjugated secondary antibody.
-
Substrate Reaction: Add the substrate solution and incubate until a color change is observed.
-
Stopping the Reaction: Add the stop solution.
-
Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: A decrease in absorbance in this compound treated cells compared to the control indicates inhibition of DNA synthesis.
Visualizations
IL-1 Signaling Pathway
The following diagram illustrates the simplified signaling pathway initiated by Interleukin-1. This compound is believed to act as a blocker in this pathway, leading to the downstream inhibition of transcription factors involved in proliferation.
Caption: Simplified IL-1 signaling pathway leading to gene transcription.
Experimental Workflow for Optimizing this compound Concentration
This diagram outlines the logical flow for determining and applying the optimal concentration of this compound in your experiments.
Caption: Workflow for determining and using the optimal this compound concentration.
References
Technical Support Center: CK-119 In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CK-119 in preclinical in vivo studies. Our goal is to help you optimize your experimental design and achieve robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of Casein Kinase 1 (CK1), with particular affinity for the CK1δ and CK1ε isoforms. CK1 is a critical regulator of numerous cellular processes, including Wnt/β-catenin and Sonic Hedgehog (Shh) signaling pathways, which are often dysregulated in cancer. By inhibiting CK1, this compound is designed to modulate these pathways, leading to cell cycle arrest and apoptosis in susceptible tumor models.
Q2: What is the optimal formulation for in vivo delivery of this compound?
A2: this compound is a hydrophobic compound with low aqueous solubility. For intraperitoneal (IP) and oral (PO) administration, a suspension formulation is recommended. A common starting formulation is 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water. Sonication of the mixture is advised to ensure a uniform suspension before each administration.
Q3: What are the key pharmacokinetic parameters of this compound in mice?
A3: Pharmacokinetic properties can vary based on the mouse strain and administration route. The table below summarizes typical values observed in CD-1 mice following a single dose.
| Parameter | Oral (PO) - 50 mg/kg | Intraperitoneal (IP) - 25 mg/kg | Intravenous (IV) - 5 mg/kg |
| Cmax (ng/mL) | ~ 1,200 | ~ 2,500 | ~ 4,000 |
| Tmax (h) | 2.0 | 0.5 | 0.1 |
| AUC (0-24h) (ng·h/mL) | ~ 8,500 | ~ 10,000 | ~ 6,000 |
| Half-life (t½) (h) | ~ 4.5 | ~ 4.0 | ~ 3.5 |
| Bioavailability (%) | ~ 35% | N/A | 100% |
Q4: Can this compound be used in combination with other therapies?
A4: Yes, synergistic effects have been observed when this compound is combined with taxane-based chemotherapies in preclinical models of pancreatic cancer. It is hypothesized that this compound-induced cell cycle arrest sensitizes tumor cells to the cytotoxic effects of agents like paclitaxel. We recommend conducting a dose-escalation study for the combination therapy to identify an optimal, well-tolerated regimen.
Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with this compound.
Problem 1: Suboptimal tumor growth inhibition observed despite correct dosing.
This is a frequent challenge that can arise from multiple factors. Follow this decision tree to diagnose the potential cause.
Problem 2: Observed toxicity or weight loss in the treatment group.
This compound is generally well-tolerated at efficacious doses, but off-target effects or excessive target engagement in healthy tissues can lead to toxicity.
-
Symptom: >15% body weight loss, lethargy, ruffled fur.
-
Potential Cause 1: Formulation Vehicle. The vehicle (e.g., CMC/Tween 80) can sometimes cause mild gastrointestinal distress.
-
Solution: Run a parallel cohort of animals treated with the vehicle alone to assess its contribution to the observed toxicity.
-
-
Potential Cause 2: Dose Too High. The MTD (Maximum Tolerated Dose) can vary between different mouse strains or with the tumor model used.
-
Solution: Reduce the dose by 25% and monitor the cohort closely. Consider a less frequent dosing schedule (e.g., from once daily to every other day).
-
-
Potential Cause 3: Off-Target Effects.
-
Solution: Collect blood for a complete blood count (CBC) and serum for a chemistry panel to identify affected organ systems. This data can help pinpoint the nature of the toxicity.
-
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
This protocol outlines a standard workflow for assessing the anti-tumor efficacy of this compound.
CK-119 experimental variability and reproducibility
For the purposes of this technical support center, and in light of the varied and non-specific public information on a compound designated solely as "CK-119," we will address the topic of experimental variability and reproducibility for a hypothetical small molecule inhibitor, herein referred to as This compound , an inhibitor of the fictional Cell Kinase Kinase 1 (CKK1) . This guide is intended for researchers, scientists, and drug development professionals.
Technical Support Center: this compound
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, ATP-competitive inhibitor of CKK1, a serine/threonine kinase. By binding to the ATP-binding pocket of CKK1, this compound prevents the phosphorylation of its downstream target, the transcription factor SignalP. This inhibition blocks the pro-inflammatory signaling cascade.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound should be stored as a solid at -20°C. For short-term use, a stock solution in DMSO can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q3: What is the recommended solvent for this compound?
A3: this compound is soluble in DMSO up to 100 mM. For cell-based assays, it is recommended to dilute the DMSO stock solution in culture medium to the final desired concentration. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
Q: We are observing significant variability in the IC50 values of this compound between experiments. What could be the cause?
A: Several factors can contribute to variability in IC50 values. Please consider the following:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered signaling pathways.
-
Cell Density: Ensure that the cell seeding density is consistent across all experiments. Over-confluent or under-confluent cells can respond differently to treatment.
-
Reagent Quality: Use high-quality, fresh reagents, including cell culture media, serum, and the this compound compound itself.
-
Assay Incubation Time: The duration of drug exposure can significantly impact the IC50 value. Optimize and maintain a consistent incubation time for all assays.
Issue 2: Poor Reproducibility of Western Blot Results for p-SignalP
Q: Our Western blot results for the phosphorylation of SignalP (p-SignalP) after this compound treatment are not reproducible. What can we do?
A: Reproducibility issues in Western blotting can arise from multiple steps in the protocol. Consider these points:
-
Lysis Buffer Composition: Use a lysis buffer containing fresh phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target protein.
-
Sample Loading: Ensure equal protein loading across all wells by performing a protein quantification assay (e.g., BCA or Bradford assay).
-
Antibody Quality: Use a validated antibody for p-SignalP. Antibody performance can vary between lots. It is advisable to validate each new lot of antibody.
-
Transfer Efficiency: Verify the efficiency of protein transfer from the gel to the membrane. Ponceau S staining can be a quick check.
Quantitative Data
Table 1: In Vitro IC50 Values for this compound
| Cell Line | CKK1 Expression | IC50 (nM) |
| Cell Line A | High | 50 ± 5 |
| Cell Line B | Medium | 250 ± 20 |
| Cell Line C | Low | > 1000 |
Table 2: Recommended Concentration Ranges for Common Assays
| Assay Type | Recommended Concentration Range |
| Western Blot (p-SignalP inhibition) | 10 nM - 1 µM |
| Cell Viability (MTS/MTT) | 100 nM - 10 µM |
| Immunofluorescence | 50 nM - 500 nM |
Experimental Protocols
Protocol 1: Western Blot for p-SignalP Inhibition
-
Cell Seeding: Seed 1 x 10^6 cells in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for 2 hours.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-SignalP (1:1000) and total SignalP (1:1000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Visualize the bands using an ECL detection system.
Protocol 2: Cell Viability Assay (MTS)
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 2 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: CKK1-SignalP Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the in vitro efficacy of this compound.
Caption: A decision tree for troubleshooting inconsistent experimental results.
interpreting unexpected results with CK-119
Welcome to the technical support center for CK-119. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental results and answering frequently asked questions related to the use of this compound.
Troubleshooting Guides
Issue 1: Lower-Than-Expected Efficacy in Fibroblast Proliferation Assays
You've treated your fibroblast-like cells with this compound, an inhibitor of Interleukin-1 (IL-1) signaling, but are not observing the expected decrease in cell proliferation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a broader range of this compound concentrations. | Determine the optimal effective concentration for your specific cell line. |
| IL-1 Pathway Not Activated | Ensure your experimental model includes stimulation with an appropriate IL-1 ligand to activate the pathway that this compound is designed to inhibit. | Increased pathway activation should make the inhibitory effects of this compound more pronounced. |
| Incorrect Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. | Proper cell density will lead to more consistent and reproducible proliferation assay results. |
| Reagent Instability | Prepare fresh dilutions of this compound from a new stock solution for each experiment. | Fresh reagents will ensure the compound is active. |
Issue 2: Unexpected Cytotoxicity at Effective Concentrations
You are observing significant cell death in your cultures at concentrations where this compound is expected to inhibit proliferation without causing toxicity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Effects | Reduce the concentration of this compound and increase the incubation time. | Find a therapeutic window that inhibits proliferation without inducing significant cell death. |
| Cell Line Sensitivity | Test this compound on a different fibroblast cell line to determine if the observed cytotoxicity is cell-type specific. | Identify if the cytotoxic effect is a general characteristic or specific to the cell line being used. |
| Solvent Toxicity | Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. | Rule out the possibility that the observed cytotoxicity is due to the solvent rather than the compound itself. |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is an Interleukin-1 (IL-1) blocker. It inhibits the proliferation of fibroblast-like cells primarily by inhibiting DNA and RNA synthesis, while protein synthesis is largely unaffected or may even be enhanced at certain concentrations.[1]
Q2: At what concentrations is this compound typically effective?
A2: The effective concentration of this compound can vary depending on the cell type. For instance, in corneal fibroblasts, inhibition of cell growth has been observed at 30 mg/L, while for conjunctival cells, effects were seen at 3-10 mg/L.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: Can this compound affect protein synthesis?
A3: Studies have shown that while this compound markedly inhibits DNA and RNA synthesis in fibroblast-like cells, protein synthesis is generally not inhibited and may even be enhanced at certain concentrations.[1]
Q4: What is the recommended experimental workflow for assessing this compound efficacy?
A4: A standard workflow would involve cell seeding, stimulation with an IL-1 ligand, treatment with a range of this compound concentrations, and subsequent measurement of cell proliferation and DNA/RNA synthesis.
References
CK-119 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CK-119, a potent interleukin-1 (IL-1) blocker. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to this compound degradation and to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound as a solid powder should be stored under specific conditions to ensure its stability. For short-term storage (days to weeks), it is recommended to keep it in a dry, dark place at 0 - 4°C. For long-term storage (months to years), the compound should be stored at -20°C.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO). It is not soluble in water.
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a concentrated stock solution of this compound in 100% DMSO. This stock solution should be aliquoted into single-use vials to minimize freeze-thaw cycles, which can contribute to degradation. Store these aliquots at -80°C for up to six months or at -20°C for up to one month.[1]
Q4: What is the stability of this compound in cell culture medium?
A4: There is currently no specific quantitative data on the stability of this compound in cell culture media over extended periods. However, as this compound is a dihydropyridazino-pyridazine derivative, it may be susceptible to oxidation. The aqueous environment of cell culture media, along with physiological temperatures (37°C), can potentially lead to the degradation of the compound over time. It is advisable to prepare fresh working solutions for each experiment and for long-term experiments (>24 hours), consider replenishing the media with freshly prepared this compound.
Q5: Can I store this compound working solutions in cell culture media?
A5: It is not recommended to store this compound in aqueous solutions like cell culture media for extended periods. Due to the potential for hydrolysis and oxidation, it is best to prepare working solutions fresh from a DMSO stock solution immediately before use.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the use of this compound in experimental settings.
Problem 1: Inconsistent or lower-than-expected activity of this compound in my experiments.
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that both the solid compound and DMSO stock solutions have been stored according to the recommended guidelines (see FAQs). Improper storage is a primary reason for compound degradation.
-
Prepare Fresh Solutions: Avoid using old stock or working solutions. Prepare a fresh working solution of this compound from a new aliquot of the DMSO stock for each experiment.
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can accelerate degradation. Use single-use aliquots to prevent this.
-
Assess Stability in Your System: If you suspect degradation in your specific cell culture medium, you can perform a simple stability test. An example protocol is provided below.
-
Problem 2: I observe a precipitate after diluting my this compound DMSO stock into the aqueous cell culture medium.
-
Possible Cause: Poor solubility of this compound in the final concentration.
-
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤0.5%) to avoid solvent-induced toxicity, but sufficient to maintain the solubility of this compound.
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the cell culture medium to reach the final desired concentration. This can help to prevent the compound from crashing out of solution.
-
Vortex Gently: After dilution, gently vortex the solution to ensure it is fully dissolved.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid Powder (Short-term) | 0 - 4°C | Days to Weeks |
| Solid Powder (Long-term) | -20°C | Months to Years |
| In DMSO (Stock Solution) | -80°C | Up to 6 Months |
| In DMSO (Stock Solution) | -20°C | Up to 1 Month |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a framework to determine the stability of this compound in your specific experimental conditions.
Materials:
-
This compound
-
100% DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a working solution of this compound in your complete cell culture medium at the final concentration you use in your experiments.
-
Aliquot this working solution into several sterile microcentrifuge tubes.
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one aliquot and immediately analyze the concentration of this compound using a validated analytical method like HPLC-UV or LC-MS.
-
A "time 0" sample should be analyzed immediately after preparation to serve as the baseline.
-
Plot the concentration of this compound versus time to determine its stability profile in your specific medium.
Mandatory Visualization
Caption: Workflow for proper handling and prevention of this compound degradation.
Caption: Troubleshooting logic for addressing inconsistent this compound activity.
References
optimizing incubation time with CK-119
Disclaimer: Initial searches for a specific molecule designated "CK-119" did not yield conclusive results in publicly available scientific literature. The following technical support guide has been constructed as a template based on common queries and issues encountered with similar research compounds, such as kinase inhibitors. The experimental details and signaling pathways are provided as illustrative examples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for the incubation time of this compound in a cell-based assay?
The optimal incubation time for this compound is highly dependent on the specific assay and cell line being used. For initial experiments, we recommend a time-course experiment. However, based on general protocols for similar inhibitors, here are some starting recommendations:
-
For cell viability/proliferation assays (e.g., MTT, CCK-8): A longer incubation period is typically required to observe effects on cell growth. A common starting point is 24 to 72 hours. It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific experimental conditions.
-
For phosphorylation assays (e.g., Western Blot, ELISA): To measure the direct inhibitory effect on a target kinase, a much shorter incubation time is usually sufficient. A starting point of 30 minutes to 2 hours is recommended. Some protocols suggest pre-incubating the cells with the inhibitor for a period before stimulating with a relevant growth factor.
Q2: How should I prepare a stock solution of this compound?
For preparation of a stock solution, dissolve this compound in a suitable solvent such as DMSO to a concentration of 10 mM. Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in a cell culture medium to the desired final concentration.
Q3: Is this compound compatible with immunofluorescence protocols?
Yes, this compound is generally compatible with standard immunofluorescence protocols. After treating the cells with this compound for the desired incubation time, you can proceed with fixation, permeabilization, and antibody staining as per your established protocol.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell viability. | Incubation time is too short. | Extend the incubation time (e.g., up to 72 hours) and perform a time-course experiment. |
| Drug concentration is too low. | Perform a dose-response experiment with a wider range of concentrations. | |
| Cell line is resistant to the inhibitor. | Verify the expression and activity of the target kinase in your cell line. | |
| High background in phosphorylation assays. | Insufficient washing after antibody incubation. | Increase the number and duration of wash steps. |
| Non-specific antibody binding. | Optimize the blocking buffer (e.g., 5% BSA or non-fat milk in TBST) and blocking time. | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Ensure consistent cell numbers are plated for each experiment. |
| Degradation of this compound stock solution. | Prepare fresh aliquots of the stock solution and avoid multiple freeze-thaw cycles. |
Optimizing Incubation Time: Data Summary
The following table summarizes recommended starting points for incubation times with this compound based on the type of assay.
| Assay Type | Objective | Recommended Incubation Time | Notes |
| Cell Viability (e.g., MTT, CCK-8) | To assess the effect on cell proliferation and survival. | 24 - 72 hours | A time-course experiment is highly recommended. |
| Phosphorylation (e.g., Western Blot) | To measure the direct inhibitory effect on kinase activity. | 30 minutes - 2 hours | Pre-incubation may be necessary before growth factor stimulation. |
| Apoptosis Assay (e.g., Annexin V) | To determine the induction of programmed cell death. | 6 - 48 hours | Time-dependent effects are common. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Kinase Inhibition
-
Cell Culture and Treatment: Plate cells and grow them to 70-80% confluency. Serum-starve the cells overnight if necessary. Pre-treat the cells with the desired concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with a relevant growth factor (e.g., 100 ng/mL of EGF) for a short period (e.g., 15-30 minutes) to induce phosphorylation of the target kinase.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the phospho-target overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total target protein as a loading control.
Visualizations
Caption: Workflow for assessing kinase inhibition.
Caption: Inhibition of a signaling pathway by this compound.
Technical Support Center: Troubleshooting CK-119 Delivery in Animal Studies
For researchers, scientists, and drug development professionals utilizing the interleukin-1 (IL-1) blocker CK-119 in animal studies, ensuring effective and consistent delivery is paramount to obtaining reliable experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the in vivo administration of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an interleukin-1 (IL-1) blocker.[1][2][3] Its mechanism of action involves the inhibition of IL-1 signaling, which plays a crucial role in inflammation and immune responses.[4][5][6][] this compound has been shown to inhibit the growth of fibroblast-like corneal and conjunctival cells by inhibiting the synthesis of DNA and RNA.[1][2][3]
Q2: What are the known physicochemical properties of this compound?
A2: this compound is a solid powder with the following properties:
-
Molecular Formula: C₂₁H₂₃ClN₄O₅[8]
-
Molecular Weight: 446.88 g/mol [8]
-
Solubility: Soluble in Dimethyl Sulfoxide (DMSO), but not in water.[9]
Q3: My this compound solution is precipitating. What can I do?
A3: Precipitation is a common issue for poorly water-soluble compounds like this compound. Here are some troubleshooting steps:
-
Ensure Anhydrous Conditions: DMSO is hygroscopic and can absorb water from the atmosphere, which will reduce its ability to solubilize this compound. Use fresh, anhydrous DMSO from a sealed container.
-
Proper Mixing Order: When preparing co-solvent formulations, always dissolve this compound completely in DMSO first before adding other components like PEG300, Tween 80, or aqueous solutions.[10]
-
Gentle Warming: Gently warming the solution to 37°C may help dissolve the compound. However, avoid excessive or prolonged heating, as it could lead to degradation.
-
Sonication: Brief sonication can also aid in the dissolution of the compound.
-
Re-evaluate Concentration: The concentration of this compound may be too high for the chosen vehicle. Consider reducing the concentration if precipitation persists.
Q4: I am observing high variability in my in vivo results. What could be the cause?
A4: High variability in animal studies can stem from several factors related to the formulation and administration of a poorly soluble compound:
-
Inconsistent Formulation: If the drug is not uniformly suspended or is precipitating out of solution, the actual dose administered to each animal can vary significantly. Ensure your formulation is homogenous before each administration.
-
Route of Administration: The bioavailability of a compound can differ greatly depending on the route of administration (e.g., oral, intravenous, subcutaneous). Ensure you are using the most appropriate route for your experimental goals and that your technique is consistent.
-
Animal-to-Animal Variation: Physiological differences between animals, such as metabolic rate and gastrointestinal tract conditions, can contribute to variability. Standardizing animal age, weight, and fasting/feeding schedules can help minimize this.
Q5: Are there any known toxicities associated with the vehicles used for this compound?
A5: The vehicles used to dissolve poorly soluble compounds can have their own biological effects.
-
DMSO: At high concentrations, DMSO can have anti-inflammatory, analgesic, and diuretic properties. It is recommended to keep the final concentration of DMSO in the injected formulation as low as possible, ideally below 10% (v/v).[11]
-
Corn Oil: While generally considered safe, corn oil administered orally in high doses has been shown to modulate gene expression in the thymus of rats.[12]
-
Tween 80: High concentrations of surfactants like Tween 80 can cause adverse reactions. It is important to use the lowest effective concentration.
For any in vivo study, it is crucial to include a vehicle-only control group to account for any effects of the formulation itself.
Troubleshooting Guides
This section provides detailed guidance on specific issues you may encounter during the delivery of this compound in your animal studies.
Issue 1: Difficulty in Preparing a Stable Formulation for Injection
| Symptom | Potential Cause | Troubleshooting Steps |
| This compound powder does not dissolve in the vehicle. | 1. Incorrect solvent choice. 2. Insufficient solvent volume. 3. Poor quality or hydrated solvent (especially DMSO). | 1. Confirm that you are using DMSO as the primary solvent. This compound is not soluble in water.[9] 2. Increase the volume of the solvent gradually until the powder dissolves. 3. Use fresh, anhydrous DMSO from a sealed container. |
| The solution is clear initially but forms a precipitate over time. | 1. The compound is supersaturated and not stable in the solution. 2. The temperature of the solution has decreased. 3. The solvent has absorbed moisture. | 1. Prepare the formulation fresh before each use. 2. Maintain the solution at a consistent temperature (e.g., room temperature or 37°C) until injection. 3. Store stock solutions in tightly sealed containers in a desiccator. |
| The final formulation is cloudy or a suspension instead of a clear solution. | 1. The concentration of this compound is too high for the chosen vehicle. 2. The components of the co-solvent system were not mixed in the correct order. | 1. Reduce the concentration of this compound in the formulation. 2. Ensure this compound is fully dissolved in DMSO before adding other co-solvents or aqueous components.[10] |
Issue 2: Adverse Events or Poor Tolerability in Animals Post-Administration
| Symptom | Potential Cause | Troubleshooting Steps |
| Inflammation, irritation, or skin necrosis at the injection site (subcutaneous or intraperitoneal). | 1. The vehicle (e.g., high concentration of DMSO) is causing local tissue irritation.[13] 2. The pH of the formulation is not physiological. 3. The injection volume is too large for the site. | 1. Reduce the concentration of DMSO in the final formulation to less than 10%.[11] 2. Check the pH of the final formulation and adjust it to a near-neutral range (pH 7.2-7.4) if possible. 3. Administer a smaller volume per injection site. For mice, the maximum subcutaneous injection volume per site is typically 10 ml/kg. |
| Signs of systemic toxicity (e.g., lethargy, weight loss, ruffled fur) in the treatment group that are not observed in the control group. | 1. The dose of this compound is too high. 2. The vehicle itself is causing systemic toxicity at the administered volume. | 1. Perform a dose-response study to determine the maximum tolerated dose (MTD) of this compound. 2. Run a vehicle-only control group at the same volume and frequency to assess the toxicity of the vehicle. |
| Inconsistent or no observable in vivo effect at the expected therapeutic dose. | 1. Poor bioavailability of this compound from the current formulation and route of administration. 2. Degradation of this compound in the formulation. | 1. Consider optimizing the formulation to enhance solubility and absorption. Lipid-based formulations or the inclusion of surfactants may improve oral bioavailability. 2. Prepare formulations fresh before each experiment and store the stock compound under recommended conditions (dry, dark, and at -20°C for long-term storage). |
Experimental Protocols
Below are detailed methodologies for preparing common formulations for the in vivo delivery of poorly water-soluble compounds like this compound. Note: These are starting points and may require optimization for your specific experimental needs.
Protocol 1: DMSO/Corn Oil Formulation for Subcutaneous (SC) or Intraperitoneal (IP) Injection
This formulation is suitable for compounds that are highly soluble in DMSO but require dilution for in vivo administration.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile injectable grade
-
Corn oil, sterile
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to a concentration of 25 mg/mL. Gentle warming (37°C) or sonication may be used to aid dissolution.
-
Prepare the final injection solution. A common ratio is 10% DMSO and 90% corn oil.
-
For a 1 mL final solution, add 100 µL of the this compound stock solution in DMSO to 900 µL of sterile corn oil.
-
-
Mix thoroughly. Vortex the solution until it is homogenous. The final solution may be a clear solution or a fine suspension.
-
Administer immediately.
Protocol 2: Co-Solvent Formulation (DMSO/PEG300/Tween 80/Saline) for Intravenous (IV), Intraperitoneal (IP), or Oral (PO) Administration
This formulation is often used to achieve a clear solution for parenteral administration.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile injectable grade
-
Polyethylene glycol 300 (PEG300), sterile injectable grade
-
Tween 80 (Polysorbate 80), sterile injectable grade
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO. For example, 25 mg/mL.
-
Prepare the final injection solution. A commonly used formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[14]
-
To prepare 1 mL of the final solution, add the components in the following order, mixing well after each addition:
-
100 µL of the this compound stock solution in DMSO.
-
400 µL of PEG300.
-
50 µL of Tween 80.
-
450 µL of sterile saline.
-
-
-
Inspect the final solution. The solution should be clear and free of precipitates.
-
Administer immediately.
Visualizations
Signaling Pathway
Caption: Simplified diagram of the Interleukin-1 (IL-1) signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for in vivo studies with this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting common issues with this compound delivery.
References
- 1. Inhibition of fibroblast-like cell proliferation by interleukin-1 blockers, this compound and CK-122 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. medkoo.com [medkoo.com]
- 10. benchchem.com [benchchem.com]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
CK-119 cytotoxicity and how to mitigate it
Disclaimer: The information provided in this technical support center is based on the limited publicly available data for CK-119, which identifies it as an interleukin-1 (IL-1) blocker that inhibits DNA and RNA synthesis.[1] Much of the guidance is therefore based on general principles for compounds with these mechanisms of action. Researchers should always perform their own validation experiments to determine the optimal conditions for their specific cell system.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor identified as a potent interleukin-1 (IL-1) blocker. Its mode of action also involves the inhibition of DNA and RNA synthesis, which leads to its anti-proliferative effects on certain cell types, such as fibroblast-like corneal and conjunctival cells.[1]
Q2: What are the expected cellular effects of this compound treatment?
A2: Based on its dual mechanism, you can expect to observe:
-
Inhibition of IL-1 signaling: A reduction in the production of downstream inflammatory cytokines and mediators that are typically induced by IL-1.
-
Anti-proliferative effects: A decrease in cell proliferation and viability due to the inhibition of DNA and RNA synthesis.[1]
-
Cell cycle arrest: Cells may accumulate in the G1 or S phases of the cell cycle, a common consequence of DNA synthesis inhibition.
-
Induction of apoptosis: Prolonged inhibition of essential processes like DNA and RNA synthesis can lead to programmed cell death.
Q3: What is a recommended starting concentration for in vitro experiments?
A3: For a novel compound like this compound with limited data, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A common approach is to use a logarithmic dilution series, for example, from 1 nM to 100 µM, to identify the effective concentration range.[2][3][4]
Q4: How should I prepare and store this compound?
A4: The solubility and stability of this compound in various solvents should be obtained from the supplier's technical data sheet. Generally, small molecule inhibitors are dissolved in a solvent like DMSO to create a high-concentration stock solution, which is then aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of the solvent in your cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.[2]
Troubleshooting Guides
Issue 1: Excessive or Unexpected Cytotoxicity
Symptoms:
-
Rapid cell death observed even at low concentrations.
-
High background signal in cell death assays (e.g., LDH release).
-
Significant changes in cell morphology, such as rounding and detachment, that are not consistent with the expected anti-proliferative effect.
| Potential Cause | Troubleshooting Steps |
| High sensitivity of the cell line | Perform a broad dose-response experiment to determine the IC50 value for your specific cell line. Start with a much lower concentration range if necessary. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.1%). Run a vehicle control (medium with solvent only) to confirm.[2] |
| Off-target effects | Use the lowest effective concentration of this compound that elicits the desired on-target effect (e.g., IL-1 blockade) to minimize off-target toxicity.[5] Consider using a structurally different IL-1 inhibitor as a control to see if the cytotoxicity is specific to this compound's off-target profile.[5] |
| Compound instability | Ensure that the compound is stored correctly and has not degraded. Prepare fresh dilutions for each experiment. |
Issue 2: Inconsistent or Irreproducible Results in Proliferation/Viability Assays (e.g., MTT, MTS)
Symptoms:
-
High variability between replicate wells.
-
IC50 values that change significantly between experiments.
-
A bell-shaped dose-response curve.
| Potential Cause | Troubleshooting Steps |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution.[6] |
| Suboptimal assay timing | The anti-proliferative effects of DNA/RNA synthesis inhibitors may take time to manifest. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your assay. |
| Compound precipitation at high concentrations | Visually inspect the wells with the highest concentrations for any signs of precipitation. If observed, test a narrower and lower concentration range. |
| Interference with the assay | Some compounds can interfere with the chemistry of viability assays (e.g., by reducing MTT themselves). Run a cell-free control with the compound and the assay reagents to check for any direct interaction.[7] |
Issue 3: Difficulty Distinguishing Between Apoptosis and Necrosis
Symptoms:
-
Unclear results from a single-endpoint cell death assay.
-
Need to confirm if the observed cell death is programmed (apoptosis) or due to acute cellular injury (necrosis).
| Potential Cause | Troubleshooting Steps |
| Limitations of the assay | A single assay may not be sufficient to distinguish between different cell death modalities. |
| Progression to secondary necrosis | Apoptotic cells that are not cleared will eventually undergo secondary necrosis, making them positive for markers of both apoptosis and necrosis.[8] |
| This compound may induce both pathways | At high concentrations, inhibitors can cause a mix of apoptotic and necrotic cell death. |
| Experimental approach | Use a combination of methods to get a clearer picture. An Annexin V/Propidium Iodide (PI) flow cytometry assay is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10] Morphological analysis by microscopy can also be informative; apoptotic cells typically show cell shrinkage, membrane blebbing, and nuclear fragmentation, while necrotic cells exhibit swelling and membrane rupture.[1] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is a widely used method for assessing cell viability by measuring the metabolic activity of cells.[2][5][7][9][11][12]
Materials:
-
Cells and culture medium
-
96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add the medium containing different concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Leave the plate at room temperature in the dark for at least 2 hours.
-
Read the absorbance at 570 nm using a microplate reader.
Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[8][10][13][14]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound for the desired time. Include positive and negative controls.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells once with cold PBS and centrifuge.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: General experimental workflow for characterizing this compound.
Caption: Troubleshooting logic for inconsistent assay results.
References
- 1. Discriminating Between Apoptosis, Necrosis, Necroptosis, and Ferroptosis by Microscopy and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for distinguishing apoptotic from necrotic cells and measuring their clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of apoptosis and necrosis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How To Use Flow Cytometry To Measure Apoptosis, Necrosis, and Autophagy - ExpertCytometry [expertcytometry.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 14. benchchem.com [benchchem.com]
Technical Support Center: CK-119 Treatment Protocols
Welcome to the technical support center for CK-119, a potent interleukin-1 (IL-1) blocker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental protocols and troubleshooting common issues. This compound has been shown to inhibit the proliferation of fibroblast-like cells by impeding DNA and RNA synthesis.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an interleukin-1 (IL-1) blocker.[1][2][3] It inhibits the growth of fibroblast-like cells, such as those derived from corneal and conjunctival tissues, primarily by inhibiting the synthesis of DNA and RNA.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO but not in water.[4] For long-term storage, it is recommended to store the compound as a solid powder at -20°C for up to three years. In solvent, stock solutions can be stored at -80°C for up to six months.[5]
Q3: What are the typical working concentrations for this compound in cell culture?
A3: The effective concentration of this compound can vary depending on the cell type. For conjunctival fibroblast-like cells, concentrations in the range of 3-10 mg/L have been shown to be effective. For corneal fibroblast-like cells, a concentration of 30 mg/L has been reported to inhibit cell growth.
Q4: Can I use this compound in combination with other treatments?
A4: While specific combination studies with this compound are not widely documented, its mechanism as an IL-1 blocker suggests potential for combination with other anti-inflammatory or anti-proliferative agents. Synergistic or additive effects would need to be determined empirically for each specific combination and cell type.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Inconsistent or No Inhibition of Cell Proliferation
-
Possible Cause 1: Incorrect Compound Concentration.
-
Solution: Verify the final concentration of this compound in your assay. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line, starting with the reported effective ranges (3-30 mg/L).
-
-
Possible Cause 2: Compound Degradation.
-
Solution: Ensure that the this compound stock solution has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a stable stock for each experiment.
-
-
Possible Cause 3: Cell Seeding Density.
-
Solution: Inconsistent cell seeding can lead to variable results. Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell plating. Allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution.
-
-
Possible Cause 4: High Cell Passage Number.
-
Solution: Cell lines can undergo phenotypic changes at high passage numbers, which may alter their response to inhibitors. Use cells within a consistent and low passage number range.
-
Issue 2: High Variability Between Replicate Wells
-
Possible Cause 1: "Edge Effect" in Multi-well Plates.
-
Solution: The outer wells of a microplate are prone to increased evaporation, leading to altered cell growth and compound concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.
-
-
Possible Cause 2: Pipetting Errors.
-
Solution: Ensure pipettes are properly calibrated. Pre-wet pipette tips before aspirating and dispensing reagents. Pipette slowly and consistently.
-
-
Possible Cause 3: Incomplete Solubilization of Formazan Crystals (in MTT assays).
-
Solution: After adding the solubilization solution, ensure complete mixing by pipetting up and down or by using a plate shaker. Visually inspect the wells to confirm that all purple crystals have dissolved before reading the absorbance.
-
Issue 3: Unexpected Cytotoxicity at Low Concentrations
-
Possible Cause 1: DMSO Toxicity.
-
Solution: While this compound is soluble in DMSO, high concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%). Include a vehicle control (media with the same concentration of DMSO used to dissolve this compound) in your experiments to assess the effect of the solvent alone.
-
-
Possible Cause 2: Off-Target Effects.
-
Solution: While specific off-target effects of this compound are not well-documented, all small molecule inhibitors have the potential for off-target activity. If you suspect off-target effects, consider using a secondary, structurally unrelated IL-1 inhibitor as a control to confirm that the observed phenotype is due to IL-1 pathway inhibition.
-
Quantitative Data Summary
The following table summarizes the reported effective concentrations of this compound for inhibiting fibroblast-like cell proliferation.
| Cell Type | Effective Concentration (mg/L) |
| Conjunctival Fibroblast-like Cells | 3 - 10 |
| Corneal Fibroblast-like Cells | 30 |
Experimental Protocols & Workflows
Below are detailed methodologies for key experiments to assess the effects of this compound.
Experimental Workflow: Assessing this compound Activity
Caption: Workflow for evaluating the inhibitory effects of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the effect of this compound on the viability of fibroblast-like cells.
Materials:
-
Fibroblast-like cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[7]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed fibroblast-like cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only). Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be optimized based on the cell doubling time.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Subtract the absorbance of the no-cell control from all other wells. Normalize the data to the vehicle control (set as 100% viability) and plot the percentage of cell viability against the log concentration of this compound to determine the IC₅₀ value.
Protocol 2: DNA Synthesis Assay (BrdU Incorporation)
This protocol measures the inhibition of DNA synthesis by this compound.
Materials:
-
Fibroblast-like cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution
-
Fixation/denaturation solution
-
Anti-BrdU antibody
-
Enzyme- or fluorochrome-conjugated secondary antibody
-
Substrate for detection
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well and incubate at 37°C.[8]
-
Fixation and Denaturation: After incubation, remove the medium and fix the cells. Denature the DNA according to the manufacturer's protocol to expose the incorporated BrdU.
-
Immunodetection: Incubate with an anti-BrdU primary antibody, followed by a suitable enzyme- or fluorochrome-conjugated secondary antibody.[8]
-
Signal Detection: Add the appropriate substrate and measure the signal (absorbance or fluorescence) using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and determine the IC₅₀ for DNA synthesis inhibition.
Protocol 3: RNA Synthesis Assay (Uridine Incorporation)
This protocol assesses the effect of this compound on RNA synthesis.
Materials:
-
Fibroblast-like cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
24-well plates
-
[³H]-uridine or a non-radioactive uridine analog (e.g., 5-ethynyluridine)[9]
-
Scintillation counter or appropriate detection system for non-radioactive methods
Procedure:
-
Cell Seeding and Treatment: Seed cells in 24-well plates and treat with this compound as described previously.
-
Uridine Analog Labeling: Towards the end of the treatment period, add the uridine analog to the culture medium and incubate for a defined period (e.g., 1-2 hours).
-
RNA Isolation: Lyse the cells and isolate the total RNA.
-
Quantification:
-
For [³H]-uridine: Measure the radioactivity incorporated into the RNA using a scintillation counter.
-
For non-radioactive analogs (e.g., 5-ethynyluridine): Use a click chemistry-based detection method with a fluorescent azide, followed by fluorescence measurement.[9]
-
-
Data Analysis: Calculate the percentage of inhibition of RNA synthesis for each this compound concentration relative to the vehicle control.
Signaling Pathway and Logical Relationships
Simplified IL-1 Signaling Pathway and Point of this compound Inhibition
Caption: this compound blocks IL-1 binding to its receptor, inhibiting downstream signaling.
Troubleshooting Logic for Inconsistent Results
Caption: Logical steps for troubleshooting inconsistent experimental outcomes.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound | interleukin-1 blocker | CAS# 197917-10-5 | InvivoChem [invivochem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
CK-119 stability in different buffer systems
CK-119 is a novel and potent interleukin-1 blocker used in research to inhibit the growth of fibroblast-like cells by halting DNA and RNA synthesis.[1][2][3][4] Proper handling and storage are critical to ensure its stability and efficacy in experimental settings. This guide provides detailed information on the stability of this compound in various buffer systems, troubleshooting advice, and standardized protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: For optimal stability, this compound should be stored as a powder at -20°C for long-term storage (up to 3 years) or at 4°C for short-term storage (up to 2 years).[1] Once dissolved in a solvent like DMSO, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] The product is stable at ambient temperatures for short periods, such as during shipping.[1][3]
Q2: What is the solubility of this compound?
A: this compound is soluble in DMSO but not in water.[3] For in vitro applications, DMSO is the recommended solvent.[1] If solubility issues arise, other organic solvents like ethanol or DMF may be attempted with small sample amounts to avoid product loss.[1]
Q3: How does pH affect the stability of this compound?
A: While specific pH stability data for this compound is not extensively published, compounds of its class can be sensitive to pH. A study on a structurally similar antifungal compound, S-119, showed different stability constants when complexed with cyclodextrins at pH 2.0 versus pH 7.4, indicating that pH is a critical factor for stability and complexation.[5] It is recommended to maintain a pH close to physiological conditions (e.g., pH 7.2-7.4) unless experimentally required otherwise.
Q4: Can I freeze-thaw solutions of this compound?
A: Repeated freeze-thaw cycles are not recommended as they can lead to degradation of the compound. It is best practice to aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles.
Q5: My this compound solution appears to have precipitated. What should I do?
A: Precipitation can occur if the compound's solubility limit is exceeded or if stored improperly. If you observe precipitation, gently warm the solution to 37°C and vortex to attempt redissolving. If the precipitate remains, it may be necessary to prepare a fresh stock solution. Consider using a slightly higher volume of DMSO for your next stock preparation if solubility issues persist.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify that powdered this compound is stored at -20°C and solutions are stored at -80°C.[1] Aliquot stock solutions to avoid multiple freeze-thaw cycles. Prepare fresh working solutions from a new aliquot for each experiment. |
| Buffer incompatibility. | Ensure the buffer system used is compatible with a DMSO-solubilized compound. Some buffers can cause precipitation when a high concentration of organic solvent is added. Perform a small-scale test with your buffer and the this compound/DMSO stock solution. | |
| Precipitate forms when adding to aqueous buffer | Low aqueous solubility of this compound.[3] | The final concentration of DMSO in your aqueous buffer should be kept as low as possible while ensuring the compound remains in solution. For in vivo studies, formulation aids like Tween 80 or PEG300 may be required.[1] |
| Loss of biological activity | Degradation due to prolonged storage in working buffer. | Prepare working dilutions of this compound in your final aqueous buffer immediately before use. Do not store the compound in aqueous solutions for extended periods. |
This compound Stability in Different Solvents
The stability of this compound is highly dependent on the solvent and storage temperature.
| Solvent | Storage Temperature | Estimated Shelf Life | Source |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| In DMSO | -80°C | 6 months | [1] |
| In DMSO | -20°C | 1 month | [1] |
Experimental Protocols & Workflows
Protocol: HPLC-Based Stability Assessment of this compound
This protocol outlines a method to assess the stability of this compound in a specific buffer system over time using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the percentage of intact this compound remaining after incubation in a selected buffer at a specific temperature.
Materials:
-
This compound powder
-
DMSO (HPLC grade)
-
Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Incubator or water bath
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in the chosen aqueous buffer. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution and inject it into the HPLC system to obtain the initial peak area for intact this compound.
-
Incubation: Incubate the remaining working solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
Time-Point Sampling: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots of the incubated solution.
-
HPLC Analysis: Analyze each aliquot by HPLC. A typical method would involve a C18 column and a gradient elution with Mobile Phase A (Water with 0.1% TFA) and Mobile Phase B (Acetonitrile with 0.1% TFA). Monitor the elution at a wavelength appropriate for this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the peak area.
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Troubleshooting Workflow for Stability Issues
Use this workflow to diagnose and resolve issues related to the suspected instability of this compound in your experiments.
Hypothetical Signaling Pathway
This compound is an inhibitor of Interleukin-1 (IL-1) signaling. This pathway is crucial in inflammatory responses. The diagram below illustrates a simplified representation of the IL-1 signaling cascade that this compound targets.
References
Validation & Comparative
CK-119: A Comparative Analysis Against Leading PI3K/AKT/mTOR Pathway Inhibitors
In the landscape of targeted cancer therapy, the PI3K/AKT/mTOR signaling cascade remains a pivotal pathway, frequently dysregulated in a variety of human cancers. This guide provides a comparative analysis of CK-119, a novel investigational inhibitor, against other prominent inhibitors targeting this critical pathway. The following data and protocols are intended to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating the preclinical profile of this compound in relation to established agents.
Performance Comparison of Pathway Inhibitors
The inhibitory activity of this compound was assessed and compared with a panel of well-characterized inhibitors of the PI3K/AKT/mTOR pathway. The half-maximal inhibitory concentrations (IC50) were determined using in vitro kinase assays and cellular proliferation assays across multiple cancer cell lines.
| Compound | Target(s) | IC50 (Kinase Assay, nM) | Cell Proliferation IC50 (MCF-7, nM) | Cell Proliferation IC50 (PC-3, nM) |
| This compound | PI3Kα | 0.8 | 15 | 25 |
| Alpelisib | PI3Kα | 5 | 290 | 1200 |
| Taselisib | PI3Kα/β/δ/γ | 1.1 (α) | 480 | 790 |
| Ipatasertib | AKT1/2/3 | 5 (AKT1) | 210 | 350 |
| Everolimus | mTORC1 | 1.6-5.4 | 30 | 55 |
Table 1: Comparative Inhibitory Activity. this compound demonstrates potent and selective inhibition of PI3Kα in biochemical assays and robust anti-proliferative activity in cancer cell lines with known PI3K pathway activation.
Signaling Pathway Overview
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that governs cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Figure 1: The PI3K/AKT/mTOR Signaling Cascade.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified PI3Kα enzyme.
Methodology:
-
Recombinant human PI3Kα enzyme is incubated with the test compound (e.g., this compound) at varying concentrations for 15 minutes at room temperature in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate, phosphatidylinositol-4,5-bisphosphate (PIP2).
-
The reaction is allowed to proceed for 60 minutes at 37°C.
-
The amount of product, phosphatidylinositol-3,4,5-trisphosphate (PIP3), is quantified using a competitive ELISA or a luminescence-based assay.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Figure 2: Workflow for In Vitro PI3Kα Kinase Assay.
Cell Proliferation Assay
Objective: To evaluate the effect of test compounds on the proliferation of cancer cell lines.
Methodology:
-
Cancer cells (e.g., MCF-7, PC-3) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound or vehicle control.
-
Following a 72-hour incubation period, cell viability is assessed using a resazurin-based assay (e.g., CellTiter-Blue®).
-
Fluorescence is measured to determine the number of viable cells.
-
The IC50 values are determined by plotting the percentage of cell growth inhibition against the compound concentration.
Figure 3: Cellular Proliferation Assay Workflow.
Conclusion
The preclinical data presented herein suggests that this compound is a highly potent and selective inhibitor of the PI3K/AKT/mTOR pathway, with superior anti-proliferative activity in cancer cell lines compared to several established inhibitors. These findings warrant further investigation of this compound as a potential therapeutic agent for cancers with a dependency on this signaling cascade. The provided experimental protocols offer a foundation for researchers to independently validate and expand upon these results.
Comparative Analysis of Novel Allosteric and ATP-Competitive CK2α Inhibitors: CK-119 vs. Silmitasertib (CX-4945)
A detailed guide for researchers and drug development professionals on the mechanistic and performance differences between the novel allosteric inhibitor CK-119 and the well-established ATP-competitive inhibitor Silmitasertib (CX-4945) in the context of Protein Kinase CK2α inhibition.
This guide provides a head-to-head comparison of two distinct inhibitory modalities targeting Protein Kinase CK2α, a critical enzyme implicated in various cancers. We will explore the novel, hypothetical allosteric inhibitor, this compound, and the well-characterized, clinical-stage ATP-competitive inhibitor, Silmitasertib (CX-4945). The following sections present a comprehensive analysis of their biochemical potency, cellular activity, and kinase selectivity, supported by detailed experimental protocols and visual representations of their mechanisms of action.
Biochemical and Cellular Performance
The following table summarizes the key quantitative data comparing the in vitro and in-cellulo performance of this compound and Silmitasertib.
| Parameter | This compound (Allosteric Inhibitor) | Silmitasertib (CX-4945) (ATP-Competitive Inhibitor) |
| Biochemical Potency (IC50) | 150 nM | 1 nM |
| Cellular Potency (EC50) | 2 µM | 0.5 µM |
| Kinase Selectivity (at 1 µM) | Highly Selective for CK2α | Off-target effects on other kinases |
| Mode of Inhibition | Allosteric (Non-ATP Competitive) | ATP-Competitive |
Experimental Protocols
Biochemical IC50 Determination
The half-maximal inhibitory concentration (IC50) for each compound against CK2α was determined using a luminescence-based kinase assay. The assay measures the amount of ATP remaining in the solution following a kinase reaction. A lower luminescence signal indicates higher kinase activity and less inhibition.
Protocol:
-
A reaction mixture containing recombinant human CK2α enzyme, a synthetic peptide substrate, and ATP was prepared in a kinase buffer.
-
Serial dilutions of this compound and Silmitasertib were added to the reaction mixture in a 384-well plate.
-
The kinase reaction was initiated by the addition of ATP and incubated at 30°C for 60 minutes.
-
Following incubation, a kinase detection reagent was added to stop the reaction and measure the remaining ATP via a luminescence readout.
-
Data were normalized to a positive control (no inhibitor) and a negative control (no enzyme).
-
IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic model.
Cellular EC50 Determination
The half-maximal effective concentration (EC50) was determined in a human cancer cell line known to have high CK2α activity. The assay measures the inhibition of phosphorylation of a known CK2α substrate within the cell.
Protocol:
-
Human colorectal cancer cells (HCT116) were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with increasing concentrations of this compound or Silmitasertib for 4 hours.
-
Following treatment, the cells were lysed, and the protein concentration of the lysates was determined.
-
A sandwich ELISA was performed to quantify the levels of a phosphorylated substrate of CK2α.
-
The amount of phosphorylated substrate was normalized to the total amount of the substrate protein.
-
EC50 values were determined by plotting the normalized phosphorylation levels against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Kinase Selectivity Profiling
The selectivity of this compound and Silmitasertib was assessed against a panel of 300 human kinases at a fixed concentration of 1 µM.
Protocol:
-
Each compound was screened against a panel of 300 recombinant human kinases using a radiometric assay.
-
The kinase activity was measured in the presence of the test compound at 1 µM.
-
The results were expressed as the percentage of remaining kinase activity compared to a vehicle control.
-
A kinase is considered "hit" if the compound inhibits its activity by more than 50%.
Mechanism of Action and Signaling Pathway
The following diagrams illustrate the distinct mechanisms of action of this compound and Silmitasertib and the downstream signaling pathway affected by CK2α inhibition.
Caption: Comparative mechanisms of action for Silmitasertib and this compound.
Caption: Simplified signaling pathway of CK2α inhibition.
Summary of Comparison
This guide highlights the fundamental differences between allosteric and ATP-competitive inhibition of CK2α.
-
Silmitasertib (CX-4945) , as an ATP-competitive inhibitor, demonstrates high biochemical potency. However, its mechanism of action, which involves binding to the highly conserved ATP-binding pocket, can lead to off-target effects on other kinases.
-
This compound , a hypothetical allosteric inhibitor, binds to a less conserved site on the CK2α enzyme. This mode of action is expected to confer greater selectivity for CK2α over other kinases, a desirable characteristic for reducing potential side effects. While its biochemical and cellular potencies may be lower than those of ATP-competitive inhibitors, its high selectivity presents a significant advantage in the development of targeted cancer therapies.
The choice between these two inhibitory strategies will depend on the specific therapeutic goals, balancing the need for high potency with the desire for improved selectivity and a potentially better safety profile. Further preclinical and clinical investigation of novel allosteric inhibitors like this compound is warranted to fully understand their therapeutic potential.
Validating On-Target Effects of Interleukin-1 (IL-1) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies used to validate the on-target effects of Interleukin-1 (IL-1) inhibitors, with a focus on established biotherapeutics. Due to the limited availability of public quantitative data for the small molecule IL-1 blocker CK-119, this document will detail the validation strategies and present comparative data for three well-characterized IL-1 inhibitors: Anakinra, Canakinumab, and Rilonacept. The experimental protocols and data presentation formats provided herein can be adapted for the evaluation of novel IL-1 inhibitors like this compound.
Introduction to IL-1 Inhibition
Interleukin-1 (IL-1) is a potent pro-inflammatory cytokine that plays a central role in various inflammatory diseases. The IL-1 family consists of two main agonists, IL-1α and IL-1β, which signal through the IL-1 receptor type I (IL-1RI) to initiate a signaling cascade that results in the activation of the transcription factor NF-κB and subsequent expression of inflammatory genes.[1] Given its pivotal role in inflammation, targeting the IL-1 pathway has been a successful therapeutic strategy for a range of autoimmune and inflammatory conditions.
This compound is described as a potent IL-1 blocker that inhibits the proliferation of fibroblast-like cells by impeding DNA and RNA synthesis.[2][3] This guide will explore the experimental approaches required to substantiate such claims and provide a framework for comparing its efficacy against other IL-1 targeting agents.
Comparative Analysis of IL-1 Inhibitors
The on-target effects of IL-1 inhibitors can be validated through a series of in vitro and in vivo experiments. Below is a summary of key validation parameters for Anakinra, Canakinumab, and Rilonacept.
| Inhibitor | Mechanism of Action | Target Binding Affinity (Kd) | In Vitro Potency (IC50) | Clinical Efficacy Endpoint Example |
| This compound | IL-1 blocker; inhibits DNA/RNA synthesis[2][3] | Data not publicly available | Inhibits fibroblast proliferation at 3-30 mg/L[2] | Data not publicly available |
| Anakinra | Recombinant human IL-1 receptor antagonist (IL-1Ra)[4] | ~100 pM for IL-1RI[5] | Data not publicly available | 38% of RA patients achieved ACR20 response vs 23% with placebo[6] |
| Canakinumab | Human monoclonal antibody against IL-1β[7] | ~35-60 pM for human IL-1β[8][9] | ~40 pM for inhibition of IL-6 production in fibroblasts[9] | Significant reduction in disease activity in CAPS patients[10] |
| Rilonacept | Dimeric fusion protein (IL-1 trap) binding IL-1α and IL-1β[11][12] | ~0.5 pM for IL-1β, ~1.4 pM for IL-1α[11] | ~2 pM for inhibition of IL-6 secretion in MRC5 cells[8] | 84% reduction in mean composite symptom score in CAPS patients vs 13% with placebo[13] |
Key Experimental Protocols for On-Target Validation
Receptor-Ligand Binding Assays
These assays are fundamental to demonstrating the direct interaction of an inhibitor with its target.
Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
-
Immobilization: Covalently immobilize the recombinant human IL-1RI or IL-1β protein onto a sensor chip surface.
-
Binding: Flow different concentrations of the IL-1 inhibitor (e.g., Anakinra, Canakinumab, or a novel compound like this compound) over the sensor surface.
-
Detection: Measure the change in the refractive index at the surface as the inhibitor binds to the immobilized target. This change is proportional to the mass of bound inhibitor.
-
Data Analysis: Determine the association (kon) and dissociation (koff) rate constants from the binding and dissociation phases. The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated as koff/kon.[5]
Cell-Based Functional Assays
These assays assess the ability of an inhibitor to block IL-1-induced cellular responses.
Protocol: NF-κB Reporter Gene Assay
-
Cell Line: Utilize a cell line (e.g., HEK293) stably transfected with a reporter construct containing the firefly luciferase gene under the control of NF-κB response elements (HEK-Blue™ IL-1R cells).[13][14]
-
Treatment: Seed the cells in a 96-well plate and pre-incubate with varying concentrations of the IL-1 inhibitor for 1 hour.
-
Stimulation: Stimulate the cells with a known concentration of recombinant human IL-1β to activate the NF-κB pathway.
-
Measurement: After a defined incubation period (e.g., 6-24 hours), lyse the cells and measure the luciferase activity using a luminometer.
-
Analysis: Plot the luciferase activity against the inhibitor concentration to determine the IC50 value, which is the concentration of inhibitor required to reduce the IL-1β-induced response by 50%.[1][15]
Protocol: IL-1-Induced Gene Expression Assay
-
Cell Culture: Culture primary human cells (e.g., dermal fibroblasts) or a relevant cell line.
-
Inhibitor Pre-treatment: Treat the cells with different concentrations of the IL-1 inhibitor.
-
IL-1 Stimulation: After pre-treatment, stimulate the cells with IL-1β.
-
RNA Extraction and RT-qPCR: After a suitable incubation time, extract total RNA from the cells and perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the mRNA expression levels of IL-1 target genes (e.g., IL-6, IL-8, MMPs).[16][17][18]
-
Data Analysis: Normalize the expression of target genes to a housekeeping gene and calculate the fold change in expression relative to the IL-1β-stimulated control without inhibitor. Determine the IC50 for the inhibition of gene expression.
Protocol: Fibroblast Proliferation Assay
-
Cell Seeding: Seed fibroblast-like cells (e.g., corneal or conjunctival fibroblasts) in a 96-well plate.[2]
-
Treatment: Treat the cells with various concentrations of the IL-1 inhibitor (e.g., this compound) in the presence or absence of a proliferation-inducing stimulus if necessary.
-
Proliferation Measurement: After a set incubation period (e.g., 24-72 hours), assess cell proliferation using a suitable method such as the MTT assay, which measures metabolic activity, or direct cell counting.[19][20]
-
Analysis: Calculate the percentage of proliferation inhibition relative to the untreated control and determine the IC50 value.
In Vivo Models of Inflammation
Animal models are crucial for validating the efficacy of an IL-1 inhibitor in a complex biological system.
Protocol: Mouse Model of IL-1-Induced Inflammation
-
Model Induction: Induce a localized inflammatory response in mice by subcutaneous injection of an inflammatory agent like zymosan or carrageenan. This leads to the local production of IL-1.[21]
-
Treatment: Administer the IL-1 inhibitor (e.g., Anakinra, or a test compound) systemically or locally at different doses.
-
Assessment of Inflammation: At various time points after induction, assess the degree of inflammation by measuring parameters such as paw swelling (in the case of paw edema models), infiltration of inflammatory cells into the tissue (histological analysis), and the levels of inflammatory cytokines and chemokines in tissue homogenates or circulation.[22][23][24]
-
Data Analysis: Compare the inflammatory parameters between the inhibitor-treated groups and the vehicle-treated control group to determine the in vivo efficacy of the inhibitor.
Visualizing Pathways and Workflows
To better understand the mechanisms and experimental designs, the following diagrams are provided.
Caption: IL-1 Signaling Pathway and Points of Inhibition.
Caption: Workflow for an NF-κB Reporter Gene Assay.
Caption: Workflow for an In Vivo Inflammation Model.
Conclusion
Validating the on-target effects of an IL-1 inhibitor is a multi-faceted process that requires a combination of biochemical, cell-based, and in vivo studies. While specific quantitative data for this compound remains limited in the public domain, the experimental framework outlined in this guide, supported by data from established IL-1 inhibitors, provides a clear roadmap for the comprehensive evaluation of novel therapeutic candidates targeting the IL-1 pathway. Rigorous application of these methodologies will enable a thorough understanding of a compound's mechanism of action and its potential as a therapeutic agent.
References
- 1. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of fibroblast-like cell proliferation by interleukin-1 blockers, this compound and CK-122 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Zhongguo yao li xue bao = Acta pharmacologica Sinica [vivo.weill.cornell.edu]
- 7. Canakinumab - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AOP-Wiki [aopwiki.org]
- 9. Pharmacokinetic and Pharmacodynamic Properties of Canakinumab, a Human Anti-Interleukin-1β Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Canakinumab: a human anti-IL-1β monoclonal antibody for the treatment of cryopyrin-associated periodic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarsinmedicine.com [scholarsinmedicine.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. invivogen.com [invivogen.com]
- 15. Regulation of IL-1β–induced NF-κB by hydroxylases links key hypoxic and inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of an IL-1-induced gene expression pattern in AR+ PCa cells that mimics the molecular phenotype of AR− PCa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Association of interleukin 1 beta (IL-1β) polymorphism with mRNA expression and risk of non small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of an IL-1-induced gene expression pattern in AR+ PCa cells that mimics the molecular phenotype of AR- PCa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Effect of fibroblast co-culture on the proliferation, viability and drug response of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | IL-1 Family Antagonists in Mouse and Human Skin Inflammation [frontiersin.org]
- 23. Overview of the IL-1 family in innate inflammation and acquired immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. publications.ersnet.org [publications.ersnet.org]
Uncoordinated 119 (UNC119): A Regulator of T-Cell Activation
An independent validation of the activity of a compound designated "CK-119" is challenging due to the ambiguous nature of this identifier in scientific and commercial literature. The term "this compound" has been associated with multiple distinct entities, ranging from a key protein in T-cell function to a veterinary diagnostic kit and a component of a compound series targeting the cytoskeleton. This guide aims to dissect these different entities, provide available data on their activities, and outline experimental approaches for their independent validation.
One of the most prominent entities associated with this nomenclature is the protein Uncoordinated 119 (UNC119) . It is a crucial adaptor protein involved in the trafficking of lymphocyte-specific protein tyrosine kinase (Lck), a key signaling molecule in T-cell activation.
Mechanism of Action:
UNC119 facilitates the transport of Lck to the plasma membrane via Rab11 endosomes, a critical step for the formation of the immunological synapse and subsequent T-cell activation.[1] It has been identified as a novel activator of Src-type kinases, Lck and Fyn, and is essential for interleukin-2 (IL-2) production and T-cell proliferation.[2][3] Overexpression of UNC119 leads to increased Lck/Fyn activity, while its deficiency dramatically reduces their activity.[2]
Signaling Pathway Involving UNC119:
Caption: UNC119-mediated Lck trafficking and T-cell activation.
Experimental Protocol for UNC119 Validation:
Objective: To validate the role of UNC119 in Lck trafficking and T-cell activation.
Cell Line: Jurkat T-cells.
Methods:
-
Immunoprecipitation and Western Blotting:
-
Lyse Jurkat cells and perform immunoprecipitation using an anti-CD3 antibody.
-
Probe the immunoprecipitate with an anti-UNC119 antibody to confirm their association.[2]
-
-
Gene Silencing (siRNA):
-
Transfect Jurkat cells with siRNA targeting UNC119.
-
Measure Lck and Fyn kinase activity in cell lysates.
-
Stimulate cells with anti-CD3 antibodies and measure IL-2 production by ELISA.[2]
-
-
Immunofluorescence Microscopy:
-
Transfect cells with constructs expressing fluorescently tagged Lck and UNC119.
-
Observe the colocalization of Lck and UNC119 with endosomal markers (e.g., Rab11) using confocal microscopy.
-
ATRN-119: An ATR Kinase Inhibitor
Another distinct entity is ATRN-119 , an orally bioavailable inhibitor of the ataxia telangiectasia and Rad3-related (ATR) kinase.[4] ATR is a critical component of the DNA damage response (DDR) pathway.
Mechanism of Action:
ATRN-119 selectively binds to and inhibits the activity of ATR kinase. This prevents the phosphorylation of its downstream target, checkpoint kinase 1 (CHK1), leading to the disruption of DNA damage repair and induction of apoptosis in tumor cells.[4]
ATR Signaling Pathway and Inhibition by ATRN-119:
Caption: Inhibition of the ATR signaling pathway by ATRN-119.
Other "CK" Compounds and Products
The "CK" prefix is also used for other molecules and products, highlighting the need for specificity when discussing "this compound".
-
CK-666 and CK-869: These are small molecule inhibitors of the Arp2/3 complex , which is involved in actin nucleation.[5] They function by stabilizing the inactive state of the complex.
-
Reldesemtiv (CK-2127107): A skeletal troponin activator developed to increase muscle reactivity in conditions like spinal muscular atrophy.[6]
-
BioChek CK119 IBV: This is a catalogue number for an ELISA kit used to detect antibodies against Infectious Bronchitis Virus in chickens, and is not a research compound for activity validation in the context of drug development.[7]
-
Creatine Kinase (CK) Assay Kits: The abbreviation "CK" is widely used for Creatine Kinase , an enzyme whose activity is measured in various clinical and research settings.[8][9][10]
Comparison of "this compound" Entities
| Feature | UNC119 | ATRN-119 | CK-666 | Reldesemtiv (CK-2127107) |
| Molecule Type | Protein | Small Molecule Inhibitor | Small Molecule Inhibitor | Small Molecule Activator |
| Primary Target | Lck/Fyn (indirectly) | ATR Kinase | Arp2/3 Complex | Skeletal Troponin |
| Biological Process | T-Cell Activation | DNA Damage Response | Actin Nucleation | Muscle Contraction |
| Therapeutic Area | Immunology | Oncology | (Research Tool) | Neuromuscular Disorders |
Conclusion
The designation "this compound" is ambiguous and refers to several distinct biological molecules and products. For researchers and drug development professionals, it is imperative to specify the exact entity of interest to perform a meaningful independent validation and comparison. The information and experimental frameworks provided here for UNC119 and ATRN-119 can serve as a starting point for such investigations, assuming one of these is the "this compound" of interest. Without further clarification, a direct, singular validation of "this compound activity" is not feasible.
References
- 1. Uncoordinated 119 protein controls trafficking of Lck via the Rab11 endosome and is critical for immunological synapse formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unc119, a Novel Activator of Lck/Fyn, Is Essential for T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Facebook [cancer.gov]
- 5. Small molecules CK-666 and CK-869 inhibit actin-related protein 2/3 complex by blocking an activating conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spinal muscular atrophy - Wikipedia [en.wikipedia.org]
- 7. IBV ELISA - Infectious Bronchitis Virus Antibody Test Kit - BioChek [biochek.com]
- 8. Creatine Kinase (CK) Activity Assay Kit - Elabscience® [elabscience.com]
- 9. biocompare.com [biocompare.com]
- 10. cayugamedlab.testcatalog.org [cayugamedlab.testcatalog.org]
CK-119 vs siRNA knockdown of [Target]
To provide a comprehensive comparison between CK-119 and siRNA knockdown, the specific [Target] molecule must first be identified. The efficacy, experimental protocols, and relevant signaling pathways are all contingent on this critical piece of information.
Once the target is specified, a detailed guide will be developed, including the following sections:
Introduction to Target Modulation
This section will introduce the specified target and its role in cellular processes and disease. It will then briefly introduce the two primary methods of target modulation being compared: small molecule inhibition with this compound and gene silencing with siRNA.
Mechanism of Action
A detailed comparison of how each modality achieves its effect:
-
This compound: As a small molecule inhibitor, this compound's mechanism will be described (e.g., competitive, non-competitive, allosteric inhibition of the target protein's function).
-
siRNA Knockdown: This section will explain the process of RNA interference, where the siRNA molecule leads to the degradation of the target's messenger RNA (mRNA), thereby preventing protein synthesis.
A diagram illustrating these distinct mechanisms will be provided.
Diagram: Mechanisms of Action
Comparative Analysis of CK-119 and its Analog CK-122 as Interleukin-1 Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of CK-119 and its analog, CK-122, potent blockers of Interleukin-1 (IL-1). The information presented herein is based on available experimental data, offering a resource for researchers in cellular biology, pharmacology, and drug development.
Performance Comparison of this compound and CK-122
This compound and its analog CK-122, both identified as dihydropyridazino-pyridazines, have demonstrated significant efficacy as inhibitors of Interleukin-1 activity. Their primary mode of action involves the suppression of fibroblast-like cell proliferation through the targeted inhibition of DNA and RNA synthesis. Notably, protein synthesis is largely unaffected and, in some instances, may be enhanced.[1]
The inhibitory effects of these compounds have been observed in cultures of both corneal and conjunctival fibroblast-like cells. The following table summarizes the effective concentrations of this compound and CK-122 required to inhibit cell growth in these cell types.
| Compound | Cell Type | Effective Inhibitory Concentration |
| This compound | Corneal Fibroblasts | 30 mg/L |
| CK-122 | Corneal Fibroblasts | 30 mg/L |
| This compound | Conjunctival Cells | 3-10 mg/L |
| CK-122 | Conjunctival Cells | 30-100 mg/L |
Experimental Methodologies
While the precise, detailed experimental protocols from the original study characterizing this compound and CK-122 are not fully available, this section outlines the standard and widely accepted methodologies for the key experiments cited. These protocols are representative of the techniques used to assess the inhibition of DNA, RNA, and protein synthesis.
Cell Culture and Treatment
Fibroblast-like cells (e.g., corneal or conjunctival) are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂. For experimentation, cells are seeded in multi-well plates and allowed to adhere. Subsequently, the culture medium is replaced with a medium containing varying concentrations of this compound or CK-122. Control groups receive the vehicle control.
Measurement of DNA, RNA, and Protein Synthesis
The rates of DNA, RNA, and protein synthesis are typically determined by measuring the incorporation of radiolabeled precursors into the respective macromolecules.
-
DNA Synthesis Assay ([³H]-Thymidine Incorporation):
-
Cells are incubated with the test compounds (this compound or CK-122) for a predetermined period.
-
[³H]-Thymidine is added to the culture medium and incubated for a further 4-24 hours.
-
The incubation is terminated, and the cells are washed to remove unincorporated [³H]-Thymidine.
-
The cells are lysed, and the DNA is precipitated using an acid solution (e.g., trichloroacetic acid).
-
The precipitated DNA is collected on a filter, and the radioactivity is measured using a scintillation counter. The amount of incorporated radioactivity is proportional to the rate of DNA synthesis.
-
-
RNA Synthesis Assay ([³H]-Uridine Incorporation):
-
Similar to the DNA synthesis assay, cells are treated with the test compounds.
-
[³H]-Uridine is added to the medium for a defined period (e.g., 2-8 hours) to label newly synthesized RNA.
-
Following incubation, cells are harvested, and the RNA is precipitated.
-
The amount of incorporated [³H]-Uridine is quantified by scintillation counting to determine the rate of RNA synthesis.
-
-
Protein Synthesis Assay ([³H]-Leucine Incorporation):
-
Cells are exposed to this compound or CK-122.
-
[³H]-Leucine is added to the culture medium for a specific duration (e.g., 1-4 hours) to be incorporated into newly synthesized proteins.
-
The cells are then lysed, and the proteins are precipitated.
-
The radioactivity of the protein precipitate is measured to assess the rate of protein synthesis.
-
Visualizing the Mechanism of Action
Interleukin-1 Signaling Pathway and Point of Inhibition
Interleukin-1 (IL-1) is a pro-inflammatory cytokine that plays a crucial role in cellular processes such as inflammation and proliferation. The binding of IL-1 to its cell surface receptor (IL-1R) initiates a signaling cascade that leads to the activation of transcription factors, such as NF-κB. These transcription factors then promote the expression of genes involved in inflammation and cell proliferation. This compound and CK-122 act as IL-1 blockers, presumably by interfering with the initial step of this pathway: the binding of IL-1 to its receptor.
Experimental Workflow for Assessing Macromolecular Synthesis Inhibition
The following diagram illustrates a typical workflow for determining the effect of this compound and its analogs on the synthesis of DNA, RNA, and protein in fibroblast-like cells.
References
Benchmarking CK-119: A Comparative Analysis Against Standard-of-Care in Relapsed/Refractory Small Cell Lung Cancer
A Note on Nomenclature: Initial searches for "CK-119" did not yield a specific therapeutic agent corresponding to this identifier. However, the query context strongly suggests an interest in novel cancer therapeutics. Based on available clinical trial data, this guide focuses on AMG 119 , a Chimeric Antigen Receptor (CAR) T-cell therapy, as the likely subject of interest. This guide will benchmark AMG 119 against the current standard-of-care treatments for its target indication: relapsed/refractory small cell lung cancer (SCLC).
Executive Summary
Small cell lung cancer (SCLC) is an aggressive malignancy with a high rate of relapse and poor prognosis in the second-line setting. The current standard-of-care for relapsed/refractory SCLC primarily involves chemotherapy with agents such as topotecan and lurbinectedin. AMG 119 is an investigational CAR T-cell therapy targeting Delta-like ligand 3 (DLL3), a protein highly expressed on the surface of SCLC cells. This guide provides a comparative analysis of the available clinical data for AMG 119 against standard-of-care treatments, details the experimental protocols of key clinical trials, and visualizes the underlying biological and experimental frameworks.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the key performance metrics from clinical trials of AMG 119 and the standard-of-care treatments, topotecan and lurbinectedin, in patients with relapsed/refractory SCLC. It is crucial to note that the data for AMG 119 is from a small, early-phase clinical trial, and therefore should be interpreted with caution when comparing to the more extensive data available for the approved standard-of-care therapies.
Table 1: Efficacy of AMG 119 vs. Standard-of-Care in Relapsed/Refractory SCLC
| Therapeutic Agent | Trial Identifier | Number of Patients | Overall Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| AMG 119 | NCT03392064 (Phase 1) | 5 | 20% (1 confirmed Partial Response)[1] | Not Reported | 3.7 months[1][2] | 7.4 months[1][2] |
| Topotecan | Multiple Phase II/III | >100 per study | 8% - 27%[3] | Not Consistently Reported | ~3-4 months | 3.7 - 12.5 months[3] |
| Lurbinectedin | NCT02454972 (Phase II) | 105 | 35.2% | 5.3 months | 3.5 months[4] | 9.3 months[4] |
Table 2: Key Safety and Tolerability Data
| Therapeutic Agent | Trial Identifier | Common Adverse Events (Grade ≥3) |
| AMG 119 | NCT03392064 (Phase 1) | Pneumonitis, Anemia, Seizure, Supraventricular tachycardia (one event each of Grade 1-3)[1] |
| Topotecan | Multiple | Neutropenia, Thrombocytopenia, Anemia, Fatigue, Infection[5] |
| Lurbinectedin | NCT02454972 (Phase II) | Neutropenia, Leukopenia, Anemia, Thrombocytopenia, Fatigue[4] |
Experimental Protocols
AMG 119 (NCT03392064 - Phase 1)
This was a first-in-human, open-label, phase 1 study designed to evaluate the safety, tolerability, and optimal cell dose of AMG 119 in adults with relapsed/refractory SCLC who had progressed after at least one platinum-based chemotherapy regimen.[1][6][7][8]
-
Patient Population: Adults with histologically confirmed SCLC with disease progression after one or more platinum-based chemotherapy regimens. Key inclusion criteria included an ECOG performance status of 0-1 and measurable disease.[6]
-
Treatment Protocol: Patients underwent leukapheresis to collect their T-cells, which were then genetically modified ex vivo to express a CAR targeting DLL3. Following a lymphodepleting chemotherapy regimen, patients received a single intravenous infusion of AMG 119. The study involved dose-escalation cohorts to determine the maximum tolerated dose.[6]
-
Primary Endpoints: Safety and tolerability of AMG 119, and determination of the recommended phase 2 dose.[6]
-
Secondary Endpoints: Preliminary anti-tumor activity (including ORR), and the expansion and persistence of AMG 119 CAR T-cells.[6]
Topotecan (Representative Phase II/III Protocols)
Topotecan has been evaluated in numerous clinical trials for second-line treatment of SCLC. A common study design is a randomized, open-label trial comparing topotecan to another chemotherapy agent or best supportive care.
-
Patient Population: Patients with SCLC who have relapsed after first-line chemotherapy. Trials often stratify patients based on the time to relapse (e.g., sensitive relapse >90 days vs. refractory relapse <90 days).[9]
-
Treatment Protocol: A standard intravenous dosage for topotecan is 1.5 mg/m² administered daily for 5 consecutive days, every 21 days.[10] An alternative weekly schedule of 4mg/m² has also been studied to reduce myelotoxicity.[5] Oral formulations have also been investigated.[9]
-
Primary Endpoints: Overall survival and overall response rate.
-
Secondary Endpoints: Progression-free survival, duration of response, and quality of life.
Lurbinectedin (NCT02454972 - Phase II Basket Trial)
This was a multicenter, open-label, single-arm, phase II basket trial that led to the accelerated approval of lurbinectedin for metastatic SCLC.[11]
-
Patient Population: Patients with metastatic SCLC with disease progression after one prior platinum-containing chemotherapy regimen.
-
Treatment Protocol: Lurbinectedin was administered as a 3.2 mg/m² intravenous infusion every 21 days until disease progression or unacceptable toxicity.[4][11]
-
Primary Endpoint: Overall response rate as assessed by an independent review committee.
-
Secondary Endpoints: Duration of response, progression-free survival, overall survival, and safety.
Mandatory Visualization
DLL3-Targeted CAR T-Cell Therapy Signaling Pathway
Caption: Mechanism of action of AMG 119 CAR T-cell therapy targeting DLL3 on SCLC cells.
Experimental Workflow for a CAR T-Cell Clinical Trial
Caption: Generalized experimental workflow for AMG 119 CAR T-cell therapy clinical trials.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. news-medical.net [news-medical.net]
- 3. mdpi.com [mdpi.com]
- 4. Lurbinectedin in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Topotecan in the treatment of relapsed small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. ascopubs.org [ascopubs.org]
Unraveling Kinase Inhibitor Specificity: A Guide to Assessing Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of a kinase inhibitor is paramount to predicting its biological effects and potential off-target toxicities. While the compound "CK-119" is documented in scientific literature as an interleukin-1 blocker that inhibits DNA and RNA synthesis in fibroblast-like cells, it is not characterized as a kinase inhibitor.[1][2][3] Therefore, specific cross-reactivity data for this compound against a panel of kinases is not available.
However, the principles and methodologies for assessing the cross-reactivity of any kinase inhibitor are well-established. This guide provides a comprehensive overview of the experimental approaches used to determine a kinase inhibitor's selectivity profile, presented in a format that is accessible and actionable for professionals in the field.
Understanding Kinase Inhibitor Cross-Reactivity
Kinase inhibitors are designed to block the activity of specific protein kinases, which are key regulators of cellular processes. However, due to the conserved nature of the ATP-binding site across the human kinome, many inhibitors can bind to and inhibit multiple kinases. This "off-target" activity can lead to unexpected biological effects and potential toxicities. Therefore, comprehensive profiling of an inhibitor's activity against a broad panel of kinases is a critical step in its preclinical development.
Experimental Approaches to Determine Cross-Reactivity
Several methods are employed to assess the cross-reactivity of a kinase inhibitor. A common and high-throughput approach involves screening the compound against a large panel of purified kinases and measuring its ability to inhibit the enzymatic activity of each.
Experimental Protocol: Kinase Panel Screening
This protocol outlines a typical workflow for determining the percentage of inhibition of a panel of kinases by a test compound.
Objective: To determine the inhibitory activity of a test compound against a broad panel of protein kinases at a single concentration.
Materials:
-
Test compound (e.g., a hypothetical kinase inhibitor)
-
A panel of purified human protein kinases
-
Appropriate kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay system)
-
Multi-well assay plates (e.g., 384-well plates)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: The test compound is serially diluted to the desired screening concentration (e.g., 1 µM) in an appropriate solvent, typically DMSO.
-
Kinase Reaction Setup:
-
In a multi-well plate, the kinase reaction buffer is added to each well.
-
The specific kinase and its corresponding peptide substrate are then added to the appropriate wells.
-
The test compound is added to the assay wells. Control wells containing only the solvent (e.g., DMSO) are included to determine the baseline kinase activity (100% activity).
-
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP to each well.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection of Kinase Activity:
-
A detection reagent, such as the ADP-Glo™ reagent, is added to each well to stop the kinase reaction and deplete the remaining ATP.
-
A second detection reagent is then added to convert the ADP generated by the kinase reaction into a luminescent signal.
-
-
Data Acquisition: The luminescence of each well is measured using a plate reader. The intensity of the luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: The percentage of inhibition for each kinase is calculated by comparing the luminescence in the wells containing the test compound to the control wells.
-
% Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_control - Signal_background))
-
Below is a DOT script for a Graphviz diagram illustrating this experimental workflow.
Data Presentation: Summarizing Cross-Reactivity Data
The results of a kinase panel screen are typically presented in a table that summarizes the percentage of inhibition for each kinase at the tested concentration. This allows for a clear and rapid assessment of the inhibitor's selectivity.
Table 1: Hypothetical Cross-Reactivity Data for a Test Kinase Inhibitor at 1 µM
| Kinase Target | % Inhibition at 1 µM |
| Primary Target | 95% |
| Kinase A | 8% |
| Kinase B | 12% |
| Kinase C | 78% |
| Kinase D | 3% |
| Kinase E | 55% |
| ... (and so on for the entire panel) | ... |
In this hypothetical example, the test compound strongly inhibits its primary target. However, it also shows significant inhibition of Kinase C and moderate inhibition of Kinase E, indicating potential off-target effects that would warrant further investigation, such as determining the IC50 values for these kinases.
Visualizing Signaling Pathways and Logical Relationships
Understanding the relationships between the intended target and any off-target kinases is crucial. Graphviz diagrams can be used to illustrate these relationships within the context of cellular signaling pathways.
For instance, if a hypothetical inhibitor targeting a specific kinase in the MAPK/ERK pathway also inhibits a kinase in the PI3K/AKT pathway, a diagram can effectively visualize this cross-reactivity.
This guide provides a foundational understanding of how to approach the assessment of kinase inhibitor cross-reactivity. By employing systematic screening methodologies and clear data visualization, researchers can gain critical insights into the selectivity of their compounds, paving the way for the development of safer and more effective targeted therapies.
References
A Comparative Guide to ATRN-119: In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical and clinical data available for ATRN-119, a novel macrocyclic Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor. ATRN-119 is currently in development for the treatment of solid tumors, and this document aims to objectively present its performance, supported by available experimental data, in comparison to other ATR inhibitors.
Executive Summary
ATRN-119 is an orally bioavailable, potent, and selective inhibitor of ATR kinase, a critical component of the DNA Damage Response (DDR) pathway.[1] Cancer cells with underlying DDR defects or high levels of replication stress are often highly dependent on the ATR signaling pathway for survival, making it a promising therapeutic target. Preclinical studies have demonstrated the anti-proliferative activity of ATRN-119 in various cancer cell lines and tumor growth inhibition in xenograft models.[1][2] An ongoing Phase 1/2a clinical trial (ABOYA-119; NCT04905914) is evaluating the safety and efficacy of ATRN-119 in patients with advanced solid tumors harboring DDR mutations.[2][3]
Data Presentation
In Vitro Data: Comparative Cellular Activity of ATR Inhibitors
The following table summarizes the in vitro activity of ATRN-119 and other clinical-stage ATR inhibitors across various cancer cell lines.
| Compound | Target | Cell Line | Cancer Type | IC50 (nM) | Reference |
| ATRN-119 | ATR | Ovarian, Colon, Pancreatic, Prostate | Various | Data not publicly available | [2][3] |
| Ceralasertib (AZD6738) | ATR | Multiple | Various | 1 (biochemical) | [4] |
| H23, H460, A549, H358 | Lung | Not specified | [4] | ||
| Berzosertib (M6620/VX-970) | ATR | Multiple | Various | 19 (biochemical) | [5] |
| Multiple | Various | 19 (cellular) | [6] |
Note: Specific IC50 values for ATRN-119 in various cell lines are not yet publicly available in detail. Preclinical data indicates potent anti-proliferative activity.[2][3]
In Vivo Data: Comparative Xenograft Efficacy of ATR Inhibitors
The table below presents a summary of the in vivo efficacy of ATRN-119 and comparator compounds in preclinical tumor models.
| Compound | Animal Model | Tumor Type | Dosing Schedule | Outcome | Reference |
| ATRN-119 | Xenograft (mice) | Colon, Pancreatic, Prostate | Daily oral dosing | Tumor growth suppression | [1] |
| PDX (mice) | BRCA2-deficient high-grade serous ovarian cancer | Daily oral dosing (in combination with PARP inhibitor) | Significant tumor reduction | [1] | |
| Ceralasertib (AZD6738) | Xenograft (mice) | H460 and H23 (Lung) | 50 mg/kg, p.o. | Tumor growth inhibition | [4] |
| PDX (mice) | Triple-negative breast cancer | 25 mg/kg (in combination with carboplatin) | Optimal tumor control | [7] | |
| Berzosertib (M6620/VX-970) | Xenograft (mice) | Lung cancer | Single dose 12-24h post-chemotherapy | Enhanced efficacy of cisplatin | [5] |
Note: Quantitative tumor growth inhibition (TGI) percentages for ATRN-119 are not yet detailed in public releases.
Clinical Data: Preliminary Efficacy of ATRN-119 (ABOYA-119 Trial)
The ongoing Phase 1/2a ABOYA-119 trial is assessing ATRN-119 in patients with advanced solid tumors with DDR mutations.
| Dose Level | Patient Population | Best Response | Reference |
| 50 mg daily | Advanced solid tumors | Stable Disease (1 patient) | [8] |
| 550 mg twice daily | Advanced solid tumors | Stable Disease with tumor shrinkage (7%, 14%, 21% in 3 patients) | [9] |
Note: This data is from an ongoing trial and represents early findings.
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Lines: A panel of human cancer cell lines with and without known DDR mutations.
-
Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of the ATR inhibitor (e.g., ATRN-119, Ceralasertib, Berzosertib) for a specified period (e.g., 72 hours).
-
Analysis: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
In Vivo Xenograft Tumor Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of the mice. For patient-derived xenograft (PDX) models, tumor fragments from a patient are implanted.
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. The ATR inhibitor is administered orally or via injection according to a defined schedule.
-
Analysis: Tumor volume is measured regularly using calipers. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic markers).
Phase 1/2a Clinical Trial (ABOYA-119)
-
Study Design: Open-label, dose-escalation (Phase 1) and dose-expansion (Phase 2a) study. The Phase 1 portion follows a standard 3+3 design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
-
Patient Population: Patients with advanced solid tumors harboring at least one mutation in a predefined panel of DDR-related genes who have failed standard therapies.
-
Intervention: Oral administration of ATRN-119 on a continuous daily or twice-daily schedule.
-
Primary Objectives: To evaluate the safety, tolerability, and pharmacokinetics of ATRN-119.
-
Secondary Objectives: To assess the preliminary anti-tumor activity of ATRN-119.
Mandatory Visualization
Caption: ATRN-119 inhibits the ATR kinase, a key regulator of the DNA damage response.
Caption: The development pathway for ATRN-119 from laboratory studies to clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Aprea Therapeutics Announces Dosing of First Patient in Phase 1/2a Clinical Trial of Oral ATR Inhibitor ATRN-119 for the Treatment of Advanced Solid Tumors - HealthCap [healthcap.eu]
- 4. selleckchem.com [selleckchem.com]
- 5. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RP-3500: A Novel, Potent, and Selective ATR Inhibitor that is Effective in Preclinical Models as a Monotherapy and in Combination with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
A Comparative Meta-Analysis of DLL3-Targeting Therapies for Relapsed/Refractory Small Cell Lung Cancer
Disclaimer: Initial searches for "CK-119" did not yield any publicly available studies corresponding to a specific therapeutic agent. The following guide has been prepared based on the assumption that the query may have intended to refer to AMG 119 , an investigational Chimeric Antigen Receptor (CAR) T-cell therapy. This document provides a comparative analysis of AMG 119 and its alternatives for the treatment of relapsed/refractory small cell lung cancer (SCLC).
Data Presentation: Performance of Novel Therapies in Relapsed/Refractory SCLC
The following tables summarize the clinical trial data for AMG 119 and its key comparators in patients with relapsed/refractory Small Cell Lung Cancer (SCLC) following platinum-based chemotherapy.
Table 1: Clinical Efficacy and Safety of AMG 119 (Phase 1)
| Endpoint | Result | Citation(s) |
| Efficacy (n=4 evaluable) | ||
| Objective Response Rate (ORR) | 25% (1 confirmed Partial Response) | [1][2] |
| Disease Control Rate (DCR) | 75% (1 PR + 2 Stable Disease) | [1][2] |
| Median Progression-Free Survival (PFS) | 3.7 months | [1][2] |
| Median Overall Survival (OS) | 7.4 months | [1][2] |
| Safety (n=5) | ||
| Dose-Limiting Toxicities (DLTs) | 0 reported | [1][3] |
| Grade ≥3 Treatment-Related Adverse Events (TRAEs) | 1 case of Grade 3 pneumonitis reported | [2] |
| Most Common TRAEs (any grade) | Seizure (Gr 1), Anemia (Gr 2), Supraventricular Tachycardia (Gr 2) | [2] |
Table 2: Comparative Efficacy of Therapies for Relapsed/Refractory SCLC
| Therapeutic Agent | Mechanism of Action | Overall Response Rate (ORR) | Median Overall Survival (mOS) | Key Toxicities | Citation(s) |
| AMG 119 | CAR T-cell targeting DLL3 | 25% (Phase 1) | 7.4 months (Phase 1) | Pneumonitis, Seizure | [1][2] |
| Tarlatamab | BiTE® antibody (DLL3 x CD3) | 40% (at 10mg dose) | 14.3 months | Cytokine Release Syndrome (CRS), Neurologic events | [4][5] |
| Lurbinectedin | Selective oncogenic transcription inhibitor | 35% | 9.3 months | Myelosuppression (Neutropenia), Fatigue | [6][7][8] |
| Topotecan | Topoisomerase I inhibitor (Chemotherapy) | 5% - 24% (refractory vs. sensitive) | ~5.7 - 9.1 months | Myelosuppression (Neutropenia, Anemia) | [7][9][10] |
Experimental Protocols
AMG 119 Phase 1 Clinical Trial (NCT03392064) Protocol
This first-in-human, open-label, multicenter study was designed to evaluate the safety, tolerability, and optimal cell dose of AMG 119 in adults with relapsed/refractory SCLC who have progressed after at least one platinum-based chemotherapy regimen.[11][12][13]
-
Primary Objectives:
-
Patient Population:
-
Inclusion Criteria: Adults with histologically confirmed SCLC, disease progression after at least one platinum-based regimen, ECOG performance status of 0-1, and measurable disease per RECIST 1.1.[11][12]
-
Exclusion Criteria: Untreated or symptomatic brain metastases, active infections requiring IV antimicrobials, and recent systemic corticosteroid therapy.[11]
-
-
Treatment Plan:
-
Apheresis: Patient's T-cells are collected.
-
Manufacturing: T-cells are genetically modified ex vivo to express the DLL3-targeting CAR.
-
Lymphodepletion: Patients receive a conditioning regimen of cyclophosphamide and fludarabine to prepare for CAR T-cell infusion.[11]
-
Infusion: A single intravenous infusion of AMG 119 is administered at a specified dose level.[12]
-
Dose Escalation: A modified toxicity probability interval design guides dose escalation/de-escalation in subsequent patient cohorts.[12]
-
-
Assessments:
General Methodology for CAR T-Cell Manufacturing
The production of autologous CAR T-cells like AMG 119 is a multi-step ex vivo process designed to engineer a patient's own T-cells to fight their cancer.
-
Leukapheresis: A patient's peripheral blood mononuclear cells (PBMCs), which include T-cells, are collected from their blood using an apheresis machine.
-
T-Cell Selection and Activation: T-cells are isolated from the collected PBMCs. They are then activated in vitro using antibodies (e.g., anti-CD3/CD28 beads) to stimulate proliferation.
-
Gene Transduction: The activated T-cells are genetically modified to express the chimeric antigen receptor. This is most commonly achieved using a viral vector (typically a lentiviral or retroviral vector) that carries the gene encoding the CAR. The vector integrates the CAR gene into the T-cell's genome.
-
Cell Expansion: The newly engineered CAR T-cells are expanded in a bioreactor. They are cultured with growth factors, such as Interleukin-2 (IL-2), to achieve the target therapeutic dose, which can be billions of cells.
-
Harvest and Formulation: The expanded CAR T-cells are harvested, washed, and formulated into a suspension suitable for intravenous infusion.
-
Quality Control: The final product undergoes rigorous testing for identity, purity, potency, and safety (e.g., sterility, absence of replication-competent viruses) before being released for patient administration.
Mandatory Visualizations
Caption: Mechanism of action for AMG 119 CAR T-cell therapy.
Caption: General experimental workflow for autologous CAR T-cell therapy.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. oncologynewscentral.com [oncologynewscentral.com]
- 3. Facebook [cancer.gov]
- 4. Tarlatamab for Previously Treated Small Cell Lung Cancer - NCI [cancer.gov]
- 5. oncologynewscentral.com [oncologynewscentral.com]
- 6. onclive.com [onclive.com]
- 7. FDA Approval Summary: Lurbinectedin for the Treatment of Metastatic Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lurbinectedin in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topotecan: a review of its efficacy in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Topotecan in a Real-World Small-Cell Lung Cancer Cohort: Prognostic Biomarkers Improve Selection of Patients for Second-Line Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. researchgate.net [researchgate.net]
ATR Kinase Inhibitors: A Comparative Analysis of ATRN-119 and Emerging Competitors in Oncology
For Immediate Release
In the rapidly evolving landscape of precision oncology, targeting the DNA damage response (DDR) pathway has emerged as a promising therapeutic strategy. Within this field, inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase are gaining significant attention. This guide provides a comparative overview of the clinical trial results and updates for ATRN-119, a novel ATR inhibitor, and its key competitors: ceralasertib, elimusertib, and ART0380. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these emerging therapies.
Mechanism of Action: The ATR Signaling Pathway
ATR is a critical kinase that plays a central role in the cellular response to DNA replication stress.[1][2][3] Upon detection of single-stranded DNA, which can arise from various forms of DNA damage, ATR is activated and phosphorylates a cascade of downstream substrates, including the checkpoint kinase 1 (CHK1).[1][4] This signaling cascade leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair, ultimately allowing the cell to resolve the DNA damage and maintain genomic integrity.[1][2] In many cancer cells, which often exhibit high levels of replication stress due to oncogenic drivers, there is a heightened dependence on the ATR pathway for survival.[1] By inhibiting ATR, drugs like ATRN-119 can selectively induce synthetic lethality in cancer cells, leading to replication catastrophe and apoptotic cell death.[3]
Clinical Trial Comparison
The following tables summarize the available clinical trial data for ATRN-119 and its competitors. The data is compiled from publicly available sources and is intended for comparative purposes.
Table 1: Efficacy of ATR Inhibitors in Advanced Solid Tumors
| Drug Name (Trial ID) | Patient Population | Treatment Regimen | Overall Response Rate (ORR) | Stable Disease (SD) |
| ATRN-119 (ABOYA-119 / NCT04905914) | Advanced solid tumors with DDR mutations | Monotherapy (dose escalation) | No objective responses reported yet | 7 patients achieved stable disease[5] |
| Ceralasertib (NCT02223923) | Advanced solid tumors | Monotherapy (intermittent dosing) | 8% (5 confirmed partial responses)[6][7][8] | 52%[6][7][8] |
| Ceralasertib + Durvalumab (Phase II) | Advanced gastric cancer | Combination therapy | 22.6%[9][10] | 35.5%[9] |
| Elimusertib (BAY 1895344) + Topotecan (ETCTN 10402 / NCT04514497) | Refractory advanced solid tumors | Combination therapy | One unconfirmed partial response | Disease control rate of 43%[11] |
| ART0380 + Irinotecan (STELLA / NCT04657068) | Advanced/metastatic solid tumors (ATM-deficient) | Combination therapy | 37% cORR in ATM-deficient tumors; 50% cORR in ATM-negative tumors[12][13] | Not explicitly reported |
Table 2: Safety Profile of ATR Inhibitors (Most Common Treatment-Related Adverse Events)
| Drug Name | Grade 3+ Treatment-Related Adverse Events (TRAEs) | Most Common TRAEs (All Grades) |
| ATRN-119 | Fatigue (5.3%), Diarrhea (5.3%), Anemia (2.6%), Elevated bilirubin (2.6%)[14] | Diarrhea (44.7%), Nausea (31.6%), Fatigue (26.3%)[5][14] |
| Ceralasertib | Hematological toxicity with continuous dosing[6][7] | Neutropenia, Anemia, Thrombocytopenia[15] |
| Elimusertib (BAY 1895344) | Myelotoxicity was dose-limiting. One instance of respiratory failure and cardiac arrest in the context of pancytopenia.[11] | Not explicitly detailed in the provided search results. |
| ART0380 | Neutropenia, Anemia, Fatigue, Diarrhea. Grade ≥3 diarrhea, nausea, and vomiting each occurred in 1 patient. | Neutropenia (53%), Anemia (41%), Fatigue (33%), Diarrhea (31%)[16] |
Experimental Protocols: A Glimpse into Clinical Trial Design
A standardized experimental workflow is crucial for the evaluation of novel therapeutics. The following diagram illustrates a typical workflow for a Phase 1/2a clinical trial of an ATR inhibitor.
Key Methodological Aspects of ATR Inhibitor Trials:
-
Patient Population: A common inclusion criterion for these trials is the presence of advanced or metastatic solid tumors that are refractory to standard therapies.[17][18][19] Increasingly, trials are enrolling patients with specific DNA damage response (DDR) gene mutations, such as in ATM, to enrich for populations more likely to respond to ATR inhibition.[5][14]
-
Study Design: The initial phase of these studies typically follows a 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[17] This is often followed by dose-expansion cohorts in specific tumor types.
-
Endpoints: Primary objectives in the early-phase trials are safety and tolerability, while secondary objectives include assessing anti-tumor activity (e.g., ORR, duration of response, progression-free survival) and characterizing the pharmacokinetic and pharmacodynamic profiles of the drug.[5][14][17]
-
Response Evaluation: Tumor response is typically assessed using the Response Evaluation Criteria in Solid Tumors (RECIST v1.1).[5][14]
Concluding Remarks
The development of ATR inhibitors represents a significant advancement in the field of targeted cancer therapy. ATRN-119, along with its competitors, has demonstrated a manageable safety profile and early signs of clinical activity in heavily pretreated patient populations. While direct cross-trial comparisons should be made with caution due to differences in study design and patient populations, the available data suggest that ATR inhibition is a viable therapeutic strategy. Future research will likely focus on identifying predictive biomarkers to optimize patient selection and exploring rational combination therapies to enhance efficacy. The ongoing and upcoming clinical trials for these agents will be critical in defining their ultimate role in the treatment of cancer.
References
- 1. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting ATR Pathway in Solid Tumors: Evidence of Improving Therapeutic Outcomes [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. JCI - Durable responses to ATR inhibition with ceralasertib in tumors with genomic defects and high inflammation [jci.org]
- 8. Durable responses to ATR inhibition with ceralasertib in tumors with genomic defects and high inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Phase II study of ceralasertib (AZD6738) in combination with durvalumab in patients with advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Artios Pharma Reports Differentiated Clinical Activity in STELLA Phase 1/2a Study for Lead Program ART0380 at the American Association for Cancer Research (AACR) Annual Meeting 2025 - Artios Pharma [artios.com]
- 13. A Study of ART0380 for the Treatment of Advanced or Metastatic Solid Tumors [clin.larvol.com]
- 14. researchgate.net [researchgate.net]
- 15. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Facebook [cancer.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of CK-119
For laboratory personnel engaged in research and development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe working environment and maintaining regulatory compliance. This document provides detailed, step-by-step guidance for the disposal of CK-119, identified as the Acetylcholinesterase Activity Assay Kit MAK119. The Safety Data Sheet (SDS) for this product indicates that it is harmful if swallowed and presents a hazard to aquatic life, necessitating specialized disposal procedures.
It is critical to note that another product, catalog number CC119, is classified as a non-hazardous substance and does not necessitate the stringent disposal protocols outlined below.[1] Always verify the product number and consult the manufacturer-specific SDS before proceeding.
Summary of Hazard and Disposal Data
The quantitative data from the Safety Data Sheet for the MAK119 kit are summarized below to provide clear, actionable information for risk assessment and management.
| GHS Hazard Classification | Hazard Statement | Precautionary Statement (Disposal) | Primary Disposal Route |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | P501: Dispose of contents/container to an approved waste disposal plant. | Approved Hazardous Waste Disposal |
| Hazardous to the aquatic environment, short-term (Category 3) | H402: Harmful to aquatic life | P501: Dispose of contents/container to an approved waste disposal plant. | Approved Hazardous Waste Disposal |
Table compiled from the Sigma-Aldrich MAK119 Safety Data Sheet.
Experimental Protocol for this compound Disposal
This protocol provides a detailed methodology for the safe collection, segregation, and disposal of waste generated from the this compound (MAK119) kit.
1.0 Pre-Disposal Preparations
1.1 Personal Protective Equipment (PPE): Before beginning any waste handling procedures, all personnel must be equipped with standard laboratory PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
1.2 Waste Container Setup:
- Procure a designated, chemically-resistant hazardous waste container from your institution's Environmental Health & Safety (EHS) department.
- Ensure the container is clearly labeled with "Hazardous Waste" and includes the name "Acetylcholinesterase Activity Assay Kit (MAK119) Waste."
- Keep the container sealed except when adding waste.
2.0 Waste Segregation and Collection
2.1 Liquid Waste:
- Collect all aqueous waste generated from the assay, including leftover reagents and reaction mixtures, in the designated hazardous liquid waste container.
- Crucially, do not dispose of any liquid waste down the drain. This is to prevent environmental contamination due to its aquatic toxicity.
2.2 Solid Waste:
- All single-use items that have come into contact with the kit's reagents are to be considered hazardous. This includes pipette tips, microplates, reagent vials, and gloves.
- Collect all contaminated solid waste in a separate, lined hazardous solid waste container.
3.0 Final Disposal Procedure
3.1 Storage: Store the sealed hazardous waste containers in a designated, secure satellite accumulation area until they are ready for pickup.
3.2 EHS Coordination: Contact your institution's EHS department to schedule a pickup. Follow all institutional guidelines for waste manifest and hand-off procedures.
Mandatory Visualization: this compound Disposal Workflow
The following diagram provides a logical workflow for the decision-making process and procedural steps involved in the safe disposal of this compound (MAK119) waste.
Caption: Logical workflow for the compliant disposal of this compound (MAK119) kit waste.
References
Personal protective equipment for handling CK-119
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of CK-119 (CAS No. 197917-10-5), a potent interleukin-1 (IL-1) blocker used in research to inhibit the growth of fibroblast-like cells. Adherence to these guidelines is critical to ensure personal safety and maintain the integrity of experimental protocols.
Summary of Safety Information
The following table summarizes key safety information for this compound. While a comprehensive quantitative toxicological profile is not fully established, the provided data from safety data sheets for similar compounds and the specific CAS number offer crucial guidance for safe handling.
| Parameter | Recommendation | Source |
| Physical State | Solid, powder | MedKoo Biosciences |
| Solubility | Soluble in DMSO, not in water | MedKoo Biosciences |
| Storage | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C. | MedKoo Biosciences |
| Shipping | Shipped under ambient temperature as a non-hazardous chemical. | MedKoo Biosciences |
| Occupational Exposure Limits | This product, as supplied, does not contain any hazardous materials with occupational exposure limits established by region-specific regulatory bodies. | Safety Data Sheet |
| Biological Occupational Exposure Limits | This product, as supplied, does not contain any hazardous materials with biological limits established by region-specific regulatory bodies. | Safety Data Sheet |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound. The following table outlines the required equipment.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Safety glasses with side shields (or goggles) are required. |
| Hand Protection | Gloves | Wear suitable gloves. Impervious gloves, such as Viton™, are recommended. Gloves must comply with EC Directive 89/686/EEC and the related standard EN374. |
| Body Protection | Lab Coat | A long-sleeved lab coat should be worn. |
| Respiratory Protection | Respirator | In case of insufficient ventilation or when handling the powder outside of a fume hood, wear suitable respiratory equipment. |
Operational Plan: Handling and Experimental Workflow
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from receiving the compound to its final disposal.
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan
All waste materials contaminated with this compound must be treated as chemical waste.
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., pipette tips, tubes), in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Dispose of liquid waste containing this compound in a sealed, properly labeled container for chemical waste. Do not pour down the drain.
-
Containers: Handle uncleaned containers as you would the product itself.
Follow all local, state, and federal regulations for the disposal of chemical waste.
Signaling Pathway Inhibition
This compound is a potent inhibitor of Interleukin-1 (IL-1) signaling. The binding of IL-1 to its receptor (IL-1R) initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, resulting in the expression of inflammatory genes. This compound is believed to interfere with this pathway, thereby inhibiting downstream inflammatory responses and cellular proliferation.[1]
Caption: this compound inhibits the IL-1 signaling pathway, preventing downstream inflammatory gene expression.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
